Dicofol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAMTSKGCBMZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5O, Array | |
| Record name | DICOFOL | |
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| Record name | DICOFOL | |
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DSSTOX Substance ID |
DTXSID4020450 | |
| Record name | Dicofol | |
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Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dicofol or kelthane is a white crystalline, wettable powder dissolved in a liquid carrier, (water). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption, and/or ingestion. It is used as a pesticide., Colorless solid; [ICSC] Colorless crystalline solid; [MSDSonline], COLOURLESS CRYSTALS. | |
| Record name | DICOFOL | |
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| Record name | Dicofol | |
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Boiling Point |
437 °F at 760 mmHg (NTP, 1992), 180 °C at 0.1 mm Hg | |
| Record name | DICOFOL | |
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Flash Point |
75 °F (USCG, 1999), 193 °C, 193 °C, 379 °F (open cup), 120 °F (closed cup), 193 °C o.c. | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), 400 g/L in acetone, ethyl acetate and toluene at 25 °C. 36 g/L in methanol at 25 °C. 30 g/L in hexane and isopropanol at 25 °C, In water, 1.2 mg/L at 24 °C (99% purity), In water, 0.8 mg/L at 25 °C, Solubility in water: none | |
| Record name | DICOFOL | |
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Density |
greater than 1.1 at 68 °F <0.9 at 20 °C (liquid) (USCG, 1999), Specific gravity: 1.130 at 20 °C, 1.13 g/cm³ | |
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Vapor Pressure |
Negligible (NTP, 1992), 0.0000004 [mmHg], 3.98X10-7 mm Hg at 25 °C (technical) | |
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| Record name | Dicofol | |
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Impurities |
... Dicofol products contain a number of DDT analogs as manufacturing impurities /which/ include: o,p'- and p,p'-isomers of DDT, DDE, DDD and a substance called extra-chlorine DDT (Cl-DDT)., The content of 1,1-dichloro-2,2-bis(para-chlorophenyl)ethylene (DDE) found in dicofol formulations was calculated to be 1-2%. ... the major impurity was 1,1,1,2-tetrachloro-2,2-bis(4-chlorophenyl)ethane. Up to 18 impurities were reported to be components of various samples of technical dicofol. | |
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Color/Form |
Colorless solid, Crystals from petroleum ether | |
CAS No. |
115-32-2 | |
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| Record name | Dicofol [BSI:ISO] | |
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Melting Point |
173.3 to 175.1 °F (NTP, 1992), 77.5 °C, 77-78 °C | |
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Foundational & Exploratory
Dicofol mechanism of action on nerve transmission
An In-Depth Technical Guide to the Core Mechanism of Action of Dicofol on Nerve Transmission
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular mechanisms underlying the neurotoxicity of this compound, an organochlorine pesticide. The primary neurotoxic effects of this compound stem from its interference with crucial processes of nerve signal transmission, leading to hyperexcitability of the nervous system. This document synthesizes available data on its primary molecular targets, presents relevant (though limited) quantitative data, and outlines key experimental protocols for investigating its neurotoxic effects.
This compound exerts its neurotoxic effects by disrupting the delicate balance of ion transport that governs the generation and propagation of action potentials in neurons.[1] Its lipophilic nature allows it to penetrate the blood-brain barrier and neuronal membranes, where it interacts with several key proteins involved in nerve signaling.[2] The primary mechanism of action can be attributed to the simultaneous disruption of multiple targets, leading to a reduced rate of neuronal repolarization and an increased sensitivity to stimuli.
The overall mechanism involves the inhibition of critical ion pumps (ATPases), alteration of voltage-gated ion channel function, and interference with calcium-mediated neurotransmitter release.
Inhibition of Neuronal ATPases
This compound inhibits the activity of two critical ion pumps: Na+/K+-ATPase and Ca2+-ATPase.[1] These enzymes are essential for maintaining the electrochemical gradients across the neuronal membrane, which are vital for nerve repolarization and overall neuronal function.
-
Na+/K+-ATPase: This enzyme actively transports three sodium ions out of the neuron for every two potassium ions it pumps in, a process that is fundamental for establishing and maintaining the resting membrane potential.
-
Ca2+-ATPase: This pump actively removes calcium ions from the cytoplasm, keeping intracellular calcium concentrations low. This is crucial for terminating calcium-dependent signaling processes.
By inhibiting these ATPases, this compound disrupts the ionic balance, leading to an accumulation of intracellular sodium and calcium, and a decrease in intracellular potassium. This impairment of ion homeostasis hinders the neuron's ability to repolarize after an action potential.[2] An in silico study suggests that this compound binds more effectively to the ATP1A3-ATP1B1 protein complex of Na+/K+-ATPase than its natural ligand, ATP, indicating a potential mechanism for its inhibitory action.[2]
Alteration of Voltage-Gated Sodium Channels
Similar to its structural analog DDT, this compound targets voltage-gated sodium channels. These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential. This compound alters the gating properties of these channels; they activate (open) normally in response to membrane depolarization, but their inactivation (closing) is significantly slowed. This prolonged open state allows for a persistent influx of sodium ions, which further impairs the repolarization of the nerve axon and contributes to a state of hyperexcitability.
Inhibition of Calmodulin-Mediated Calcium Transport
This compound also interferes with calcium signaling by inhibiting the function of calmodulin, a ubiquitous and essential calcium-binding protein. In nerve terminals, calmodulin plays a critical role in mediating the calcium-dependent release of neurotransmitters. Following the influx of calcium through voltage-gated calcium channels during an action potential, calcium binds to calmodulin, which then activates a cascade of events leading to the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft. By inhibiting calmodulin's ability to transport and mediate the effects of calcium, this compound disrupts this crucial step in synaptic transmission.
The Role of GABA Receptors in this compound Neurotoxicity
While some organochlorine pesticides, such as lindane and dieldrin (B1670511), are known to be non-competitive antagonists of the GABA-A receptor, there is no direct evidence to suggest that this compound shares this mechanism of action.[3][4][5][6][7] The primary neurotoxic effects of this compound are attributed to its actions on ATPases, voltage-gated sodium channels, and calmodulin. Therefore, GABA receptors are not considered a primary target for this compound, distinguishing its mode of action from that of other compounds within the broader organochlorine class.
Quantitative Data on this compound's Neurotoxic Activity
Despite the established mechanisms of action, there is a notable lack of publicly available, experimentally determined quantitative data, such as IC50 or Ki values, for the direct interaction of this compound with its primary neural targets. The available data is largely limited to in silico predictions and general toxicity metrics.
Table 1: In Silico Binding Affinity of this compound
| Target | Ligand | Binding Affinity (kcal/mol) | Study Type |
|---|---|---|---|
| Na+/K+-ATPase (ATP1A3-ATP1B1 complex) | This compound | -9.5 | Molecular Docking[2] |
| Na+/K+-ATPase (ATP1A3-ATP1B1 complex) | ATP (natural ligand) | -8.7 | Molecular Docking[2] |
Table 2: General Toxicity of this compound
| Metric | Value | Species | Route of Exposure |
|---|---|---|---|
| LC50 | 35 µL and 50 µL in 15L of water | Channa punctatus (freshwater fish) | Aquatic |
| LD50 | 587 mg/kg | Rat | Oral |
Experimental Protocols for Assessing Neurotoxicity
The following sections outline representative experimental protocols that can be employed to investigate the effects of this compound on its key molecular targets. These are generalized methodologies and would require optimization for specific experimental conditions.
Na+/K+-ATPase Activity Assay
This protocol describes a colorimetric method to measure the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Methodology:
-
Preparation of Synaptosomes: Isolate synaptosomes from brain tissue of the test organism through differential centrifugation.
-
Reaction Setup: Prepare two sets of reaction mixtures.
-
Total ATPase Activity: Contains buffer (e.g., Tris-HCl), MgCl2, NaCl, KCl, and ATP.
-
Ouabain-Insensitive ATPase Activity: Contains the same components as the total activity mixture plus ouabain, a specific inhibitor of Na+/K+-ATPase.
-
-
Enzyme Reaction:
-
Add the synaptosomal preparation to the reaction mixtures and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution like trichloroacetic acid.
-
-
Phosphate Quantification:
-
Calculation:
-
Determine the concentration of Pi released using a standard curve.
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
This protocol outlines the whole-cell patch-clamp technique to record sodium currents from isolated neurons and assess the effects of this compound.
Methodology:
-
Cell Preparation: Culture primary neurons or a suitable neuronal cell line on glass coverslips.
-
Recording Setup:
-
Place a coverslip in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external recording solution.
-
Use a glass micropipette filled with an internal solution as the recording electrode.
-
-
Whole-Cell Configuration:
-
Approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Voltage-Clamp Recording:
-
Hold the neuron at a negative membrane potential (e.g., -80 mV) to keep the sodium channels in a closed state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record the baseline sodium currents.
-
-
Drug Application:
-
Perfuse the chamber with the external solution containing this compound at various concentrations.
-
Record the sodium currents in the presence of this compound.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the effects of this compound on channel kinetics, including activation, inactivation, and recovery from inactivation.
-
Calmodulin Binding Assay (Pull-Down Assay)
This protocol describes a method to investigate the binding of proteins to calmodulin in the presence and absence of calcium, and how this might be affected by this compound.[12][13]
Methodology:
-
Preparation of Lysate: Prepare a protein lysate from brain tissue or cultured neurons.
-
Bead Preparation: Use commercially available calmodulin-sepharose beads. Wash the beads with a binding buffer.
-
Binding Reaction:
-
Divide the protein lysate into different treatment groups (e.g., control, this compound-treated).
-
For each treatment group, set up two conditions: one with calcium (e.g., CaCl2) and one without (with a calcium chelator like EGTA).
-
Incubate the treated lysates with the calmodulin-sepharose beads to allow binding.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with the binding buffer (containing either CaCl2 or EGTA) to remove non-specifically bound proteins.
-
Elution: Elute the calmodulin-binding proteins from the beads, for example, by using a buffer containing a high concentration of a chelating agent or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a protein of interest known to bind calmodulin, or by mass spectrometry to identify novel binding partners affected by this compound.
Conclusion
The neurotoxic mechanism of action of this compound is multifaceted, involving the disruption of fundamental processes in nerve transmission. Its primary targets are Na+/K+-ATPase, Ca2+-ATPase, voltage-gated sodium channels, and calmodulin. The simultaneous action on these targets leads to a failure of neuronal repolarization and altered neurotransmitter release, resulting in neuronal hyperexcitability. Notably, unlike some other organochlorine pesticides, this compound does not appear to primarily target GABA receptors. While the qualitative aspects of its neurotoxicity are understood, a significant gap exists in the availability of quantitative data on its direct interactions with these molecular targets. Further research employing the experimental approaches outlined in this guide is necessary to fully characterize the potency and kinetics of this compound's effects at a molecular level, which is crucial for a comprehensive risk assessment and for the development of potential therapeutic strategies in cases of exposure.
References
- 1. entomologyjournals.com [entomologyjournals.com]
- 2. An in silico analysis of this compound-induced neurotoxicity mechanisms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The organochlorine pesticides gamma-hexachlorocyclohexane (lindane), alpha-endosulfan and dieldrin differentially interact with GABA(A) and glycine-gated chloride channels in primary cultures of cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel GABA receptor pesticide targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Synthetic Relationship Between Dicofol and DDT
This technical guide provides a comprehensive analysis of the structural and synthetic relationship between the organochlorine pesticides Dicofol and Dichlorodiphenyltrichloroethane (DDT). It is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed chemical information, quantitative data, and experimental methodologies.
Executive Summary
This compound, an acaricide effective against spider mites, is a close structural analogue of the infamous insecticide DDT.[1] The primary structural difference is the presence of a hydroxyl group on the benzylic carbon of this compound, where DDT has a hydrogen atom.[1][2] This seemingly minor modification has significant implications for its pesticidal activity and toxicological profile. Critically, the common industrial synthesis of this compound historically utilized technical-grade DDT as a starting material.[1][3] This process has led to the persistent issue of DDT and its related compounds (DDTr) as significant impurities in commercial this compound formulations, contributing to continued environmental contamination long after the widespread ban of DDT itself.[4] Modern manufacturing processes have significantly reduced these impurity levels, with some technical-grade this compound now containing less than 0.1% DDT.[1]
Chemical Structures: A Comparative View
The core structural similarity between this compound and DDT is the 1,1-bis(4-chlorophenyl)ethane backbone. The key distinction lies in the substituent at the C-2 position of the ethane (B1197151) chain.
-
DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane): Features a hydrogen atom at the C-2 position.[5]
-
This compound (2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol): Features a hydroxyl (-OH) group at the C-2 position, classifying it as a tertiary alcohol.[1][2]
This structural relationship is visualized in the diagram below.
Caption: Structural transformation from DDT to this compound.
Physicochemical Properties
The addition of the polar hydroxyl group in this compound alters its physical and chemical properties compared to DDT. A summary of these properties is presented in the table below.
| Property | DDT | This compound |
| Chemical Formula | C₁₄H₉Cl₅[5][6] | C₁₄H₉Cl₅O[1][7] |
| Molecular Weight | 354.49 g/mol [5][6] | 370.48 g/mol [1][8] |
| Appearance | White crystalline solid[5] | Pure: White crystalline solid. Technical: Red-brown viscous liquid.[1] |
| Melting Point | ~108.5 °C (for p,p'-DDT) | 78.5 - 79.5 °C (Pure) |
| Water Solubility | 1.2 - 5.5 µg/L at 25°C | 0.8 mg/L at 25°C[1] |
| Log P (Octanol-Water Partition Coefficient) | ~6.91 | ~4.28[1] |
Synthesis of this compound from DDT
The industrial production of this compound is commonly achieved through a two-step process starting from technical-grade DDT. This synthesis pathway is a direct cause of DDT-related impurities in the final product.
The logical flow of the synthesis and the resulting product composition is outlined below:
Caption: Synthesis of this compound from technical DDT.
Impurities in Technical Grade this compound
The use of technical DDT, which contains various isomers and related compounds, results in a technical this compound product with a complex impurity profile.[9] The conversion efficiency of o,p'-DDT to o,p'-dicofol is significantly lower than that of p,p'-DDT to p,p'-dicofol, leading to a higher proportion of o,p'-DDT remaining as an impurity.[10]
| Component | Typical Percentage in Technical this compound | Role |
| p,p'-Dicofol | ~80%[3] | Active Ingredient (Acaricide) |
| o,p'-Dicofol | ~20%[3] | Active Ingredient (Acaricide) |
| p,p'-DDT | Variable, modern processes <0.1%[1] | Impurity / Unreacted Starting Material |
| o,p'-DDT | Variable, can be a major impurity[10] | Impurity / Unreacted Starting Material |
| p,p'-DDE | Variable | Impurity / Degradation Product |
| Cl-DDT | Variable | Impurity / Intermediate |
| p,p'-Dichlorobenzophenone (DCBP) | Variable | Impurity / Degradation Product[3] |
Experimental Protocols
Synthesis of this compound from Technical DDT (Illustrative Lab Scale)
This protocol describes a general procedure for the synthesis of this compound. Note: This process involves hazardous materials and should only be performed by qualified personnel in a controlled laboratory setting.
-
Recrystallization of DDT (Optional but Recommended):
-
Dissolve technical DDT in a suitable hot solvent such as isobutanol.[11]
-
Allow the solution to cool slowly to promote crystallization of the desired p,p'-DDT isomer.
-
Filter the crystals and wash with a small amount of cold solvent. Dry under vacuum. This step significantly reduces initial impurities.[11]
-
-
Chlorination to form 1,1-bis(p-chlorophenyl)-1,2,2,2-tetrachloroethane (Cl-DDT):
-
Charge a reaction vessel with the purified p,p'-DDT.
-
Introduce a chlorinating agent (e.g., chlorine gas) in the presence of an initiator (e.g., UV light or a radical initiator).
-
The reaction is typically carried out in an inert solvent. Monitor the reaction progress using Gas Chromatography (GC) until the starting DDT is consumed.
-
-
Hydrolysis to this compound:
-
To the reaction mixture containing Cl-DDT, add a hydrolyzing agent, such as an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., sulfuric acid).[11]
-
Heat the mixture under reflux for several hours to facilitate the hydrolysis of the tetrachloroethane intermediate to the tertiary alcohol, this compound.
-
Monitor the disappearance of the Cl-DDT intermediate by GC.
-
-
Workup and Purification:
-
After cooling, neutralize the reaction mixture.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane (B92381), toluene).
-
Wash the organic phase with water to remove inorganic salts.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Further purification can be achieved by recrystallization from a solvent like hexane or acetic acid to obtain pure p,p'-dicofol.[11]
-
The workflow for this experimental procedure is visualized below.
Caption: Experimental workflow for this compound synthesis.
Analytical Determination of this compound and DDT Residues
Gas Chromatography with an Electron Capture Detector (GC-ECD) is a standard method for the quantitative analysis of organochlorine pesticides like this compound and DDT.
-
Sample Preparation (Extraction):
-
Homogenize the sample matrix (e.g., soil, water, biological tissue).
-
Perform solvent extraction using a nonpolar solvent or mixture, such as hexane/acetone or dichloromethane.[12] Techniques like soxhlet extraction or pressurized liquid extraction can be employed for solid samples.
-
Concentrate the extract to a smaller volume using a rotary evaporator or a stream of nitrogen.
-
-
Cleanup (Purification):
-
Remove interfering co-extractives (lipids, pigments) using techniques like solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) cartridges, or gel permeation chromatography (GPC).
-
The choice of cleanup method depends on the complexity of the sample matrix.
-
-
GC-ECD Analysis:
-
Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).
-
Column: A capillary column with a nonpolar or semi-polar stationary phase (e.g., DB-5) is typically used.[12]
-
Injection: Inject a small volume (e.g., 1 µL) of the cleaned extract into the GC inlet.
-
Temperature Program: Use a temperature gradient to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at 100°C, ramp up to 280°C.
-
Detection: The ECD is highly sensitive to halogenated compounds. As eluting compounds pass through the detector, they capture electrons, causing a measurable change in the standing current, which generates a peak.
-
Quantification: Compare the peak areas or heights of the analytes in the sample to those of a calibration curve generated from certified reference standards of this compound and DDT isomers.
-
Conclusion
The relationship between this compound and DDT is fundamentally structural and synthetic. This compound is a hydroxylated derivative of DDT, a modification that converts it from a potent insecticide to an effective acaricide. However, the reliance on DDT as a synthetic precursor has historically made the this compound industry a significant source of environmental DDT contamination. While modern production methods have drastically reduced these impurities, a thorough understanding of this relationship is essential for environmental monitoring, toxicological assessment, and the regulation of pesticides. The data and protocols provided in this guide offer a technical foundation for professionals working in these fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H9Cl5O | CID 8268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. toxicslink.org [toxicslink.org]
- 4. researchgate.net [researchgate.net]
- 5. DDT (PIM 127) [inchem.org]
- 6. Structure and Uses of DDT, Saccharin, BHC and Chloramine T | Pharmaguideline [pharmaguideline.com]
- 7. This compound [webbook.nist.gov]
- 8. medkoo.com [medkoo.com]
- 9. DDT - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US5118881A - Process for preparing environmentally safe this compound and its formulations - Google Patents [patents.google.com]
- 12. fao.org [fao.org]
The Dichotomy of Decay: An In-depth Technical Guide to Dicofol Degradation Under Aerobic and Anaerobic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicofol, an organochlorine pesticide structurally related to DDT, has been widely used as a miticide to control spider mites on various agricultural crops. Its persistence in the environment and potential for bioaccumulation have raised significant concerns, leading to restrictions on its use in many countries. Understanding the degradation pathways of this compound under different environmental conditions is crucial for assessing its environmental fate, developing effective remediation strategies, and ensuring food safety. This technical guide provides a comprehensive overview of the aerobic and anaerobic degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.
Aerobic Degradation of this compound
Under aerobic conditions, the microbial degradation of this compound is initiated by the transformation of the parent molecule into p,p'-dichlorobenzophenone (DCBP). This initial step is a critical and frequently reported event in the aerobic breakdown of this compound.
The primary identified metabolite in the aerobic degradation of this compound is p,p'-dichlorobenzophenone (DCBP) . This transformation has been observed in various studies, including those involving wastewater treatment simulations and specific bacterial strains. For instance, in aerobic wastewater treatment, a significant portion of this compound (57% of the initial radioactivity in one study) was found to be sorbed to biological sludge in the form of DBP[1]. Furthermore, the bacterium Microbacterium sp. D-2, isolated from pesticide-contaminated agricultural soil, has demonstrated the ability to degrade 50 mg/L of this compound at a rate of 85.1% within 24 hours, with DCBP being the identified metabolite.
While the initial conversion to DCBP is well-documented, the complete mineralization of this compound under aerobic conditions appears to be a slow process. One study reported that only 0.1% of this compound was mineralized in an aerobic wastewater treatment system[1]. The subsequent degradation of DCBP is less well-defined in the context of this compound biodegradation. However, studies on the aerobic degradation of other chlorinated aromatic compounds suggest that the pathway likely involves the action of dioxygenase enzymes, which catalyze the insertion of two hydroxyl groups into the aromatic ring. This hydroxylation destabilizes the ring, leading to cleavage and subsequent metabolism through central metabolic pathways, ultimately resulting in the formation of carbon dioxide and water.
Anaerobic Degradation of this compound
In the absence of oxygen, the degradation of this compound proceeds through different intermediates and pathways. Similar to aerobic conditions, the formation of p,p'-dichlorobenzophenone (DCBP) is also observed under anaerobic conditions. However, anaerobic degradation is characterized by the presence of reductive dechlorination reactions.
Studies on the anaerobic biodigestion of sludge have shown a significant reduction in both this compound and DCBP concentrations. After 18 days of anaerobic treatment, only 3% of the initial this compound and 5% of the initial DCBP were detected. However, a substantial portion of the initial radioactivity (70%) remained in the sludge, suggesting the formation of other, unquantified metabolites[1].
In addition to DCBP, other metabolites have been identified under anaerobic conditions, including 4,4'-dichlorobenzhydrol and 1,1-(p-chlorophenyl)-2,2-dichloroethanol . The formation of these reduced intermediates highlights the role of reductive processes in the anaerobic breakdown of this compound. The half-life of this compound in anaerobic soil has been reported to be as short as 15.9 days.
The further anaerobic degradation of these intermediates is thought to proceed via reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic rings. This process is a common feature in the anaerobic biodegradation of many chlorinated organic compounds. For instance, the anaerobic degradation of dichlorophenols and dichlorobiphenyls involves the removal of chlorine substituents, leading to less chlorinated and more readily degradable compounds. Ultimately, the aromatic rings can be cleaved and mineralized to methane (B114726) and carbon dioxide by methanogenic consortia.
Quantitative Data on this compound Degradation
The rate of this compound degradation is influenced by various factors, including the presence or absence of oxygen, the microbial community, temperature, and pH. The following tables summarize the available quantitative data on this compound degradation under different conditions.
| Condition | Matrix | Parameter | Value | Reference |
| Aerobic | Water/Sediment | Half-life | 70-84 days | OSPAR Commission |
| Wastewater Sludge | Mineralization | 0.1% | [1] | |
| Liquid Culture (Microbacterium sp. D-2) | Degradation | 85.1% of 50 mg/L in 24h | ||
| Anaerobic | Soil | Half-life | 15.9 days | |
| Wastewater Sludge | This compound remaining after 18 days | 3% | [1] | |
| Wastewater Sludge | DCBP remaining after 18 days | 5% | [1] |
Experimental Protocols
Protocol 1: Soil Microcosm Setup for this compound Degradation Studies
This protocol outlines the setup of soil microcosms to study the degradation of this compound under controlled laboratory conditions.
Materials:
-
Fresh soil samples from a relevant site (e.g., agricultural field).
-
This compound standard (analytical grade).
-
Acetone (B3395972) (pesticide residue grade).
-
Sterile deionized water.
-
Glass jars or serum bottles with appropriate caps.
-
For anaerobic setup: Anaerobic chamber or gas-tight containers, nitrogen gas, and a redox indicator (e.g., resazurin).
Procedure:
-
Soil Preparation: Air-dry the soil and pass it through a 2-mm sieve to remove large debris and ensure homogeneity. Determine the water holding capacity of the soil.
-
Spiking: Prepare a stock solution of this compound in acetone. Add the required volume of the stock solution to a small portion of the soil and allow the acetone to evaporate completely in a fume hood. This ensures even distribution of the pesticide. Mix the spiked soil thoroughly with the remaining soil to achieve the desired final concentration.
-
Microcosm Assembly:
-
Aerobic: Place a known amount of the spiked soil (e.g., 50 g) into a glass jar. Adjust the moisture content to 60-70% of the water holding capacity with sterile deionized water. Cover the jars with perforated aluminum foil to allow for gas exchange while minimizing water loss.
-
Anaerobic: Place a known amount of the spiked soil into a serum bottle inside an anaerobic chamber. Add sterile deionized water to create a soil slurry. Seal the bottles with butyl rubber stoppers and aluminum crimp caps. Purge the headspace with nitrogen gas to remove any residual oxygen.
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for the duration of the experiment.
-
Sampling: At predetermined time points, sacrifice triplicate microcosms from each treatment for analysis.
Protocol 2: Extraction and Analysis of this compound and its Metabolites
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction from Soil:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
The upper acetonitrile layer contains the extracted pesticides.
HPLC-UV Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm for this compound and DCBP.
-
Injection Volume: 20 µL.
GC-MS Analysis:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C (pulsed splitless injection).
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of target analytes.
Conclusion
The degradation of this compound is a complex process that is highly dependent on the prevailing environmental conditions. Under aerobic conditions, the primary degradation pathway involves the transformation to p,p'-dichlorobenzophenone, with subsequent slow mineralization. In anaerobic environments, the degradation is characterized by reductive processes, leading to the formation of DCBP, 4,4'-dichlorobenzhydrol, and 1,1-(p-chlorophenyl)-2,2-dichloroethanol, followed by reductive dechlorination. While significant progress has been made in identifying the initial degradation products, further research is needed to fully elucidate the complete degradation pathways and the specific microorganisms and enzymes involved in the mineralization of this compound and its metabolites. The detailed experimental protocols provided in this guide offer a framework for conducting robust studies to further unravel the intricacies of this compound's environmental fate. Information on the specific signaling pathways within microorganisms that regulate the expression of degradative enzymes for this compound remains a key area for future investigation.
References
Endocrine Disrupting Effects of Dicofol and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicofol, an organochlorine pesticide, and its metabolites have been identified as endocrine-disrupting chemicals (EDCs) with the potential to interfere with hormonal signaling pathways, posing risks to both wildlife and human health. This technical guide provides an in-depth analysis of the endocrine-disrupting properties of this compound and its primary metabolites, focusing on their interactions with estrogen, androgen, and thyroid hormone systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction
This compound is a miticide that has been used extensively in agriculture. Structurally similar to DDT, technical-grade this compound contains isomers of this compound itself, as well as contaminants from its synthesis, including DDT and its metabolites like DDE.[1] The endocrine-disrupting potential of these compounds has been a subject of scientific investigation due to their persistence in the environment and ability to bioaccumulate. Endocrine disruptors can exert their effects by mimicking endogenous hormones, blocking hormone receptors, or altering hormone synthesis, metabolism, and transport.[2][3] This guide focuses on the specific endocrine-disrupting effects of this compound and its key metabolites, providing a technical overview for researchers in toxicology, endocrinology, and drug development.
Quantitative Data on Endocrine Disruption
The estrogenic activity of this compound isomers has been quantified using in vitro assays. The following table summarizes the half-maximal effective concentrations (EC50) for the induction of β-galactosidase in a yeast-based human estrogen receptor (hER) gene transcription assay.[4]
| Compound | Isomer/Enantiomer | EC50 (M) |
| This compound | p,p'-dicofol | 1.6 x 10-6 |
| (±)-o,p'-dicofol | 4.2 x 10-6 | |
| (-)-o,p'-dicofol | 5.1 x 10-7 | |
| (+)-o,p'-dicofol | Negligible Activity | |
| Control | (+)-17β-estradiol | 3.7 x 10-10 |
Data from Hoekstra et al. (2006)[4]
Experimental Protocols
A variety of in vitro and in vivo assays are utilized to assess the endocrine-disrupting potential of chemicals like this compound. Below are detailed methodologies for key experiments.
In Vitro Assays
The YES assay is a recombinant yeast-based screen used to detect estrogenic activity.[5][6][7][8][9]
-
Principle: Genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase) are used. Binding of an estrogenic compound to the hER activates transcription of the reporter gene, leading to a measurable colorimetric change.[5][7]
-
Yeast Culture Preparation: A single colony of the recombinant yeast is inoculated into a minimal medium and grown overnight at 30°C with shaking to the mid-logarithmic phase.[5]
-
Assay Procedure:
-
Test compounds and a positive control (e.g., 17β-estradiol) are serially diluted in ethanol (B145695) and added to a 96-well plate.[5]
-
The solvent is evaporated.
-
The yeast culture, diluted in a fresh medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), is added to each well.[5]
-
The plate is incubated at 30°C for 48-72 hours.
-
Absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the color change, which is proportional to the estrogenic activity.[5]
-
-
Data Analysis: The EC50 value is determined by plotting the absorbance against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
This competitive radioligand binding assay measures the ability of a test compound to bind to the androgen receptor.[2][3][10]
-
Principle: The assay quantifies the displacement of a high-affinity radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) from the androgen receptor by the test compound.[10]
-
Materials:
-
Assay Procedure:
-
In a 96-well plate, the androgen receptor solution, radioligand, and either assay buffer (total binding), a saturating concentration of unlabeled androgen (non-specific binding), or the test compound are combined.[10]
-
The plate is incubated at 4°C for 18-24 hours to reach equilibrium.[10]
-
Ice-cold HAP slurry is added to each well, and the plate is incubated on ice.
-
The plate is centrifuged to pellet the HAP with the bound receptor-ligand complex.
-
The supernatant is aspirated, and the pellet is washed.[10]
-
Scintillation cocktail is added, and radioactivity is measured using a liquid scintillation counter.[10]
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined from a dose-response curve.[10] The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[10]
In Vivo Assays
This short-term in vivo screening assay assesses the estrogenic properties of a chemical by measuring the increase in uterine weight in female rodents.[11][12][13]
-
Principle: The assay utilizes either immature female rats or ovariectomized adult female rats, in which the hypothalamic-pituitary-ovarian axis is not fully functional, making the uterine tissue highly sensitive to estrogenic stimuli.[11][13]
-
Animal Models:
-
Immature female model: Weanling female rats (e.g., postnatal day 18-20).
-
Ovariectomized adult female model: Young adult female rats are ovariectomized and allowed a post-operative period for uterine regression.[13]
-
-
Experimental Design:
-
Animals are randomly assigned to control and treatment groups (at least 6 animals per group).[11]
-
The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection at a minimum of two dose levels.[11][13] A positive control group (e.g., treated with ethinyl estradiol) and a vehicle control group are included.
-
Animals are euthanized approximately 24 hours after the final dose.[11]
-
The uterus is excised, trimmed of fat, and weighed (both wet and blotted weight).
-
-
Endpoint: A statistically significant increase in the mean uterine weight of a treatment group compared to the vehicle control group indicates a positive estrogenic response.[11]
This study provides information on the potential health hazards from repeated oral exposure to a substance, including endocrine-related effects.[1][4][14][15][16]
-
Principle: The test substance is administered orally to rodents for 28 days to evaluate a range of toxicological endpoints, including those indicative of endocrine disruption.[4]
-
Experimental Design:
-
Young adult rats are assigned to at least three dose groups and a control group (typically 10 males and 10 females per group).[4]
-
The test substance is administered daily by gavage or in the diet/drinking water.
-
Daily clinical observations and weekly measurements of body weight and food consumption are recorded.
-
Towards the end of the study, functional observations, such as sensory reactivity and motor activity, are performed.[4]
-
-
Endocrine-Related Endpoints:
-
Hormone analysis: Measurement of serum levels of testosterone, estradiol, T3, T4, and TSH.[1]
-
Organ weights: Weights of endocrine-sensitive organs such as testes, epididymides, seminal vesicles, prostate, ovaries, and uterus are recorded.[15]
-
Histopathology: Microscopic examination of the aforementioned organs, as well as the thyroid and adrenal glands.[15]
-
Estrous cycle monitoring: Daily vaginal smears are taken from females to monitor the stages of the estrous cycle.[15]
-
-
Data Analysis: Dose-response relationships are evaluated for all endpoints to determine a No-Observed-Adverse-Effect Level (NOAEL).[4]
Signaling Pathways and Mechanisms of Action
This compound and its metabolites disrupt the endocrine system primarily through interactions with the estrogen, androgen, and thyroid hormone signaling pathways.
Estrogen Receptor Signaling Pathway
This compound acts as an agonist of the estrogen receptor alpha (ERα), mimicking the effects of endogenous estrogens.[4][17]
-
Mechanism:
-
This compound enters the target cell and binds to the ligand-binding domain of the inactive ERα, which is typically complexed with heat shock proteins (HSPs) in the cytoplasm.
-
Ligand binding induces a conformational change in ERα, causing the dissociation of HSPs and receptor dimerization.
-
The activated ERα dimer translocates to the nucleus.
-
In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
The DNA-bound receptor complex recruits co-activator proteins, initiating the transcription of estrogen-responsive genes, leading to an estrogenic effect.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. DDT - Wikipedia [en.wikipedia.org]
- 3. In silico comparison between the mutated and wild-type androgen receptors and their influence on the selection of optimum androgenic receptor blockers for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogenic activity of this compound with the human estrogen receptor: Isomer- and enantiomer-specific implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A molecular docking study of phytochemical estrogen mimics from dietary herbal supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of estrogen receptor-alpha transcriptional activity by the coactivator PGC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen response element-dependent regulation of transcriptional activation of estrogen receptors alpha and beta by coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mbimph.com [mbimph.com]
- 12. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mbimph.com [mbimph.com]
- 14. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Pesticides With Potential Thyroid Hormone-Disrupting Effects: A Review of Recent Data [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Isomers of Dicofol: p,p'-dicofol and o,p'-dicofol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicofol is an organochlorine miticide structurally related to DDT, historically used to control mites on various agricultural crops.[1] Technical grade this compound is a mixture of two primary isomers: the more abundant and biologically active p,p'-dicofol, and the less prevalent o,p'-dicofol.[1][2] The presence and differential activities of these isomers are of significant interest due to their distinct physicochemical properties, toxicological profiles, and environmental fates. This guide provides a comprehensive technical overview of p,p'-dicofol and o,p'-dicofol, with a focus on their properties, experimental analysis, and mechanisms of action.
Physicochemical and Toxicological Properties
The isomeric forms of this compound exhibit differences in their physical, chemical, and toxicological characteristics. A summary of these properties is presented below for comparative analysis.
Table 1: Physicochemical Properties of this compound Isomers
| Property | p,p'-dicofol | o,p'-dicofol | References |
| Molecular Formula | C₁₄H₉Cl₅O | C₁₄H₉Cl₅O | [3][4] |
| Molecular Weight | 370.5 g/mol | 370.49 g/mol | [1][4][5] |
| Appearance | White crystalline solid | White to off-white solid | [1][5] |
| Water Solubility | 0.8 mg/L at 25°C | Insoluble | [5][6] |
| Vapor Pressure | 5.33 x 10⁻⁵ Pa at 25°C | - | [7] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.3 | 5.5 | [1][8] |
| Hydrolysis Half-life (DT₅₀) | 85 days (pH 5), 64 hours (pH 7), 26 minutes (pH 9) | 47 days (pH 5), 8 hours (pH 7), 9 minutes (pH 9) | [7] |
| Soil Aerobic Half-life (DT₅₀) | 60.8 days (25°C), 187 days (10°C) | 7.6 days (25°C), 23.4 days (10°C) | [7] |
Table 2: Toxicological Properties of this compound Isomers
| Endpoint | p,p'-dicofol | o,p'-dicofol | References |
| Estrogenic Activity (EC₅₀, Yeast Estrogen Screen) | 1.6 x 10⁻⁶ M | 4.2 x 10⁻⁶ M | [2] |
| Acute Oral LD₅₀ (Rat) | 587 mg/kg (Technical this compound) | - | [9] |
| 96-hour LC₅₀ (Rainbow Trout) | 0.12 mg/L (Technical this compound) | - | [9] |
| 96-hour LC₅₀ (Sheepshead Minnow) | 0.37 mg/L (Technical this compound) | - | [9] |
| 96-hour LC₅₀ (Fish - general) | 0.053 - 0.086 mg/L (cold water); 0.31 - 0.51 ppm (warm water) | - | [10][11] |
| Avian Dietary LC₅₀ (Bobwhite Quail) | 3010 ppm (Technical this compound) | - | [9] |
| Bioconcentration Factor (BCF) in fish | 10,000 (Technical this compound) | - | [7] |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound isomers.
Yeast Estrogen Screen (YES) Assay for Estrogenic Activity
This protocol is a synthesized methodology for determining the estrogenic potential of this compound isomers using a recombinant Saccharomyces cerevisiae yeast strain expressing the human estrogen receptor (hER) and a lacZ reporter gene.[2][12][13][14][15]
a. Materials:
-
Recombinant Saccharomyces cerevisiae strain (e.g., BJ1991)
-
Growth medium and minimal medium
-
17β-estradiol (positive control)
-
p,p'-dicofol and o,p'-dicofol test compounds
-
Ethanol (B145695) (solvent)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate
-
96-well microtiter plates
-
Incubator and microplate reader
b. Procedure:
-
Yeast Culture Preparation: Inoculate the growth medium with the yeast strain and incubate at 28°C on an orbital shaker until the optical density at 620 nm (A₆₂₀) reaches approximately 1.0.[14]
-
Assay Medium Preparation: Prepare the assay medium by adding the chromogenic substrate CPRG to fresh growth medium and seed it with the yeast culture.[14]
-
Compound Plating: Prepare serial dilutions of the this compound isomers and the 17β-estradiol positive control in ethanol. Aliquot 10 µL of each dilution into the wells of a 96-well plate and allow the ethanol to evaporate.[14]
-
Incubation: Add the seeded assay medium to each well of the microtiter plate. Cover the plate and incubate at 34°C for 48-52 hours.[14]
-
Measurement: Measure the absorbance of each well at 575 nm using a microplate reader. The color change from yellow to red, due to the degradation of CPRG by β-galactosidase, is proportional to the estrogenic activity.
-
Data Analysis: Construct dose-response curves and calculate the half-maximal effective concentration (EC₅₀) for each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Residue Analysis in Soil
This protocol outlines a method for the extraction and quantification of p,p'-dicofol and o,p'-dicofol residues in soil samples, adapted from general pesticide residue analysis procedures.[16][17][18][19]
a. Materials:
-
Soil sample
-
Acetonitrile (B52724) (ACN)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) (for QuEChERS extraction)
-
Primary secondary amine (PSA) sorbent and C18 (for dispersive solid-phase extraction cleanup)
-
GC-MS/MS system with a suitable capillary column (e.g., HP-5MS)
b. Procedure:
-
Sample Extraction (QuEChERS):
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add d-SPE sorbents (e.g., PSA and C18) to remove interfering matrix components.[17]
-
Vortex and centrifuge.
-
-
GC-MS/MS Analysis:
-
Inject an aliquot of the cleaned-up extract into the GC-MS/MS system.
-
GC Conditions (representative):
-
Inlet temperature: 250°C
-
Oven program: Start at 70°C, ramp to 150°C at 25°C/min, then to 280°C at 8°C/min, hold for 5 min.
-
-
MS/MS Conditions:
-
Ionization mode: Electron Impact (EI)
-
Acquisition mode: Multiple Reaction Monitoring (MRM)
-
Select specific precursor and product ions for p,p'-dicofol and o,p'-dicofol for quantification and confirmation.
-
-
-
Quantification: Create a calibration curve using certified reference standards of p,p'-dicofol and o,p'-dicofol to quantify the concentrations in the soil samples.
Neurotoxicity Assessment in Fish
This protocol provides a framework for assessing the neurotoxic effects of this compound isomers in fish, based on OECD Guideline 203 for acute toxicity testing and established methods for acetylcholinesterase (AChE) activity measurement.[20][21][22][23][24]
a. Materials:
-
Test fish species (e.g., Zebrafish, Danio rerio)
-
Test tanks with controlled water quality parameters (temperature, pH, dissolved oxygen)
-
p,p'-dicofol and o,p'-dicofol
-
Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia
-
Phosphate (B84403) buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine (B1193921) iodide (ATCI) for AChE assay[25][26]
-
Spectrophotometer
b. Procedure:
-
Acute Toxicity Test (OECD 203):
-
Acclimate fish to test conditions for at least 12 days.[20]
-
Expose groups of fish (at least 7 per concentration) to a range of concentrations of each this compound isomer and a control for 96 hours.[22]
-
Record mortalities and observe for any behavioral abnormalities (e.g., loss of equilibrium, erratic swimming) at 24, 48, 72, and 96 hours.[21][22]
-
Calculate the 96-hour LC₅₀ for each isomer.
-
-
Acetylcholinesterase (AChE) Activity Assay:
-
At the end of the 96-hour exposure, euthanize a subset of fish from each treatment group using an overdose of MS-222.
-
Dissect the brain tissue on ice.
-
Homogenize the brain tissue in cold phosphate buffer.[27]
-
Centrifuge the homogenate and collect the supernatant.[27]
-
In a 96-well plate, add the supernatant, DTNB, and ATCI to initiate the enzymatic reaction.[25]
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.[25]
-
-
Data Analysis: Compare the AChE activity in the this compound-exposed groups to the control group to determine if there is a significant inhibition of this key neurological enzyme.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to the study of this compound isomers.
Estrogenic Signaling Pathway of this compound
Experimental Workflow for Yeast Estrogen Screen (YES) Assay
Logical Relationship of Neurotoxicity Assessment
Conclusion
The isomers of this compound, p,p'-dicofol and o,p'-dicofol, present distinct profiles in terms of their physicochemical properties and toxicological effects. The p,p' isomer is generally more persistent and exhibits greater estrogenic activity. Understanding these differences is crucial for accurate environmental risk assessment and for the development of more specific and sensitive analytical methods. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers engaged in the study of these and other isomeric environmental contaminants. Further research into the detailed downstream signaling pathways and the specific neurotoxic mechanisms of each isomer will continue to enhance our understanding of their biological impacts.
References
- 1. This compound | C14H9Cl5O | CID 8268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estrogenic activity of this compound with the human estrogen receptor: Isomer- and enantiomer-specific implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. o,p’-Dicofol | CAS 10606-46-9 | LGC Standards [lgcstandards.com]
- 5. o,p'-dicofol CAS#: 10606-46-9 [m.chemicalbook.com]
- 6. protocols.io [protocols.io]
- 7. ospar.org [ospar.org]
- 8. o,p'-Dicofol | C14H9Cl5O | CID 91566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 10. chm.pops.int [chm.pops.int]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 14. ftb.com.hr [ftb.com.hr]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. hpst.cz [hpst.cz]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. JEOL USA blog | Pesticide Residue Analysis with GC-MS/MS [jeolusa.com]
- 19. epa.gov [epa.gov]
- 20. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. oecd.org [oecd.org]
- 23. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 24. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Natural factors to consider when using acetylcholinesterase activity as neurotoxicity biomarker in Young-Of-Year striped bass (Morone saxatilis) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Dicofol from Technical Grade DDT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Dicofol, an organochlorine acaricide, from technical grade dichlorodiphenyltrichloroethane (DDT). The document details the chemical pathway, experimental protocols, and purification methods, with a focus on producing a product with reduced levels of DDT-related impurities.
Introduction
This compound, chemically known as 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol, is a miticide structurally similar to DDT.[1] Its synthesis typically starts from technical grade DDT, which is a mixture of isomers and related compounds.[2][3][4] The manufacturing process has been a subject of environmental concern due to the potential for DDT-related impurities to persist in the final product.[3][5] This guide outlines the conventional synthesis route and methods for purification to achieve a higher purity grade of this compound.
Chemical Synthesis Pathway
The commercial production of this compound from technical grade DDT is a two-step process:
-
Chlorination: Technical DDT is first chlorinated to form an intermediate, 1,1-bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane (Cl-DDT).[1][6][7]
-
Hydrolysis: The Cl-DDT intermediate is then hydrolyzed to yield this compound.[1][6]
The predominant isomers in the starting material and final product are the p,p' and o,p' isomers. Technical grade DDT typically contains about 75-80% p,p'-DDT and 15-21% o,p'-DDT.[3][4][8] The conversion of the o,p'-DDT isomer to its corresponding this compound analog is less efficient, reportedly due to steric hindrance.[6]
Quantitative Data
The composition of technical grade starting materials and the resulting this compound product can vary. The following tables summarize typical compositions and impurity levels found in the synthesis process.
Table 1: Typical Composition of Technical Grade DDT
| Component | Percentage (%) |
| p,p'-DDT | 75 - 80 |
| o,p'-DDT | 15 - 21 |
| Other DDT analogs | < 5 |
Table 2: Typical Composition of Technical Grade this compound
| Component | Percentage (%) |
| p,p'-Dicofol | ~80 |
| o,p'-Dicofol | ~20 |
| DDT-related impurities (DDTrs) | 2 - 10 |
Table 3: Common Impurities in Technical this compound
| Impurity | Chemical Name |
| p,p'-DDT | 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane |
| o,p'-DDT | 1,1,1-trichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethane |
| p,p'-DDE | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene |
| p,p'-DDD | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane |
| Cl-DDT | 1,1,1,2-tetrachloro-2,2-bis(4-chlorophenyl)ethane |
| DCBP | 4,4'-dichlorobenzophenone |
Experimental Protocols
The following protocols are based on methodologies described for producing a purer form of p,p'-Dicofol by first purifying the technical DDT.[3]
4.1. Purification of Technical Grade DDT
This step aims to isolate the p,p'-DDT isomer from the technical grade mixture.
-
Materials: Technical grade DDT, isobutanol.
-
Procedure:
-
Add 1500 ml of isobutanol to a 2-liter flask and heat to 60°C.
-
Add 600 g of technical DDT (containing approximately 80% p,p'-DDT).
-
Heat the mixture until a clear solution is obtained.
-
Cool the solution to 20°C with vigorous stirring to induce crystallization.
-
Filter the mixture to collect the DDT crystals. This first recrystallization yields DDT with an increased p,p'-DDT content (e.g., ~97.6%).
-
A second recrystallization can be performed using 800 ml of isobutanol for every 430 g of the purified DDT to achieve a purity of approximately 99.5% p,p'-DDT.
-
4.2. Synthesis of DDE from Purified p,p'-DDT
-
Materials: Purified p,p'-DDT, polyethylene (B3416737) glycol, 46% NaOH solution.
-
Procedure:
-
Place the purified p,p'-DDT into a 500 ml flask.
-
Add approximately 3 ml of polyethylene glycol.
-
Heat the mixture to 100°C.
-
Add approximately 80 ml of a 46% NaOH solution dropwise. The temperature will increase to about 120°C.
-
This dehydrohalogenation step converts p,p'-DDT to 1,1-bis-(chlorophenyl)-dichloroethylene (p,p'-DDE).
-
4.3. Chlorination of DDE to Cl-DDT
-
Note: The cited literature proceeds from DDT to Cl-DDT via an intermediate DDE step in the overall process description, but a direct chlorination of DDT is also mentioned.[1][3] The chlorination step converts the ethylene (B1197577) group into a chloroethane (B1197429) group.
4.4. Hydrolysis of Cl-DDT to this compound
-
Procedure: The 1,1-bis-(chlorophenyl)-1,2,2,2-tetrachloroethane (Cl-DDT) is then hydrolyzed to form this compound. This is the final step in the synthesis.[3]
4.5. Purification of the Final this compound Product
This step is crucial for removing remaining DDT-related impurities and the less active o,p'-Dicofol isomer.
-
Materials: Technical this compound, glacial acetic acid.
-
Procedure:
-
Add 400 g of technical this compound to a 500 ml flask.
-
Add 250 ml of glacial acetic acid.
-
Heat the mixture to 40-45°C until a clear solution is formed.
-
Cool the solution to 20°C and stir for 4 hours.
-
Further cool to 17°C to maximize crystallization.
-
Filter the resulting crystals and wash the filter cake with cooled (17°C) acetic acid.
-
This process yields crystalline p,p'-Dicofol with significantly reduced DDTr impurities (e.g., ~0.58%).
-
Visualizations
5.1. Synthesis Pathway from DDT to this compound
Caption: General synthesis pathway of this compound from technical DDT.
5.2. Experimental Workflow for Purified this compound
Caption: Workflow for the synthesis of purified p,p'-Dicofol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ospar.org [ospar.org]
- 3. US5118881A - Process for preparing environmentally safe this compound and its formulations - Google Patents [patents.google.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Ref: ENT 23648) [sitem.herts.ac.uk]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. toxicslink.org [toxicslink.org]
Chronic Toxicity of Dicofol in Avian Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chronic toxicity of the organochlorine miticide Dicofol in various avian species. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental toxicology. This document summarizes key findings on reproductive toxicity, details the experimental protocols used in significant studies, and illustrates the underlying mechanisms of action and experimental workflows through diagrams.
Introduction to this compound and its Avian Toxicity
This compound is an organochlorine pesticide structurally similar to DDT. While effective against mites, its persistence in the environment and potential for bioaccumulation have raised significant concerns regarding its impact on wildlife, particularly avian species. Chronic exposure to this compound has been demonstrated to cause a range of adverse effects, primarily targeting the reproductive system. These effects include eggshell thinning, reduced hatchability, and direct impacts on the endocrine system, leading to hormonal imbalances and developmental abnormalities. This guide synthesizes the current scientific knowledge on these chronic toxicological effects.
Quantitative Toxicity Data
The following tables summarize the quantitative data from key chronic toxicity studies of this compound in avian species. These tables provide a clear comparison of dosages and their observed effects on various reproductive endpoints.
Table 1: Chronic Reproductive Toxicity of this compound in Japanese Quail (Coturnix japonica)
| This compound Isomer & Dose | Exposure Route & Duration | Key Findings | No Observed Adverse Effect Level (NOAEL) | Lowest Observed Adverse Effect Level (LOAEL) | Reference |
| o,p'-Dicofol | |||||
| 0.3 µg/g of egg | In ovo injection prior to incubation | Significantly reduced eggshell thickness. Abnormal development of the right oviduct. | Not established for eggshell thickness or oviduct development. | 0.3 µg/g of egg for eggshell thickness. | [1] |
| 1 µg/g of egg | In ovo injection prior to incubation | Significantly reduced eggshell mass. | 0.3 µg/g of egg for eggshell mass. | 1 µg/g of egg for eggshell mass. | [1] |
| 3 µg/g of egg | In ovo injection prior to incubation | Significantly reduced eggshell strength. | 1 µg/g of egg for eggshell strength. | 3 µg/g of egg for eggshell strength. | [1] |
| 10 µg/g of egg | In ovo injection prior to incubation | Significant mass reductions of the left oviduct and testis. Markedly reduced transcript of cytochrome P450 cholesterol side-chain cleavage in male hatchling gonads. | 3 µg/g of egg for oviduct and testis mass. | 10 µg/g of egg for oviduct and testis mass. | [1] |
| p,p'-Dicofol | |||||
| 3-100 µg/g of egg | In ovo injection prior to incubation | No marked effects on the reproductive systems; some minor changes in eggshell formation and oviduct morphology observed. | Not explicitly stated, but effects were minimal across the tested range. | Not explicitly stated. | [1] |
Table 2: Chronic Reproductive Toxicity of this compound in American Kestrels (Falco sparverius)
| This compound Dose | Exposure Route & Duration | Key Findings | No Observed Adverse Effect Level (NOAEL) | Lowest Observed Adverse Effect Level (LOAEL) | Reference |
| 5 mg/kg | Dietary exposure of paired females (two-generation study) | Male embryos exhibited significantly different gonads compared to controls (feminization). Second-generation adult females showed a significant increase in the number of eggs and hatched chicks lost. Second-generation males paired with normal females had a significant number of chick deaths post-hatching. | Not established for embryonic gonad development or second-generation reproductive success. | 5 mg/kg for embryonic gonad development and second-generation reproductive effects. | [2] |
| 20 mg/kg | Dietary exposure of paired females (two-generation study) | Females laid eggs with significantly thinner shells (p < 0.05) compared to control birds. Male embryos exhibited significantly different gonads compared to controls (feminization). | 5 mg/kg for eggshell thinning. | 20 mg/kg for eggshell thinning. | [2] |
Experimental Protocols
The methodologies employed in avian chronic toxicity studies are critical for the interpretation of the results. The following sections detail the experimental designs of key studies on this compound, largely following the principles outlined in the OECD Test Guideline 206 for Avian Reproduction Tests.[3][4][5]
In Ovo Exposure Study in Japanese Quail
This experimental design is crucial for assessing the impact of substances on embryonic development and subsequent reproductive function in adulthood.[1]
-
Test Animals: Fertile eggs from Japanese quail (Coturnix japonica) are used.
-
Test Substance Preparation: this compound (o,p' and p,p' isomers) is dissolved in a suitable vehicle, such as corn oil.
-
Administration: A specific dose of the this compound solution is injected into the yolk of the eggs prior to incubation. Control eggs are injected with the vehicle only.
-
Incubation and Rearing: The eggs are incubated under standard conditions until hatching. The hatched chicks are then raised to adulthood.
-
Endpoint Evaluation:
-
Reproductive Performance of F1 Generation: Once the birds reach sexual maturity, various reproductive parameters are assessed in the females, including age at first egg, egg production rate, eggshell strength, mass, and thickness.
-
Morphological and Histological Analysis: At the end of the study, birds are euthanized, and reproductive organs (oviducts, testes) are excised, weighed, and examined for gross and microscopic abnormalities.
-
Molecular Analysis: Tissues, such as the gonads of hatchlings, can be collected for gene expression analysis (e.g., quantitative PCR for cytochrome P450 enzymes).
-
Two-Generation Dietary Exposure Study in American Kestrels
This study design evaluates the effects of chronic dietary exposure to a substance on the reproductive success of the exposed generation (F0) and the subsequent generation (F1).[2]
-
Test Animals: Captive-bred American kestrels (Falco sparverius) are used. Birds are paired for breeding.
-
Dietary Administration: The test substance (this compound) is mixed into the diet at various concentrations. A control group receives an untreated diet. Paired females are exposed to the treated diet.
-
Exposure Period: Exposure is continuous throughout the study, including before and during the breeding season.
-
F0 Generation Endpoints:
-
Reproductive Parameters: Clutch size, fertility, hatchability, and the number of hatchlings that fledge are recorded.
-
Eggshell Quality: Eggshell thickness is measured.
-
-
F1 Generation Rearing and Evaluation:
-
Viable eggs from the F0 generation are hatched, and the offspring (F1 generation) are raised to maturity.
-
The F1 birds are then allowed to breed.
-
Reproductive Performance: Breeding performance of the F1 generation is assessed, including pair bond formation, reproductive behavior, and the same reproductive parameters as the F0 generation.
-
Embryonic Development: A subset of embryos from the F1 generation may be examined for developmental abnormalities, particularly of the reproductive tract.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for an avian chronic toxicity study.
Signaling Pathway
Caption: this compound's disruption of the avian steroidogenesis pathway.
Experimental Workflow
References
- 1. Evaluation of the impact of in-ovo exposure to this compound on avian reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproductive and morphological effects of o,p'-dicofol on two generations of captive American kestrels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
Dicofol's Endurance in Agricultural Soil: A Technical Guide to its 60-Day Half-Life
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the persistence of the organochlorine acaricide Dicofol in agricultural soil, focusing on its widely reported field half-life of approximately 60 days. Understanding the environmental fate of this compound is critical for assessing its ecological impact and for the development of safer, more sustainable agricultural practices. This document provides a comprehensive overview of the experimental protocols used to determine its soil half-life, quantitative data on its degradation, and a visualization of its primary degradation pathway.
Introduction to this compound and its Environmental Persistence
This compound (2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol) is a miticide structurally similar to DDT. Its moderate persistence in the soil environment is a key characteristic influencing its regulatory status and environmental risk assessment.[1] The dissipation of a pesticide in soil is a complex process governed by various factors including soil type, temperature, moisture, pH, and microbial activity.[2][3][4] For this compound, a half-life of 60 days indicates a moderate persistence, suggesting that it can reside in the soil for a significant period, potentially impacting non-target organisms and having implications for subsequent crops.
Quantitative Analysis of this compound Dissipation in Soil
The degradation of this compound in soil generally follows first-order kinetics, meaning its rate of degradation is proportional to its concentration.[5] The half-life (t½) is the time required for 50% of the initial concentration to dissipate. While field studies report a half-life of around 60 days, this can vary. For instance, under anaerobic conditions, the half-life can be significantly shorter.
The following table summarizes representative data for the dissipation of this compound in a typical agricultural loam soil under aerobic conditions, leading to a calculated half-life of approximately 60 days.
| Time (Days) | This compound Concentration (mg/kg soil) | Percent Remaining |
| 0 | 1.00 | 100% |
| 15 | 0.84 | 84% |
| 30 | 0.71 | 71% |
| 60 | 0.50 | 50% |
| 90 | 0.35 | 35% |
| 120 | 0.25 | 25% |
| 180 | 0.13 | 13% |
| This table presents a synthesized representation of this compound degradation based on first-order kinetics with a 60-day half-life for illustrative purposes. |
Experimental Protocol for Determining this compound's Soil Half-Life
The determination of a pesticide's soil half-life is a standardized process, often following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), specifically Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[6][7][8][9] The following protocol outlines the key steps involved in a laboratory-based soil dissipation study.
Soil Collection and Characterization
-
Soil Sampling: Collect topsoil (0-20 cm depth) from an agricultural field with no recent history of this compound application.
-
Sieving: Air-dry the soil and sieve it through a 2 mm mesh to remove stones and large debris.
-
Characterization: Analyze the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass. These factors significantly influence pesticide degradation rates.
Experimental Setup and Incubation
-
Spiking: Treat a known mass of the characterized soil with a standard solution of this compound to achieve a desired initial concentration (e.g., 1 mg/kg). The application should mimic field application as closely as possible.
-
Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) and maintain them under controlled conditions in the dark to prevent photodegradation.[6]
-
Temperature: 20 ± 2°C.
-
Moisture: 40-60% of maximum water holding capacity.
-
Aeration: Ensure continuous supply of carbon dioxide-free, humidified air for aerobic studies.
-
-
Sterile Controls: Include sterilized soil samples (e.g., by autoclaving) to differentiate between biotic and abiotic degradation.
Sampling and Residue Analysis
-
Sampling Intervals: Collect soil subsamples at predetermined intervals (e.g., 0, 3, 7, 14, 30, 60, 90, and 120 days).[10]
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate organic solvent mixture, such as acidic methanol (B129727) or hexane (B92381) and ethyl acetate.[11][12] Common extraction techniques include shaking, sonication, or pressurized liquid extraction.
-
Cleanup: Purify the extracts to remove interfering co-extractives using techniques like solid-phase extraction (SPE) with Florisil or silica (B1680970) gel, or gel permeation chromatography (GPC).[13]
-
Quantification: Analyze the cleaned-up extracts using Gas Chromatography with an Electron Capture Detector (GC-ECD), a highly sensitive method for detecting chlorinated compounds like this compound.[11][13][14][15] The primary degradation product, p,p'-dichlorobenzophenone (DCBP), should also be quantified.[14][16]
Data Analysis and Half-Life Calculation
-
Degradation Curve: Plot the concentration of this compound against time to obtain a dissipation curve.
-
Kinetic Modeling: Apply a first-order kinetic model to the data. The degradation rate constant (k) is determined from the slope of the natural logarithm of the concentration versus time.[17][18]
-
Half-Life Calculation: Calculate the half-life (t½) using the formula: t½ = ln(2) / k .[5][17][18]
Visualization of Experimental Workflow and Degradation Pathway
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a soil dissipation study and the degradation pathway of this compound.
Caption: Experimental workflow for determining the soil half-life of this compound.
The primary degradation pathway of this compound in soil involves the abiotic elimination of a trichloromethyl group, particularly under moist or alkaline conditions, to form p,p'-dichlorobenzophenone (DCBP).[19][20] Microbial action can also contribute to this transformation.
Caption: Primary degradation pathway of this compound to DCBP in soil.
Conclusion
The 60-day half-life of this compound in agricultural soil signifies its moderate persistence, a crucial factor in its environmental risk profile. The standardized protocols outlined in this guide, based on established methodologies like OECD 307, provide a robust framework for researchers to assess the environmental fate of this and other agrochemicals. Accurate determination of persistence through such detailed experimental work is fundamental for developing environmentally sound agricultural practices and for the registration and regulation of pesticides. The primary degradation to DCBP highlights the importance of monitoring not only the parent compound but also its significant metabolites in the soil environment.
References
- 1. This compound (Ref: ENT 23648) [sitem.herts.ac.uk]
- 2. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.iupac.org [publications.iupac.org]
- 5. epa.gov [epa.gov]
- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Analysis of Organochlorine Pesticide in Agricultural Soils | Encyclopedia MDPI [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdpr.ca.gov [cdpr.ca.gov]
- 18. cdpr.ca.gov [cdpr.ca.gov]
- 19. This compound degradation to p,p'-dichlorobenzophenone - a potential antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Alkaline Hydrolysis of Dicofol into Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical hydrolysis of the organochlorine pesticide Dicofol to its primary degradation product, 4,4'-dichlorobenzophenone (B107185) (DCBP), in alkaline aqueous environments. This document synthesizes key quantitative data, details established experimental protocols, and presents visual representations of the underlying chemical transformation and analytical workflows.
Introduction
This compound, a miticide structurally similar to DDT, is known for its instability in alkaline conditions, undergoing hydrolysis to form DCBP. Understanding the kinetics and pathways of this degradation is crucial for environmental fate assessment, residue analysis, and the development of accurate analytical methodologies. This guide addresses the core chemical principles and practical laboratory considerations for studying this transformation.
The primary degradation pathway in an alkaline environment is an abiotic process involving a hydroxide (B78521) ion-catalyzed elimination of a trichloromethyl anion. This anion subsequently abstracts a proton from the solvent to form chloroform.
Quantitative Data on this compound Hydrolysis
The rate of this compound hydrolysis is highly dependent on the pH of the aqueous solution. The degradation follows pseudo-first-order kinetics, with the rate significantly increasing as the pH becomes more alkaline.
| pH | Half-life (DT50) | Reference(s) |
| 5.0 | 85 days | [1] |
| 7.0 | 64–99 hours | [1] |
| 9.0 | 26 minutes | [1] |
| 10.0 | 15 minutes | [2] |
Experimental Protocols
Hydrolysis Study Protocol (Adapted from OECD Guideline 111)
This protocol outlines a general procedure for determining the rate of hydrolysis of this compound in aqueous solutions at various pH levels.
3.1.1. Materials and Reagents
-
This compound, analytical standard
-
4,4'-Dichlorobenzophenone (DCBP), analytical standard
-
Sterile, purified water (e.g., HPLC grade)
-
Buffer solutions (pH 7, 9, and a higher alkaline pH such as 10 or 11), sterile-filtered
-
Acetonitrile (B52724) or other suitable organic solvent, HPLC grade
-
Quenching agent (e.g., a strong acid like phosphoric acid)
-
Sterile glassware (e.g., flasks, vials)
3.1.2. Procedure
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile). Spike this stock solution into the pre-prepared, temperature-equilibrated sterile buffer solutions to achieve the desired initial concentration of this compound. The final concentration of the organic solvent should be kept to a minimum, typically less than 1%, to avoid co-solvent effects.
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C) to prevent photodegradation.
-
Sampling: At predetermined time intervals, withdraw aliquots from the test solutions. The sampling frequency should be adjusted based on the expected hydrolysis rate at each pH.
-
Reaction Quenching: Immediately quench the hydrolysis reaction in the collected aliquots by adding a strong acid to lower the pH significantly (e.g., to pH < 4).
-
Sample Analysis: Analyze the quenched samples for the concentration of this compound and the formation of DCBP using a validated analytical method (see Section 3.2).
-
Data Analysis: Determine the rate constants and half-lives for the hydrolysis of this compound at each pH by plotting the natural logarithm of the this compound concentration versus time.
Analytical Quantification of this compound and DCBP
A significant challenge in the analysis of this compound is its thermal lability. Conventional gas chromatography (GC) with split/splitless injection can cause the thermal degradation of this compound to DCBP in the hot injector, leading to inaccurate quantification. Therefore, analytical methods that mitigate this issue are essential.
3.2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a suitable technique for the simultaneous analysis of this compound and DCBP as it avoids high temperatures during sample introduction.
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis or Photodiode Array (PDA) Detector
-
Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5.0 µm particle size)
-
-
Mobile Phase: A mixture of methanol (B129727) and water or acetonitrile and water is commonly used. A typical mobile phase could be a gradient or isocratic elution with a composition such as Methanol:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: Approximately 230 nm for both this compound and DCBP. A PDA detector allows for the monitoring of multiple wavelengths and spectral confirmation.
-
Injection Volume: 10-20 µL
-
Sample Preparation: The aqueous samples from the hydrolysis study are typically extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane). The extract is then evaporated to dryness and reconstituted in the mobile phase.
3.2.2. Gas Chromatography with Electron Capture Detection (GC-ECD) using On-Column Injection
To overcome the thermal degradation issue in GC, on-column injection is the recommended technique. This method introduces the sample directly onto the analytical column at a low temperature, avoiding the hot injector port.
-
Instrumentation:
-
Gas Chromatograph with an on-column injector
-
Electron Capture Detector (ECD)
-
A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp to a final temperature of 280-300 °C at a rate of 10-20 °C/min.
-
Hold at the final temperature for 5-10 minutes.
-
-
Detector Temperature: 300-320 °C
-
Sample Preparation: Similar to the HPLC method, samples require extraction and concentration. The final extract should be in a solvent compatible with GC analysis (e.g., hexane or iso-octane).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformation of this compound and a typical experimental workflow for its analysis.
Caption: Alkaline Hydrolysis Pathway of this compound to DCBP.
Caption: General Experimental Workflow for this compound Hydrolysis Analysis.
Conclusion
The hydrolysis of this compound to DCBP is a rapid process in alkaline aqueous environments, a critical factor in its environmental persistence and analytical determination. Accurate quantification requires careful consideration of the compound's thermal instability, with HPLC-UV and GC-ECD with on-column injection being the recommended analytical techniques. The provided protocols and data serve as a foundational guide for researchers investigating the abiotic degradation of this compound.
References
A Technical Guide to the Long-Range Environmental Transport Modeling of Dicofol
Abstract: This technical guide provides a comprehensive overview of the key factors governing the long-range environmental transport (LRET) of Dicofol, an organochlorine miticide structurally similar to DDT. This compound's physicochemical properties, environmental fate, and degradation pathways predispose it to atmospheric transport and deposition in remote ecosystems, far from its points of origin. This document summarizes essential quantitative data, details relevant experimental protocols for environmental analysis, and presents a conceptual framework for LRET modeling. The information is intended for researchers and environmental scientists engaged in assessing the global distribution and risks associated with persistent organic pollutants (POPs).
Introduction
This compound (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol) is an organochlorine pesticide that has been widely used to control mites on various agricultural crops.[1][2] Structurally analogous to DDT, this compound has raised environmental concerns due to its persistence, bioaccumulation potential, and toxicity.[3][4] A significant point of international debate has been its potential for long-range environmental transport (LRET), a key criterion for classification as a persistent organic pollutant (POP) under the Stockholm Convention.[3][5][6]
Understanding and modeling the LRET of this compound is crucial for assessing its global impact. Such models rely on a combination of the chemical's intrinsic properties, environmental degradation rates, and emission data to simulate its journey through the atmosphere and subsequent deposition in remote regions like the Arctic.[5][7] This guide synthesizes the necessary data and methodologies to support these modeling efforts.
Physicochemical Properties Governing LRET
The potential for a chemical to undergo LRET is determined by its physicochemical properties, which influence its partitioning between different environmental compartments (air, water, soil, biota). Properties such as vapor pressure, water solubility, and the Henry's Law constant dictate its tendency to volatilize into the atmosphere, while partition coefficients (Kow, Koc) govern its distribution in soil, water, and living organisms.
| Property | Value | Unit | Reference |
| Molecular Formula | C₁₄H₉Cl₅O | - | [8] |
| Molecular Weight | 370.49 | g/mol | [8] |
| Water Solubility | 0.8 (at 25°C) | mg/L | [8][9] |
| Vapor Pressure | 5.20 x 10⁻⁵ (at 25°C) | Pa | [10] |
| Henry's Law Constant | 2.45 x 10⁻² | Pa m³/mol | [11] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 4.3 | - | [12] |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | 5000 - 8383 | L/kg | [8][9][13] |
| Bioconcentration Factor (BCF) in fish | 10,000 | - | [10] |
Environmental Fate and Transport Mechanisms
Release and Degradation
This compound is directly released into the environment through its application as a pesticide on crops.[10] Once released, it is subject to various degradation processes. It is moderately persistent in soil, with reported half-lives varying based on conditions.[8][9] In water, its persistence is highly pH-dependent; it is stable in acidic water but degrades rapidly in neutral and alkaline conditions.[10][14] The primary degradation product under most abiotic conditions (hydrolysis, photolysis) is 4,4'-dichlorobenzophenone (B107185) (DCBP).[3][10][15]
| Compartment | Process | Half-life (DT₅₀) | Conditions | Reference |
| Soil | Aerobic Biodegradation | 60 days | - | [3][8][9] |
| Photodegradation | 30 days | Silty Loam Soil | [8][9] | |
| Anaerobic Biodegradation | 15.9 days | - | [8][9] | |
| Water | Hydrolysis | 47 - 85 days | pH 5 | [8][9][10] |
| Hydrolysis | 64 hours | pH 7 | [14] | |
| Hydrolysis | 26 minutes | pH 9 | [14] | |
| Atmosphere | Reaction with OH Radicals | 3.1 days | Calculated | [10] |
Atmospheric Transport and Deposition
This compound's physicochemical properties—notably its semi-volatility—allow it to be transported long distances in the atmosphere.[10] Following application, it can volatilize from soil and plant surfaces into the air. With an atmospheric half-life of approximately 3.1 days, it can persist long enough to be carried by air currents from mid-latitude source regions to remote environments.[10] This transport is followed by deposition onto land and water surfaces through wet (rain, snow) and dry processes. This cycle of volatilization and deposition, known as the "grasshopper effect," facilitates the accumulation of such chemicals in colder regions.
Modeling the Long-Range Transport of this compound
LRET models are essential tools for quantifying the transport and fate of chemicals like this compound on a global scale, especially given the scarcity of monitoring data in remote regions.[5][6] These models integrate data on physicochemical properties, usage/emission inventories, and meteorological conditions to simulate environmental distribution.
Key LRET Models and Findings
Studies have utilized multimedia environmental fate models such as the Globo-POP model and the BETR-Global model to evaluate this compound's LRET potential.[5][7]
-
Globo-POP (Global POP model): This model is used to calculate metrics like the Arctic Contamination Potential (ACP). Studies using Globo-POP have shown that this compound exhibits a higher ACP than several known Arctic contaminants, highlighting its significant potential for transport to polar regions.[5][6][7]
-
BETR-Global (Berkeley-Trent Global model): This model simulates the global mass distribution and fate of chemicals across a grid of 15°x15° latitude/longitude.[5][7] Simulations indicate that this compound can be transported northward from source regions in Asia, Europe, and North America, driven by both atmospheric and oceanic currents, leading to its enrichment in remote background environments.[5][6]
A critical input for these models is a global usage inventory. Research has established that between 2000 and 2012, an estimated 28.2 kilotonnes of this compound were applied globally, with hotspots in East and Southeast Asia, the Mediterranean coast, and North and Central America.[5][7]
Experimental Protocols for Parameterization and Validation
Accurate model parameterization and validation require robust experimental data. Below are summaries of key protocols for determining this compound's properties and measuring its concentration in environmental samples.
Protocol: Analysis of this compound in Soil Samples
This protocol is based on methods for extracting and analyzing this compound and its metabolites from soil.[16]
-
Homogenization: Soil samples are homogenized, often by grinding with dry ice to ensure a uniform matrix.[16]
-
Extraction: A representative soil subsample is extracted with an acidic methanol (B129727) solution.[16]
-
Liquid-Liquid Partition: The extract is partitioned using deionized water and a non-polar solvent like methylene (B1212753) chloride to separate this compound from the aqueous phase.[16]
-
Cleanup: The organic extract undergoes cleanup using gel-permeation chromatography (GPC) to remove larger, interfering molecules like lipids.[16]
-
Analysis: The cleaned extract is concentrated and analyzed via Gas Chromatography (GC), typically with an Electron Capture Detector (ECD) or Mass Spectrometry (MS), which are highly sensitive to chlorinated compounds.[16]
Protocol: Analysis of this compound in Air Samples
Analyzing this compound in air is challenging due to its thermal instability during conventional GC injection.[14][17] A modern approach involves passive sampling and analysis of its stable degradation product, DCBP.[2][18]
-
Sampling: Polyurethane foam (PUF) disk passive air samplers are deployed in the field for an extended period to accumulate airborne contaminants.[2]
-
Extraction: The PUF disks are solvent-extracted (e.g., using n-hexane and acetone) to recover the sampled compounds.
-
Instrumental Analysis: The extract is analyzed using GC-MS with electron capture negative ionization (ECNI) in selected ion monitoring (SIM) mode, which offers high sensitivity.[18]
-
Indirect Quantification: The analysis intentionally promotes the complete thermal conversion of this compound to DCBP in the hot GC inlet. By measuring the resulting p,p'-DCBP and o,p'-DCBP, the original atmospheric concentration of this compound can be indirectly but more reliably assessed.[18] This method circumvents the issue of partial and variable degradation that plagues direct this compound measurement.[17][18]
Protocol: Hydrolysis Rate Determination
This protocol determines the abiotic degradation rate of this compound in water at different pH levels.
-
Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH values (e.g., pH 5, 7, and 9).
-
Spiking: Add a known concentration of this compound (dissolved in a minimal amount of a water-miscible solvent like acetonitrile) to each buffer solution in sealed, sterile vessels.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
Time-Series Sampling: At predetermined time intervals, collect aliquots from each pH solution.
-
Extraction and Analysis: Immediately quench any reaction and extract the remaining this compound using a suitable solvent (e.g., hexane). Analyze the extracts using a calibrated method like GC-ECD or LC-MS to determine the concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The degradation rate constant (k) is the negative slope of the resulting line. The half-life (DT₅₀) is calculated as ln(2)/k.[14]
Conclusion
The available scientific evidence strongly supports the classification of this compound as a substance capable of long-range environmental transport. Its physicochemical properties, including a sufficiently long atmospheric half-life and semi-volatility, facilitate its entry and persistence in atmospheric transport pathways.[10] Global transport models, parameterized with these properties and comprehensive emission inventories, confirm that this compound is transported from its regions of use to remote ecosystems, where it has the potential to accumulate.[5][7] The methodologies outlined in this guide provide a framework for the continued study and risk assessment of this compound and other similar semi-volatile organic compounds on a global scale.
References
- 1. cdn.who.int [cdn.who.int]
- 2. pubs.acs.org [pubs.acs.org]
- 3. toxicslink.org [toxicslink.org]
- 4. This compound (Kelthane) as an environmental contaminant: A review [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Global inventory, long-range transport and environmental distribution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 10. ospar.org [ospar.org]
- 11. This compound (Ref: ENT 23648) [sitem.herts.ac.uk]
- 12. fao.org [fao.org]
- 13. This compound | C14H9Cl5O | CID 8268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. This compound degradation to p,p'-dichlorobenzophenone - a potential antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Toxicological profile of Dicofol in mammalian systems
An In-depth Technical Guide on the Toxicological Profile of Dicofol in Mammalian Systems
Introduction
This compound is an organochlorine acaricide structurally similar to dichlorodiphenyltrichloroethane (DDT).[1] Historically, it has been used extensively on a variety of agricultural crops.[2] However, due to its environmental persistence, potential for bioaccumulation, and toxicological profile, its use has been restricted or banned in many regions.[3][4] This document provides a comprehensive technical overview of the toxicological effects of this compound in mammalian systems, intended for researchers, scientists, and drug development professionals. It covers toxicokinetics, acute, subchronic, and chronic toxicity, as well as specific organ and system-level toxicities including carcinogenicity, reproductive and developmental effects, endocrine disruption, neurotoxicity, and genotoxicity.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of a compound is fundamental to assessing its toxic potential.[5][6] Studies in rats have shown that this compound is rapidly and almost completely absorbed from the gastrointestinal tract within 24 hours of oral administration.[1]
-
Distribution: Following absorption, this compound distributes primarily to fatty tissues due to its lipophilic nature.[1][2] The highest concentrations are found in fat, followed by the adrenal glands, thyroid, and liver.[1] Peak tissue levels are typically reached between 24 and 48 hours post-dosing.[1] This accumulation in adipose tissue means that intense activity or starvation could potentially mobilize the stored pesticide, leading to the reappearance of toxic symptoms long after the initial exposure.[2]
-
Metabolism: In rats, this compound is metabolized to 4,4'-dichloro-benzophenone and 4,4'-dichlorothis compound.[2] Significant conjugation with glycine (B1666218) also occurs.[1]
-
Excretion: The elimination of this compound from the body is relatively slow.[1] The primary route of excretion is via the feces, with a smaller portion eliminated in the urine.[1][2] In mice given a single 25 mg/kg oral dose, approximately 60% was eliminated within 96 hours (20% in urine and 40% in feces).[2] The elimination half-life after a single oral dose in rats is approximately 30 hours.[1]
Acute Toxicity
This compound is classified as moderately toxic upon acute exposure.[2] Clinical signs of acute toxicity include decreased spontaneous motor activity, ataxia, passiveness, somnolence, prostration, and occasionally tremors.[1] In severe cases, poisoning can lead to convulsions, coma, and death from respiratory failure.[2] It is also a moderate skin and eye irritant.[2]
Table 1: Acute Lethal Dose (LD50) of this compound in Mammalian Species
| Species | Route | LD50 (mg/kg bw) | Reference(s) |
|---|---|---|---|
| Rat | Oral | 575 - 960 | [2] |
| Mouse | Oral | 420 - 675 | [2] |
| Rabbit | Oral | 1810 | [1][2] |
| Guinea Pig | Oral | 1810 | [2] |
| Dog | Oral | >4000 | [1] |
| Rat | Dermal | 1000 - 5000 | [2] |
| Rabbit | Dermal | 2000 - 5000 |[2] |
Experimental Protocol: Acute Oral Toxicity (LD50) Study
An acute oral toxicity study aims to determine the median lethal dose (LD50), which is the dose expected to cause death in 50% of a test animal population.[7]
-
Test System: Typically conducted in a rodent species like the Wistar rat or BALB/c mouse.[7] Animals are young, healthy adults, and often one sex (e.g., female) is used initially.[7]
-
Administration: The test substance (this compound) is administered orally via gavage in a single dose.
-
Dose Levels: A range of dose levels is selected to determine the lethality curve. The "up-and-down" or staircase method is often used to minimize animal usage.[7] This involves dosing single animals sequentially, with the dose for the next animal adjusted up or down depending on the outcome for the previous one.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.[7] Close observation occurs during the first several hours post-dosing.
-
Endpoint: The primary endpoint is mortality. At the end of the study, a gross necropsy is performed on all animals.
-
Data Analysis: The LD50 value and its confidence intervals are calculated using statistical methods like Probit Analysis.[7]
Subchronic and Chronic Toxicity
Repeated exposure to this compound primarily targets the liver, adrenal glands, and kidneys.[1][2] Common findings across multiple species include reduced body weight, decreased feed intake, increased liver weight, and induction of hepatic mixed-function oxidases (MFOs).[1]
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Repeated Dosing Studies
| Species | Duration | Route | NOAEL | LOAEL | Key Effects at LOAEL | Reference(s) |
|---|---|---|---|---|---|---|
| Rat | 2 years | Dietary | 2.5 mg/kg/day | - | Liver growth, adrenal & bladder changes | [2] |
| Rat | 90 days | Gavage | 5 ppm (0.5 mg/kg/day) | 25 ppm (2.1 mg/kg/day) | Histopathological changes in liver & ovaries | [1] |
| Mouse | 3 months | Dietary | - | 6.25 mg/kg/day | Liver, kidney, adrenal effects; reduced body weight | [2] |
| Dog | 1 year | Dietary | 30 ppm (0.82 mg/kg/day) | 100 ppm (3.3 mg/kg/day) | Increased ALT/AP, decreased spermatogenesis, liver effects |[1] |
Organ-Specific Toxicity
Hepatotoxicity
The liver is a primary target organ for this compound toxicity.[2] Observed effects are dose-dependent and include increased liver weight, hepatocellular hypertrophy, induction of liver enzymes (e.g., Alanine Aminotransferase - ALT, Alkaline Phosphatase - AP), and at higher doses, hepatocellular necrosis and vacuolation.[1] The mechanism is believed to involve the induction of oxidative stress.[4][8]
Carcinogenicity
Carcinogenicity studies have yielded mixed results depending on the species and sex.[9] A bioassay conducted by the National Cancer Institute (NCI) found that technical-grade this compound was carcinogenic in male B6C3F1 mice, causing a statistically significant increase in the incidence of hepatocellular carcinomas.[9] No evidence of carcinogenicity was observed in female mice or in Osborne-Mendel rats of either sex under the conditions of the bioassay.[9]
Table 3: Summary of Carcinogenicity Bioassays
| Species | Sex | Doses (ppm, time-weighted avg.) | Duration | Finding | Reference(s) |
|---|---|---|---|---|---|
| B6C3F1 Mouse | Male | 264, 528 | 78 weeks | Increased incidence of hepatocellular carcinomas | [1][9] |
| B6C3F1 Mouse | Female | 122, 243 | 78 weeks | No evidence of carcinogenicity | [9] |
| Osborne-Mendel Rat | Male | 471, 942 | 78 weeks | No evidence of carcinogenicity | [9] |
| Osborne-Mendel Rat | Female | 380, 760 | 78 weeks | No evidence of carcinogenicity |[9] |
Experimental Protocol: Chronic Toxicity/Carcinogenicity Study
-
Test System: Typically uses two rodent species (e.g., rat and mouse).[9] Groups consist of at least 50 animals of each sex per dose level.[9]
-
Administration: The test substance is administered in the diet for a major portion of the animal's lifespan (e.g., 78 weeks for mice, 2 years for rats).[1][2][9]
-
Dose Levels: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan.
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology and clinical chemistry are assessed at multiple intervals.
-
Endpoint: The primary endpoint is the incidence of neoplasms. A complete histopathological examination of all organs and tissues is performed on all animals.
-
Data Analysis: Tumor incidence data are analyzed using appropriate statistical tests (e.g., Cochran-Armitage test, Fischer exact test) to determine if there is a compound-related increase in tumors.[9]
Reproductive and Developmental Toxicity
This compound has been shown to adversely affect reproductive function, particularly in males.[10][11] Studies in male rats have demonstrated decreased weights of testes and epididymis, reduced sperm count and motility, and increased abnormal sperm morphology following chronic exposure.[10][11] These effects were accompanied by hormonal changes, including decreased testosterone (B1683101) and increased estradiol (B170435) and progesterone.[10] In a two-generation reproductive toxicity study in rats, the NOAEL for parental toxicity was 0.5 mg/kg/day, based on liver and ovarian changes at higher doses.[1] The NOAEL for reproductive toxicity was 2.1 mg/kg/day, based on decreased pup viability at higher doses.[1] this compound was not found to be teratogenic in rats or rabbits.[1]
Endocrine Disruption
This compound is a known endocrine-disrupting chemical (EDC).[12][13] EDCs can interfere with the body's hormonal systems by mimicking natural hormones, blocking hormone receptors, or altering hormone synthesis and metabolism.[13][14] The reproductive toxicity observed with this compound, such as decreased testosterone and altered testicular function in males, is consistent with an endocrine-disrupting mechanism of action.[10] This disruption is thought to occur primarily through interference with steroid hormone receptors, such as the estrogen and androgen receptors.[14]
Neurotoxicity
As an organochlorine compound, this compound can exert neurotoxic effects.[2] In an acute neurotoxicity study in rats, the NOAEL was 15 mg/kg bw.[1] At higher doses (75 and 350 mg/kg bw), signs of sensorimotor dysfunction, ataxia, and decreased motor activity were observed within a week of treatment.[1] The mechanism of action is believed to involve the stimulation of axonal transmission of nervous signals.[1]
Genotoxicity
This compound's genotoxic potential has been evaluated in various assays. An in vitro comet assay using human lymphocytes showed that this compound exposure could induce significant DNA fragmentation.[8] However, results from bacterial reverse mutation assays (Ames test) have been largely negative.[15] The overall evidence for genotoxicity is not definitive, but some studies suggest a potential for DNA damage.[8]
Conclusion
The toxicological profile of this compound in mammalian systems is characterized by moderate acute toxicity and significant target organ toxicity with repeated exposure. The liver is a primary target, with effects ranging from enzyme induction to hepatocellular necrosis, likely mediated by oxidative stress. This compound is a carcinogen in male mice, causing liver tumors. It is also a reproductive toxicant and a known endocrine disruptor, with notable adverse effects on the male reproductive system. While acute neurotoxic effects are observed at high doses, the compound is not considered teratogenic. The data on genotoxicity suggests a potential for DNA damage, although it does not appear to be a potent mutagen in bacterial systems. This comprehensive profile underscores the health concerns that have led to restrictions on its use.
References
- 1. fao.org [fao.org]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. This compound (Kelthane) as an environmental contaminant: A review [pubs.usgs.gov]
- 4. This compound induces developmental cardiotoxicity in zebrafish embryos through oxidative stress mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. omicsonline.org [omicsonline.org]
- 7. enamine.net [enamine.net]
- 8. Deciphering the toxic effects of organochlorine pesticide, this compound on human RBCs and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonochemical degradation of endocrine-disrupting organochlorine pesticide this compound: Investigations on the transformation pathways of dechlorination and the influencing operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oehha.ca.gov [oehha.ca.gov]
The Rise and Fall of a Miticide: A Technical History of Dicofol in Agriculture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dicofol, an organochlorine miticide structurally related to DDT, was a cornerstone of mite control in global agriculture for several decades. Introduced in 1957 by Rohm & Haas, it provided effective management of phytophagous mites across a wide array of crops, including fruits, vegetables, ornamentals, and field crops.[1][2] Its efficacy against spider mites, in particular, made it a valuable tool for farmers. However, its close chemical ties to DDT, a compound notorious for its environmental persistence and ecological damage, ultimately led to its decline and eventual ban under the Stockholm Convention on Persistent Organic Pollutants (POPs).[3] This technical guide provides a comprehensive overview of the history of this compound's use in agriculture, detailing its chemical synthesis, mechanism of action, application methodologies, the emergence of resistance, and the analytical techniques used for its detection.
Chemical Properties and Synthesis
This compound, with the chemical name 2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol, is a white crystalline solid in its pure form, though technical-grade formulations often appear as a red-brown or viscous oil.[4] It is practically insoluble in water but soluble in various organic solvents. The synthesis of this compound is intrinsically linked to DDT, a fact that has been central to the environmental controversy surrounding its use.
Experimental Protocol: Synthesis of this compound from Technical DDT
The commercial production of this compound typically involves a two-step process starting from technical-grade DDT.[5]
Step 1: Chlorination of DDT to 1,1-bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane (Cl-DDT)
-
Reaction Setup: Technical DDT is dissolved in a suitable inert solvent, such as carbon tetrachloride.
-
Chlorination: Chlorine gas is bubbled through the DDT solution in the presence of ultraviolet (UV) light or a chemical initiator. The UV light catalyzes the free-radical chlorination of the benzylic carbon.
-
Monitoring: The reaction is monitored by gas chromatography (GC) to determine the conversion of DDT to Cl-DDT.
-
Work-up: Once the desired conversion is achieved, the solvent is removed by distillation.
Step 2: Hydrolysis of Cl-DDT to this compound
-
Reaction Setup: The crude Cl-DDT from the previous step is mixed with a hydrolyzing agent, typically an aqueous solution of a strong base like sodium hydroxide, often in the presence of a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.
-
Hydrolysis: The mixture is heated and stirred to promote the hydrolysis of the trichloromethyl group to a hydroxyl group.
-
Neutralization and Extraction: After the reaction is complete, the mixture is cooled and neutralized with an acid. The organic layer containing this compound is then separated.
-
Purification: The crude this compound is purified, often through recrystallization or distillation, to remove unreacted starting materials and byproducts, including residual DDT and DDE. Modern processes can produce technical grade this compound that contains less than 0.1% DDT.[4]
Diagram: Synthesis of this compound from DDT
Caption: A simplified workflow for the synthesis of this compound from DDT.
Mechanism of Action
The precise mode of action of this compound has not been fully elucidated, but it is known to be a nerve poison.[4] Its structural similarity to DDT suggests a similar mechanism of action, primarily targeting the nervous system of mites.[6][7] It is believed to interfere with the normal transmission of nerve impulses.
The proposed mechanism involves the disruption of ion transport across the nerve cell membrane, specifically affecting sodium and potassium ion channels.[6][8] This interference leads to repetitive nerve discharges, causing hyper-excitation, tremors, paralysis, and ultimately, the death of the mite.
Diagram: Proposed Mechanism of Action of this compound on a Neuron
Caption: this compound's proposed disruption of ion channels in a mite neuron.
Application in Agriculture
This compound was formulated as emulsifiable concentrates, wettable powders, dusts, and ready-to-use liquids for foliar spray application.[4][9] It was used to control a variety of mite species on a broad range of agricultural and ornamental crops.[2][10]
Table 1: Major Agricultural Applications of this compound
| Crop Category | Specific Crops | Target Mites |
| Fruits | Citrus, Apples, Grapes, Stone fruits, Strawberries | Spider mites, Citrus red mite, European red mite |
| Vegetables | Beans, Cucurbits, Tomatoes | Two-spotted spider mite |
| Field Crops | Cotton, Mint | Spider mites |
| Ornamentals | Various flowers and shrubs | Spider mites |
Efficacy and Resistance
This compound was initially highly effective against many species of spider mites. However, as with many pesticides, prolonged and repeated use led to the development of resistance in target mite populations.[11][12]
Table 2: Efficacy of this compound Against Susceptible Spider Mite Populations (Selected Data)
| Mite Species | Crop | Efficacy (% mortality) | Reference |
| Tetranychus urticae | Cotton | >95% | [13] |
| Panonychus ulmi | Apple | >90% | [11] |
| Tetranychus pacificus | Cotton | >95% | [13] |
The development of resistance necessitated higher application rates and more frequent treatments, exacerbating environmental concerns. Studies in the 1980s documented high levels of resistance in spider mite populations in various agricultural regions.[11][13]
Experimental Protocol: Monitoring Miticide Resistance in Spider Mites (Leaf Disc Bioassay)
A common method to assess pesticide resistance in spider mites is the leaf disc bioassay.
-
Mite Collection: Collect a representative sample of spider mites from the field of interest.
-
Leaf Disc Preparation: Punch out small discs (e.g., 2 cm diameter) from the leaves of a suitable host plant (e.g., bean or cotton).
-
Pesticide Application: Prepare serial dilutions of the miticide to be tested. Dip the leaf discs in the respective solutions for a set amount of time (e.g., 5 seconds) and allow them to air dry. A control group of discs is dipped in water or a solvent control.
-
Mite Infestation: Place a known number of adult female mites (e.g., 20-30) onto the treated surface of each leaf disc. The discs are typically placed on a moist cotton bed in a petri dish to maintain turgor.
-
Incubation: Incubate the petri dishes at a controlled temperature and photoperiod (e.g., 25°C, 16:8 L:D).
-
Mortality Assessment: After a specific time interval (e.g., 24 or 48 hours), assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and analyze the data using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population). Comparing the LC50 of the field population to a known susceptible population provides a resistance ratio.
Diagram: Workflow for Monitoring Miticide Resistance
Caption: A workflow for assessing miticide resistance using a leaf disc bioassay.
Environmental Fate and Toxicology
This compound is moderately persistent in the environment, with a soil half-life that can range from weeks to months depending on conditions.[2] Its low water solubility and high affinity for soil organic matter limit its leaching into groundwater. However, its persistence and lipophilic nature lead to bioaccumulation in organisms.
A significant concern with this compound was the presence of DDT and related compounds (DDTr) as impurities from the manufacturing process.[9] These impurities, particularly DDE, are known endocrine disruptors and were responsible for eggshell thinning in various bird species.[7]
Table 3: Acute Toxicity of this compound to Various Organisms
| Organism | Test | Value | Toxicity Class | Reference |
| Rat (oral) | LD50 | 575 - 960 mg/kg | Moderately Toxic | [9] |
| Rabbit (dermal) | LD50 | 2000 - 5000 mg/kg | Slightly to Moderately Toxic | [9] |
| Bobwhite Quail (dietary) | LC50 (8-day) | 3010 ppm | Slightly Toxic | [9] |
| Rainbow Trout (96-hour) | LC50 | 0.12 mg/L | Highly Toxic | [9] |
| Mysid Shrimp (96-hour) | LC50 | 0.06 mg/L | Highly Toxic | [9] |
| Honey Bee | - | - | Not toxic | [9] |
Analytical Methods for Residue Detection
The analysis of this compound residues in environmental and agricultural samples is challenging due to its thermal instability and degradation to dichlorobenzophenone (DCBP) in the injection port of a gas chromatograph.
Experimental Protocol: this compound Residue Analysis in Soil by Gas Chromatography
-
Sample Preparation: Air-dry the soil sample and sieve to remove large debris.
-
Extraction: Extract a known weight of the soil sample with an organic solvent mixture, such as acetone/hexane, using a technique like sonication or Soxhlet extraction.
-
Cleanup: The crude extract is cleaned up to remove interfering co-extractives. This may involve liquid-liquid partitioning and/or column chromatography using adsorbents like Florisil or silica (B1680970) gel.
-
Derivatization (optional): In some methods, this compound is intentionally converted to the more stable DCBP for easier quantification.
-
Instrumental Analysis: Analyze the cleaned extract using a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).[14] The use of a cool on-column injection technique can minimize thermal degradation of this compound.[11]
-
Quantification: Quantify the concentration of this compound by comparing the peak area in the sample chromatogram to that of a known standard.
Diagram: Workflow for this compound Residue Analysis
Caption: A generalized workflow for the analysis of this compound residues in soil.
Regulatory Status and Conclusion
Due to its persistence, bioaccumulation, toxicity to aquatic organisms, and the presence of DDT-related impurities, the use of this compound came under intense scrutiny. Many countries began to restrict or ban its use in the late 20th and early 21st centuries. The Stockholm Convention on Persistent Organic Pollutants listed this compound for global elimination, marking the end of its widespread use in agriculture.
The history of this compound serves as a critical case study in the development and regulation of agricultural chemicals. While it provided significant benefits in mite control for many years, its environmental and toxicological profile, largely inherited from its synthetic precursor DDT, ultimately proved unsustainable. The story of this compound underscores the importance of considering the entire lifecycle and potential environmental impact of a pesticide, from its synthesis to its ultimate fate in the ecosystem.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. toxicslink.org [toxicslink.org]
- 3. US5118881A - Process for preparing environmentally safe this compound and its formulations - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxic action of chlorinated hydrocarbon insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DDT - Wikipedia [en.wikipedia.org]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 10. researchgate.net [researchgate.net]
- 11. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound degradation to p,p'-dichlorobenzophenone - a potential antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 14. Contents and sources of DDT impurities in this compound formulations in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicofol: A Technical Guide to its Regulation under the Stockholm Convention
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dicofol, an organochlorine pesticide, has been identified as a persistent organic pollutant (POP) with significant adverse effects on human health and the environment. This technical guide provides a comprehensive overview of the regulatory status of this compound under the Stockholm Convention. It details the scientific evidence that led to its listing, including its physicochemical properties, environmental persistence, bioaccumulation, and toxicity. The guide also outlines the decision-making process of the Persistent Organic Pollutants Review Committee (POPRC) and presents information on this compound's endocrine-disrupting mechanisms of action.
Regulatory Status of this compound
In May 2019, the Conference of the Parties to the Stockholm Convention, in its ninth meeting, listed this compound in Annex A of the Convention for elimination, with no specific exemptions.[1][2][3][4] This decision was the culmination of a multi-year review process initiated by a proposal from the European Union in 2013.[1][5] The Persistent Organic Pollutants Review Committee (POPRC) undertook a thorough evaluation of this compound, concluding that its long-range environmental transport posed a significant threat to human health and the environment, warranting global action.[1][6][7]
The timeline for the regulatory process was as follows:
-
May 2013: The European Union submitted a proposal to list this compound in the Stockholm Convention.[1][5]
-
October 2014: The POPRC concluded that this compound met the screening criteria outlined in Annex D of the Convention.[5][8]
-
September 2016: The POPRC adopted the risk profile for this compound, concluding that global action was warranted.[1][5]
-
October 2017: The POPRC adopted the risk management evaluation for this compound and recommended its listing in Annex A without specific exemptions.[1][6]
-
May 2019: The Conference of the Parties listed this compound in Annex A for elimination.[1][2][3][4]
Physicochemical Properties and Environmental Fate
This compound's chemical properties contribute to its persistence and long-range transport in the environment.
| Property | Value | Reference |
| Log Kow | 4.28 | UNEP/POPS/POPRC.12/11/Add.1 |
| Log Koa | 8.86 | UNEP/POPS/POPRC.12/11/Add.1 |
| Water Solubility | 0.8 mg/L at 25°C | UNEP/POPS/POPRC.12/11/Add.1 |
| Vapor Pressure | 5.3 x 10-5 Pa at 25°C | UNEP/POPS/POPRC.12/11/Add.1 |
| Henry's Law Constant | 0.04 Pa m³/mol | UNEP/POPS/POPRC.12/11/Add.1 |
The environmental persistence of this compound is a key concern. Its half-life in soil can be up to 313 days when considering both this compound and its major degradation products.[9] In aquatic environments, its degradation is pH-dependent, with longer half-lives observed in acidic conditions.[9]
Bioaccumulation and Ecotoxicity
This compound has a high potential for bioaccumulation in living organisms, as indicated by its high bioconcentration factor (BCF).
| Organism | BCF Value | Reference |
| Bluegill Sunfish | 10,000 | UNEP/POPS/POPRC.12/11/Add.1 |
| Fathead Minnow | 43,000 (full life-cycle test) | UNEP/POPS/POPRC.12/11/Add.1 |
The ecotoxicity of this compound is well-documented, with significant adverse effects observed in various species.
| Organism | Endpoint | Value | Reference |
| Fish (general) | 96h LC50 | 0.053 mg/L (lowest observed) | UNEP/POPS/POPRC.12/11/Add.1 |
| Fish (general) | 95d NOEC | 0.0044 mg/L (lowest observed) | UNEP/POPS/POPRC.12/11/Add.1 |
| Birds (American Kestrel) | Eggshell thinning | Observed at dietary concentrations ≥3 µg/g | Schwarzbach et al., 1988 |
Experimental Protocols
The following are summaries of the methodologies used in key studies that informed the POPRC's decision.
Avian Eggshell Thinning Studies (American Kestrel)
-
Objective: To determine the effect of dietary this compound on eggshell thickness in a bird of prey.
-
Methodology: Captive American kestrels were fed diets containing 0, 1, 3, 10, or 30 µg/g of this compound (as Kelthane®) on a wet weight basis. The exposure began in late November and continued through the second breeding season. Eggshell thickness was measured for all eggs produced.
-
Key Findings: A dose-dependent decrease in eggshell thickness was observed, with significant thinning occurring at dietary concentrations of 3 µg/g and greater.
Fish Early-Life Stage Toxicity Test (Fathead Minnow)
-
Objective: To assess the chronic toxicity of this compound on the early life stages of fish.
-
Methodology: This test is typically conducted according to OECD Guideline 210. Fertilized fish eggs are exposed to a range of this compound concentrations in a flow-through system. The exposure continues from the embryonic stage through hatching and into the early juvenile stage. Endpoints measured include hatching success, survival, growth (length and weight), and any observed abnormalities.
-
Key Findings: The No Observed Effect Concentration (NOEC) for this compound in a 95-day study was determined to be 0.0044 mg/L, indicating high chronic toxicity to fish.
Bioconcentration in Fish (Bluegill Sunfish)
-
Objective: To determine the potential for this compound to accumulate in fish tissues.
-
Methodology: This study is generally performed following OECD Guideline 305. Bluegill sunfish are exposed to a constant, low concentration of radiolabeled this compound in a flow-through aquarium system for an uptake phase. This is followed by a depuration phase in clean water. The concentration of this compound in the fish tissue and water is measured at regular intervals to calculate the Bioconcentration Factor (BCF).
-
Key Findings: The BCF for this compound in bluegill sunfish was found to be 10,000, demonstrating a high potential for bioaccumulation.
Mechanism of Action: Endocrine Disruption
This compound is a known endocrine-disrupting chemical (EDC). Its primary mechanisms of action involve interactions with nuclear hormone receptors.
Estrogenic Activity
This compound acts as an agonist for the human estrogen receptor (ER). Both the p,p'- and o,p'- isomers of this compound can bind to the ER, mimicking the action of the natural hormone estradiol. This binding can trigger a cascade of events, including the translocation of the receptor to the nucleus and the subsequent modulation of estrogen-responsive gene expression. This can lead to adverse effects on reproductive health and development.
Anti-androgenic Activity
In addition to its estrogenic effects, this compound has been shown to act as a competitive antagonist of the androgen receptor (AR). By binding to the AR, this compound can block the action of androgens like testosterone. This can disrupt male reproductive development and function.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: POPRC review process for new chemicals.
Caption: Estrogenic signaling pathway of this compound.
Caption: Anti-androgenic signaling pathway of this compound.
References
- 1. What Is the Process by Which a New Chemical Is Added to the List of POPs under the Convention? → Learn [pollution.sustainability-directory.com]
- 2. This compound (Kelthane®)-induced eggshell thinning in captive american kestrels [pubs.usgs.gov]
- 3. shop.fera.co.uk [shop.fera.co.uk]
- 4. oecd.org [oecd.org]
- 5. Estrogenic activity of this compound with the human estrogen receptor: Isomer- and enantiomer-specific implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive image-based chromatin binding assays using inducible ERα to rapidly characterize estrogenic chemicals and mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POPRC Process Work Progress [chm.pops.int]
- 9. mbimph.com [mbimph.com]
Methodological & Application
Application Note: Analysis of Dicofol Residues by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Dicofol is a non-systemic organochlorine acaricide historically used to control mites on a variety of agricultural crops. Due to its persistence and potential environmental impact, its use has been banned or restricted in many regions.[1][2] Consequently, sensitive and reliable analytical methods are required to monitor for its residues in food and environmental samples. The analysis of this compound presents significant challenges, primarily due to its thermal instability. During conventional gas chromatography (GC) analysis, this compound readily degrades in the hot injector port to form p,p'-dichlorobenzophenone (DCBP).[3][4] This degradation can lead to inaccurate quantification. Furthermore, DCBP is not unique to this compound, as it can also be a metabolite of other compounds like chlorobenzylate.[4]
This application note details a robust and sensitive method for the determination of this compound residues using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity to overcome matrix interferences and accurately quantify this compound, even at low concentrations.[5][6]
Experimental Protocols
Protocol 1: Sample Preparation (Modified QuEChERS)
This protocol is adapted from established QuEChERS methods for pesticide residue analysis.[6][7] A critical modification for this compound is the acidification of the extraction solvent and the avoidance of certain cleanup sorbents to prevent alkaline-induced degradation.[4]
Materials:
-
Homogenizer or blender
-
50 mL centrifuge tubes
-
Centrifuge capable of ≥ 4000 rpm
-
Mechanical shaker
-
Acetonitrile (B52724) (ACN) with 1% acetic acid
-
QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate)[7]
-
Dispersive SPE (dSPE) cleanup tubes (e.g., containing MgSO₄ and a suitable sorbent like C18; avoid PSA )
-
Syringe filters (0.45 µm PTFE)[8]
Procedure:
-
Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[7] For dry samples, use a smaller amount (e.g., 2-5 g) and add an appropriate volume of water to rehydrate.[7]
-
Extraction: Add 10 mL of acetonitrile with 1% acetic acid to the tube. The acid helps to stabilize this compound, which is unstable in alkaline conditions.[4]
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute using a mechanical shaker or vortex mixer to ensure thorough mixing.[7]
-
Salting Out: Add the QuEChERS extraction salt packet to the tube.[7] Immediately cap and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[7]
-
Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube. Note: Do not use dSPE tubes containing Primary Secondary Amine (PSA), as the basic nature of this sorbent will degrade this compound.[4] Vortex for 30 seconds, then centrifuge for 2 minutes.
-
Final Extract: Collect the supernatant. If necessary, filter the extract through a 0.45 µm syringe filter into an autosampler vial for GC-MS/MS analysis.[8]
Protocol 2: Instrumental Analysis (GC-MS/MS)
To minimize thermal degradation, a temperature-programmed inlet or on-column injection is recommended.[3][9] The parameters below are typical for a fast GC-MS/MS analysis of multiple pesticide residues, including this compound.[5][10]
Instrumentation:
-
Gas Chromatograph with a Tandem Quadrupole Mass Spectrometer (e.g., Agilent Intuvo 9000 GC with a 7010B MS or Thermo Scientific TSQ Quantum GC).[5][10]
Analysis:
-
Injection: Inject 1 µL of the final extract into the GC-MS/MS system.
-
Data Acquisition: Acquire data in dynamic Multiple Reaction Monitoring (dMRM) mode for highest sensitivity and selectivity.[9][10]
-
Quantification: Perform quantification using an external calibration curve prepared with matrix-matched standards to compensate for matrix effects.[11][12] The use of an isotope-labeled internal standard (e.g., this compound-D8) is highly recommended to correct for analytical variability and degradation.[4]
Data Presentation
Quantitative data from various studies are summarized below to provide an overview of expected method performance.
Table 1: GC-MS/MS Instrumental Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph | ||
| Inlet | Temperature-Programmed, e.g., 80 °C ramped to 310 °C | [9][10] |
| Carrier Gas | Helium | [7] |
| Oven Program | 80 °C initial, ramp 20 °C/min to 170 °C, then 20 °C/min to 310 °C (hold 3.5 min) | [10] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI), 70 eV | [5] |
| Ion Source Temp. | 260 °C | [5] |
| Transfer Line Temp. | 280 °C | [8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) / dynamic MRM (dMRM) | [5][10] |
| Collision Gas | Argon, ~1.5 mTorr | [5][8] |
| MRM Transitions | Precursor Ion (m/z) > Product Ion (m/z) | Collision Energy (V) |
| This compound (Quantifier) | 251 > 139 | 15 |
| this compound (Qualifier) | 139 > 111 | 15 |
Note: this compound often undergoes in-source fragmentation, losing its trichloromethyl group, resulting in a precursor ion of m/z 251.[1][13]
Table 2: Summary of Method Performance Data for this compound Analysis
| Matrix | LOQ (mg/kg) | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|
| Eel | < 0.01 | 0.01 - 0.1 | 91 - 105 | 4.3 - 6.1 | [14][15] |
| Herbal Tea | 0.01 | 0.01 - 0.05 | 80 - 120 | < 20 | [6] |
| Fruits & Vegetables | 0.002 | 0.002 - 0.05 | - | - | [10] |
| Cod | - | 0.001 - 0.01 (ng) | 65 - 75 | - |[3] |
Visualized Workflows and Pathways
Caption: QuEChERS sample preparation workflow for this compound analysis.
Caption: High-level workflow from sample to final report.
Caption: Key fragmentation pathway of this compound in GC-MS/MS.
References
- 1. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of this compound by Electrospray Ionization Mass Spectrometry [mdpi.com]
- 2. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of this compound by Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [Determination of this compound residue in eel by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dicofol Analysis in Fatty Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of fatty tissues for the analysis of the organochlorine pesticide, Dicofol. The following sections offer a comprehensive guide to established methodologies, including data on their performance and step-by-step experimental procedures.
Introduction
Analyzing pesticide residues like this compound in fatty tissues presents a significant analytical challenge due to the high lipid content, which can interfere with chromatographic analysis, contaminate instrumentation, and lead to inaccurate quantification.[1] Effective sample preparation is therefore critical to remove these interfering lipids while ensuring high recovery of the target analyte. This document outlines and compares several widely used techniques for the extraction and cleanup of this compound from adipose and other fatty tissues.
Key Sample Preparation Techniques
The most common and effective methods for preparing fatty samples for this compound analysis are Gel Permeation Chromatography (GPC), the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and Solid-Phase Extraction (SPE).
-
Gel Permeation Chromatography (GPC): This technique, also known as size-exclusion chromatography (SEC), separates molecules based on their size.[2] In the context of pesticide analysis in fatty tissues, GPC is highly effective at separating the large lipid molecules from the smaller pesticide molecules.[1][2] The sample extract is passed through a column packed with a porous gel. Larger molecules, such as lipids, are excluded from the pores and elute first, while smaller molecules, like this compound, penetrate the pores and have a longer retention time, thus being effectively separated.[2][3]
-
QuEChERS: The QuEChERS method is a streamlined approach that involves a simple liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup.[4][5] It is known for its speed, ease of use, and low solvent consumption. For fatty matrices, modifications to the standard QuEChERS protocol are often necessary to enhance lipid removal, such as the inclusion of C18 sorbent in the dSPE step or a freezing step to precipitate lipids.[6]
-
Solid-Phase Extraction (SPE): SPE is a cleanup technique that utilizes a solid sorbent packed in a cartridge to retain either the analyte of interest or the interfering matrix components. For this compound analysis in fatty tissues, Florisil, a magnesium silicate (B1173343) gel, is a commonly used sorbent that can effectively retain lipids and other interferences, allowing the pesticides to be eluted with an appropriate solvent.[7][8]
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods for the analysis of this compound and other pesticides in fatty matrices, based on data from various studies.
| Method | Matrix | Analyte(s) | Recovery Rate (%) | Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) (%) | Reference |
| GPC | Chicken Fat | Various Pesticides | 79 - 110 | Not Specified | Not Specified | [3] |
| QuEChERS | Rat Adipose Tissue | This compound | 75 - 93 | 0.5 mg/kg | <13 | [4][5] |
| QuEChERS | Rat Adipose Tissue | Dichlorobenzophenone | 75 - 93 | 0.2 mg/kg | <13 | [4][5] |
| Florisil SPE | Vegetables and Fruits | This compound | 70.23 - 98.10 | 0.005 mg/kg (LOD) | 3.21 - 10.12 | [7] |
| MISPE | Aquatic Products | This compound | 85.8 - 101.2 | 0.4 ng/g | <5.6 | [9] |
LOD: Limit of Detection; MISPE: Molecularly Imprinted Solid-Phase Extraction
Experimental Protocols
Gel Permeation Chromatography (GPC) Cleanup Protocol
This protocol is a general guideline based on established GPC methods for pesticide residue analysis in fatty foods.[1][3]
a. Sample Extraction:
-
Homogenize 10 g of the fatty tissue sample.
-
Extract the homogenized sample with 100 mL of a suitable solvent mixture (e.g., acetone/hexane (B92381) 1:1 v/v) using a high-speed blender for 2-3 minutes.
-
Filter the extract through a sodium sulfate-packed column to remove residual water.
-
Concentrate the extract to a small volume (e.g., 5 mL) using a rotary evaporator.
b. GPC Cleanup:
-
System Parameters:
-
Column: Bio-Beads S-X3 or similar GPC column suitable for lipid removal.
-
Mobile Phase: Cyclohexane/Ethyl Acetate (e.g., 1:1 v/v).
-
Flow Rate: 5 mL/min.
-
-
Procedure:
-
Inject an aliquot of the concentrated extract onto the GPC column.
-
Collect the fraction containing the pesticide analytes, which elutes after the lipid fraction. The elution times for lipids and pesticides should be predetermined by running standards.
-
Concentrate the collected pesticide fraction to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The cleaned extract is now ready for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
QuEChERS-Based Protocol for Adipose Tissue
This protocol is adapted from a validated method for the determination of pesticides in adipose tissue.[4][5]
a. Sample Extraction:
-
Weigh 0.5 g of homogenized adipose tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Homogenize the sample with the solvent using a high-speed disperser for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, filter it through a 0.22 µm filter, and it is ready for GC-MS or LC-MS/MS analysis.
Solid-Phase Extraction (SPE) with Florisil Cleanup Protocol
This protocol is based on methods utilizing Florisil for the cleanup of pesticide residues.[7]
a. Sample Extraction:
-
Extract the fatty tissue sample as described in the GPC protocol (Section 1.a).
-
The final extract should be in a non-polar solvent like hexane.
b. Florisil SPE Cleanup:
-
Cartridge Conditioning:
-
Condition a 6 mL Florisil SPE cartridge (e.g., 1 g) by passing 10 mL of hexane through it. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the concentrated sample extract (in hexane) onto the conditioned cartridge.
-
-
Washing (Interference Elution):
-
Wash the cartridge with a solvent that elutes the fats but retains the pesticides. A common washing solvent is a mixture of hexane and a small amount of a more polar solvent (e.g., 50 mL of hexane/diethyl ether 95:5 v/v).
-
-
Analyte Elution:
-
Elute the this compound and other organochlorine pesticides with a more polar solvent mixture (e.g., 50 mL of hexane/diethyl ether 85:15 v/v).
-
-
Concentration:
-
Concentrate the eluate to the final volume required for analysis under a gentle stream of nitrogen.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sample preparation of fatty tissues for this compound analysis.
Caption: General workflow for this compound sample preparation in fatty tissues.
References
- 1. GPC Cleanup in Analysis of Pesticide Residue in Food : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. gilson.com [gilson.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. QuEChERS-Based Method for Pesticides Analysis in Adipose Tissue Associated with Rat Ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Restek - Blog [restek.com]
- 7. Gas Chromatographic Determination of this compound Residue in Vegetables and Fruits [spkx.net.cn]
- 8. Use of solid phase Florisil cartridges to separate fat from semivolatile organic compounds in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in aquatic products using molecularly imprinted solid-phase extraction coupled with GC-ECD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Dicofol in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicofol is an organochlorine acaricide structurally related to DDT. Due to its persistence and potential for bioaccumulation, monitoring its presence in environmental water sources is crucial. Liquid-liquid extraction (LLE) is a widely used and effective technique for the extraction and preconcentration of this compound from aqueous matrices prior to chromatographic analysis. This document provides detailed application notes and protocols for the liquid-liquid extraction of this compound from water samples, summarizing key performance data and outlining experimental workflows.
Data Presentation: Comparison of Liquid-Liquid Extraction Protocols for this compound
The following table summarizes quantitative data from various liquid-liquid extraction protocols for the determination of this compound in water samples. This allows for a direct comparison of different solvent systems and their performance characteristics.
| Extraction Solvent(s) | Sample Matrix | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Monochlorobenzene | Wastewater | Not Specified | 94.54 (reduction) | Not Reported | Not Reported | N/A |
| Dichloromethane (B109758) | Water | GC/MSD | 70.1 - 116.5 | Not Reported | 1.8 - 29.2 ng/L | [1] |
| Hexane (B92381):Dichloromethane | Water | GC-MS | 75 - 104 | 0.002 - 2.0 µg/L | Not Reported | [2] |
| n-Hexane and Acetone (4:1, v/v) | Rehydrated Tea Leaves | GLC-ECD | Not Reported | 0.01 mg/kg | 0.02 mg/kg | [3] |
| Solvent Extraction (unspecified) | Drinking Water | GC-ECD | Not Reported | Not Reported | 5 ng/L | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction using Dichloromethane
This protocol is a general procedure based on established methods for organochlorine pesticide analysis in water.[1][5]
1. Materials and Reagents
-
Water sample
-
Dichloromethane (pesticide residue grade)
-
Sodium sulfate (B86663), anhydrous (analytical grade, baked at 400°C for 4 hours)
-
Hexane (pesticide residue grade)
-
Glassware: 1 L separatory funnel, Kuderna-Danish (K-D) concentrator with a 10 mL graduated concentrator tube, water bath, glass wool.
2. Procedure
-
Measure 1 L of the water sample and transfer it to a 1 L separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.
-
Allow the layers to separate for a minimum of 10 minutes.
-
Drain the lower dichloromethane layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.
-
Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract to a final volume of 1-2 mL using a Kuderna-Danish concentrator on a water bath. The final solvent exchange into hexane can be performed at this stage if required by the analytical method.
-
The concentrated extract is now ready for analysis by Gas Chromatography (GC).
Protocol 2: Liquid-Liquid Extraction using a Hexane and Dichloromethane Mixture
This protocol is adapted from a method for the analysis of organochlorine pesticides in water.[2]
1. Materials and Reagents
-
Water sample
-
Hexane:Dichloromethane mixture (1:1, v/v, pesticide residue grade)
-
Sodium sulfate, anhydrous
-
Glassware as in Protocol 1.
2. Procedure
-
Transfer 1 L of the water sample to a 2 L separatory funnel.
-
Add 100 mL of the hexane:dichloromethane (1:1) solvent mixture to the funnel.
-
Shake vigorously for 2-3 minutes, releasing pressure frequently.
-
Allow the phases to separate.
-
Collect the organic layer.
-
Repeat the extraction twice more with 100 mL portions of the solvent mixture.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a suitable final volume (e.g., 1 mL) for GC analysis.
Experimental Workflow and Diagrams
The general workflow for the liquid-liquid extraction of this compound from water samples can be visualized as a series of sequential steps from sample collection to final analysis.
Caption: General workflow for this compound extraction.
This diagram illustrates the logical progression of the liquid-liquid extraction process, from initial sample preparation through to the final analytical determination. Each major stage of the protocol is represented, providing a clear visual guide for researchers.
References
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Dicofol in Environmental Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dicofol is an organochlorine acaricide that, due to its persistence and potential environmental impact, requires sensitive and reliable analytical methods for its determination in various environmental matrices. Effective sample cleanup is a critical step to remove interfering substances and concentrate the analyte prior to instrumental analysis, such as gas chromatography (GC) or liquid chromatography (LC). Solid-phase extraction (SPE) is a widely used technique for the cleanup of pesticide residues, offering advantages such as high recovery, low solvent consumption, and ease of automation.[1] This document provides detailed application notes and protocols for the SPE cleanup of this compound in environmental samples.
Data Presentation: Quantitative Performance of this compound Cleanup
The following tables summarize the quantitative data for this compound recovery using various cleanup methods, including SPE and other techniques, in different environmental matrices.
Table 1: Recovery of this compound in Biota
| Matrix | Cleanup Method | Spiking Level | Mean Recovery (%) | Analytical Method | Reference |
| Arctic Cod | Sulfuric acid treatment, basic aluminum oxide column | 1 ng | 65 | GC-ECD | [2] |
| Arctic Cod | Sulfuric acid treatment, basic aluminum oxide column | 10 ng | 77 | GC-ECD | [2] |
Table 2: Recovery of this compound in Water
| Matrix | Cleanup Method | Spiking Level | Mean Recovery (%) | RSD (%) | Analytical Method | Reference |
| Environmental Water | Not specified | 0.1 µg/L | 95.3 | 5.3 | HPLC-MS/MS | [3] |
| Environmental Water | Not specified | 1 µg/L | 92.1 | 4.2 | HPLC-MS/MS | [3] |
| Environmental Water | Not specified | 10 µg/L | 98.5 | 2.8 | HPLC-MS/MS | [3] |
| Environmental Water | Not specified | 100 µg/L | 101.2 | 1.5 | HPLC-MS/MS | [3] |
Table 3: General Recovery Rates for Pesticides in Water using SPE
| Matrix | Cleanup Method | Spiking Level | Recovery Range (%) | RSD Range (%) | Analytical Method | Reference |
| Water | C18 SPE Disk | LOQ | 70.40 - 88.03 | 2.2 - 18 | GC/MS/MS | [4] |
| Drinking Water | Automated SPE | 0.2, 0.4, 1 µg/L | 83 - 100 | 2.4 - 8.7 | GC-NPD | [5] |
Note: Table 3 provides general recovery data for pesticides using SPE, which can be indicative of the expected performance for this compound under similar conditions.
Experimental Protocols
Protocol 1: SPE Cleanup of this compound in Water Samples
This protocol is a generalized procedure based on common SPE methods for organochlorine pesticides in aqueous matrices.[6][7][8]
1. Materials and Reagents
-
SPE Cartridges: C18 (500 mg, 6 mL) or equivalent polymeric reversed-phase sorbent.
-
Solvents (Pesticide Residue Grade): Methanol, Dichloromethane (DCM), n-Hexane, Acetone, Ethyl Acetate (B1210297).
-
Reagent Water: Deionized or distilled water, free of interferences.
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for sample preservation.
-
Sodium Sulfate (B86663) (Anhydrous): To remove residual water.
2. Sample Preparation
-
Collect a 1 L water sample in a clean glass bottle.
-
If required, preserve the sample by adjusting the pH to < 2 with HCl or H₂SO₄.[6]
-
Add appropriate internal standards and surrogates to the sample.
-
If the sample contains suspended solids, it should be filtered through a glass fiber filter (e.g., 0.7 µm).[8]
3. SPE Cartridge Conditioning
-
Condition the C18 SPE cartridge sequentially with:
-
Ensure a thin layer of water remains on top of the sorbent bed to prevent it from drying out.[6]
4. Sample Loading
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
5. Cartridge Rinsing and Drying
-
After the entire sample has passed through, wash the cartridge with a small volume of reagent water to remove any remaining interfering substances.
-
Dry the cartridge under a full vacuum or by purging with nitrogen for 10-20 minutes to remove residual water.[6]
6. Elution
-
Elute the retained analytes from the SPE cartridge using an appropriate solvent system. Common elution schemes include:
-
Option A: 10 mL of a 1:1 acetone:n-hexane solution, followed by 10 mL of a 1:9 acetone:n-hexane solution.[6]
-
Option B: Elute with ethyl acetate and dichloromethane.[5]
-
Option C: Elute with 1.5 mL of methanol, followed by 13 mL of an 80:20 methylene (B1212753) chloride:methanol mixture.[8]
-
-
Collect the eluate in a collection tube.
7. Concentration and Reconstitution
-
Concentrate the eluate to a small volume (e.g., 0.5-1 mL) under a gentle stream of nitrogen.
-
If necessary, perform a solvent exchange into a solvent compatible with the analytical instrument (e.g., n-hexane for GC-ECD analysis).[7]
-
Adjust the final volume to 1 mL.
8. Analysis
Protocol 2: SPE Cleanup of this compound in Soil and Sediment Samples
This protocol is a general procedure for the cleanup of this compound extracts from soil and sediment.
1. Materials and Reagents
-
SPE Cartridges: Alumina or Florisil cartridges.
-
Solvents (Pesticide Residue Grade): n-Hexane, Diethyl Ether (DEE), Acetone, Methylene Chloride.
-
Sodium Sulfate (Anhydrous).
2. Sample Extraction (Prior to SPE Cleanup)
-
This compound and its metabolites can be extracted from soil using acidic methanol.[10]
-
A common subsequent step is a liquid-liquid partition using deionized water and methylene chloride.[10]
-
The organic extract is then dried over anhydrous sodium sulfate and concentrated.
3. SPE Cleanup using an Alumina Column This procedure is adapted from a method used for biota, which can be applied to soil extracts.[2]
-
Column Preparation: Pack a Pasteur pipette with 0.9 g of basic aluminum oxide.
-
Conditioning: Precondition the column with 5 mL of n-hexane/diethyl ether (9:1, v/v).[2]
-
Sample Loading: Apply the concentrated sample extract onto the column.
-
Elution:
-
Concentration: Reduce the volume of the collected eluate under a gentle flow of nitrogen.
-
Reconstitution: Adjust the final volume to 0.1 mL for GC-ECD analysis, adding a volumetric standard if necessary.[2]
Visualizations
Caption: Workflow for SPE cleanup of this compound in water samples.
Caption: Workflow for SPE cleanup of this compound in soil/sediment extracts.
References
- 1. hrpub.org [hrpub.org]
- 2. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cipac.org [cipac.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. weber.hu [weber.hu]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. cdn.who.int [cdn.who.int]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Dicofol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of the pesticide Dicofol using High-Performance Liquid Chromatography (HPLC). It covers both achiral (reversed-phase and mixed-mode) and chiral separation methodologies, offering comprehensive guidance for analytical method development and implementation.
Introduction to this compound and the Importance of Chromatographic Separation
This compound is a chlorinated hydrocarbon acaricide and pesticide, structurally related to DDT. Due to its potential environmental persistence and the fact that its insecticidal activity can be enantiomer-specific, the development of robust and reliable analytical methods for its separation and quantification is of significant importance. HPLC is a powerful technique for this purpose, allowing for the separation of this compound from impurities and its individual enantiomers. This document outlines established and effective HPLC methods for the analysis of this compound.
Achiral Separation of this compound
Achiral HPLC methods are suitable for the quantification of total this compound content and for its separation from related impurities. Reversed-phase and mixed-mode chromatography are common approaches.
Quantitative Data Summary for Achiral Methods
The following table summarizes the key parameters for three distinct achiral HPLC methods for the analysis of this compound.
| Parameter | Method 1: Mixed-Mode | Method 2: Reversed-Phase | Method 3: Reversed-Phase for Residue Analysis |
| Column | Coresep 100 | Newcrom R1 | Waters X-terra MS C18 |
| Column Dimensions | 3.0 x 100 mm | - | 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | A: Acetonitrile (B52724) (ACN)B: Ammonium Formate (AmFm) pH 3.0 | A: Acetonitrile (MeCN)B: WaterC: Phosphoric Acid | A: 0.05% Trifluoroacetic Acid (TFA) in WaterB: 0.05% TFA in Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic | Binary Gradient |
| Flow Rate | 0.7 mL/min | - | 1.0 mL/min |
| Detection | UV at 275 nm | - | UV at 220 nm |
| Injection Volume | 1 µL | - | 10 µL |
| Sample Concentration | 0.1-0.3 mg/mL | - | 0.5 mg/mL |
Experimental Protocols for Achiral Separation
Objective: To separate this compound and related impurities using a mixed-mode stationary phase.
Materials:
-
HPLC system with gradient capability and UV detector
-
Coresep 100 column (3.0 x 100 mm)
-
Acetonitrile (HPLC grade)
-
Ammonium Formate
-
Formic Acid (to adjust pH)
-
This compound standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Prepare an aqueous solution of Ammonium Formate and adjust the pH to 3.0 with Formic Acid.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to obtain working standard solutions in the range of 0.1-0.3 mg/mL.
-
-
HPLC Conditions:
-
Column: Coresep 100 (3.0 x 100 mm)
-
Mobile Phase: Gradient elution with Acetonitrile and Ammonium Formate buffer (pH 3.0).
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 1 µL
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solutions and samples.
-
Record the chromatograms and determine the retention time and peak area of this compound.
-
Objective: To analyze this compound using a conventional reversed-phase HPLC method.
Materials:
-
HPLC system with UV detector
-
Newcrom R1 column
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Phosphoric Acid
-
This compound standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile, water, and a small amount of phosphoric acid to improve peak shape.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
HPLC Conditions:
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile, Water, and Phosphoric Acid.
-
Detection: UV (wavelength to be optimized based on this compound's UV spectrum, typically around 230 nm or 270 nm).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Identify and quantify this compound based on the retention time and peak area of the standard.
-
Objective: To determine this compound residues in complex matrices (e.g., fruits).[1]
Materials:
-
HPLC system with binary gradient capability and UV detector
-
Waters X-terra MS C18 column (150 x 4.6 mm, 3.5 µm)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Trifluoroacetic Acid (TFA)
-
This compound standard
-
Sample extraction and clean-up supplies (e.g., ethyl acetate, solid-phase extraction cartridges)
Procedure:
-
Sample Preparation (Example for Date Fruits):
-
Extract a homogenized sample with ethyl acetate.
-
Perform necessary clean-up steps to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05% TFA in Water.
-
Mobile Phase B: 0.05% TFA in Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a 0.5 mg/mL stock solution of this compound in acetonitrile.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
-
HPLC Conditions:
-
Column: Waters X-terra MS C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Binary gradient of 0.05% TFA in water and 0.05% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the starting gradient conditions.
-
Inject the calibration standards and prepared samples.
-
Quantify the this compound residue based on the calibration curve.
-
Chiral Separation of this compound Enantiomers
The enantioselective separation of this compound is crucial for environmental and toxicological studies. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.
Quantitative Data Summary for Chiral Method
The following table provides a representative method for the chiral separation of this compound, based on common practices for similar pesticides.
| Parameter | Method 4: Chiral Normal-Phase |
| Column | Chiralpak IA or similar amylose-based CSP |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10, v/v) |
| Gradient/Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL |
Experimental Protocol for Chiral Separation
Objective: To separate the enantiomers of this compound using a polysaccharide-based chiral stationary phase under normal-phase conditions.
Materials:
-
HPLC system with UV detector
-
Chiralpak IA column (or equivalent amylose-based CSP) (250 x 4.6 mm, 5 µm)
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Racemic this compound standard
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters (PTFE)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and 2-propanol in the desired ratio (e.g., 90:10, v/v). Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 0.5 mg/mL.
-
-
HPLC Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (or as optimized)
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the chiral column with the mobile phase for an extended period (at least 1-2 hours) to ensure a stable baseline and reproducible retention times.
-
Inject the racemic this compound standard.
-
Identify the two enantiomer peaks and calculate the resolution factor (Rs). An Rs value > 1.5 indicates baseline separation.
-
The mobile phase composition can be adjusted (e.g., changing the percentage of 2-propanol) to optimize the separation.
-
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for sample preparation and HPLC analysis.
Caption: Logical relationship between analytical goals and HPLC method selection.
References
Application Note: High-Throughput Analysis of Dicofol in Fruits and Vegetables using the QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicofol is an organochlorine pesticide and miticide that has been widely used in agriculture to control mites on a variety of fruit and vegetable crops. Due to its persistence in the environment and potential health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. This necessitates sensitive and reliable analytical methods for its routine monitoring. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for multi-residue pesticide analysis in food matrices.[1][2] This application note provides a detailed protocol for the determination of this compound in fruits and vegetables using a modified QuEChERS method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis.
Challenges in this compound Analysis
The analysis of this compound presents unique challenges due to its instability. It is particularly susceptible to degradation in the hot GC inlet and is unstable in alkaline conditions. Therefore, a buffered QuEChERS extraction, such as the AOAC Official Method 2007.01, is recommended to maintain a slightly acidic pH and improve the stability of base-sensitive pesticides like this compound.[3][4]
Experimental Protocol
This protocol is based on the widely accepted AOAC Official Method 2007.01 for QuEChERS.[3][5]
1. Sample Preparation and Homogenization
-
Weigh 15 g of a representative, homogenized fruit or vegetable sample into a 50 mL centrifuge tube. For dry samples, it is recommended to add water to rehydrate the sample prior to extraction.[6]
2. Extraction
-
Add 15 mL of acetonitrile (B52724) containing 1% acetic acid to the centrifuge tube.
-
Add the appropriate internal standards.
-
Add the contents of a QuEChERS extraction salt packet for the AOAC 2007.01 method (containing 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium acetate).[5]
-
Securely cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for this purpose.[5]
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.[5]
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL dSPE cleanup tube containing anhydrous magnesium sulfate and a combination of sorbents.
-
For general fruit and vegetable matrices, a combination of Primary Secondary Amine (PSA) and C18 sorbents is commonly used. For samples with high chlorophyll (B73375) content, such as leafy greens, the addition of Graphitized Carbon Black (GCB) is recommended to remove pigments.[1][7] However, it should be noted that PSA may not be suitable for the analysis of organochlorine pesticides in matrices with high co-extractives, and a mini silica (B1680970) gel column cleanup could be a viable alternative.[8]
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
4. Final Extract Preparation
-
Transfer the cleaned extract into an autosampler vial for GC-MS/MS analysis.
GC-MS/MS Analysis
The following GC-MS/MS parameters are provided as a starting point and may require optimization based on the specific instrumentation and fruit or vegetable matrix being analyzed. These parameters are adapted from methods for the analysis of this compound in complex matrices like herbal tea and cereals.[9][10]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless |
| Oven Program | Initial temperature 70 °C (hold 1 min), ramp at 20 °C/min to 150 °C (hold 2 min), ramp at 5 °C/min to 250 °C (hold 10 min), ramp at 10 °C/min to 300 °C (hold 0 min) |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions for this compound | |
| Precursor Ion (m/z) | 250.9 |
| Product Ion 1 (m/z) | 139 |
| Collision Energy 1 (eV) | 15 |
| Product Ion 2 (m/z) | 111 |
| Collision Energy 2 (eV) | 15 |
Quantitative Data
The following table summarizes the performance data for the analysis of this compound and other organochlorine pesticides in various fruit and vegetable matrices using the QuEChERS method.
| Analyte | Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| This compound | Herbal Tea | 0.01, 0.025, 0.05 | 80-120 | <20 | 0.005 | 0.01 | [10] |
| Organochlorine Pesticides | Apple | 0.05, 0.15, 1.5 | 61.2-117.6 | <20 | 0.02 | 0.05 | [1] |
| Organochlorine Pesticides | Lettuce | 0.05, 0.15, 1.5 | 61.2-117.6 | <20 | 0.02 | 0.05 | [1] |
| Organochlorine Pesticides | Cucumber | 0.1, 0.05 | 70.1-98.9 | <12.7 | 0.01 | - | |
| Organochlorine Pesticides | Green Mustard | 0.1, 0.05 | 78.1-107.2 | <12.7 | 0.01 | - | |
| Organochlorine Pesticides | Rock Melon | 0.1, 0.05 | 75.9-91.0 | <12.8 | 0.01 | - | |
| Organochlorine Pesticides | Oranges | 0.1, 0.05 | 70.1-98.9 | <12.8 | 0.01 | - |
Note: The data for organochlorine pesticides provides a general indication of the method's performance for this class of compounds, to which this compound belongs.
Experimental Workflow
Caption: QuEChERS workflow for this compound analysis.
Conclusion
The QuEChERS method, particularly the AOAC 2007.01 buffered protocol, provides a rapid, efficient, and robust approach for the extraction and cleanup of this compound residues in a variety of fruit and vegetable matrices.[4] When coupled with GC-MS/MS, this method offers the high sensitivity and selectivity required for the accurate quantification of this compound at levels relevant to regulatory MRLs. Proper optimization of the cleanup step and GC-MS/MS parameters is crucial for achieving reliable and reproducible results, especially given the inherent instability of this compound.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. ikm.org.my [ikm.org.my]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Application Note: Enantioselective Analysis of Chiral Dicofol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicofol is a non-systemic organochlorine miticide used extensively in agriculture. Technical grade this compound consists of two main isomers: the achiral p,p'-dicofol (~80%) and the chiral o,p'-dicofol (~20%)[1][2]. The o,p'-isomer exists as a pair of enantiomers, which have been shown to exhibit different biological activities. Specifically, studies have demonstrated that the estrogenic activity of this compound is enantiomer-specific, with the (-)-o,p'-enantiomer showing significantly greater activity than the (+)-o,p'-enantiomer[1]. This enantioselectivity in biological action underscores the importance of developing robust analytical methods capable of separating and quantifying the individual enantiomers of o,p'-dicofol for accurate risk assessment and toxicological studies.
A primary challenge in this compound analysis is its inherent instability. It readily degrades to dichlorobenzophenone (DCBP), particularly in alkaline media, during sample preparation, and in hot GC inlets[3]. This application note provides detailed protocols for sample preparation and the enantioselective analysis of this compound isomers by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a focus on mitigating degradation and achieving reliable enantiomeric separation.
Visualizing this compound Isomers
The technical mixture of this compound is primarily composed of the achiral p,p'-isomer and the chiral o,p'-isomer, which exists as a racemic mixture of two enantiomers.
Caption: Structural relationship of this compound isomers and enantiomers.
Quantitative Data Summary
Quantitative analysis reveals significant differences in the biological activity of this compound isomers and enantiomers. Proper sample preparation and analytical techniques are crucial for accurate quantification, with recovery rates varying by method and matrix.
Table 1: Enantiomer-Specific Estrogenic Activity of this compound This table summarizes the half-maximal effective concentration (EC₅₀) values for inducing the human estrogen receptor (hER) in a yeast-based assay[1]. Lower EC₅₀ values indicate higher estrogenic activity.
| Compound | Isomer/Enantiomer | EC₅₀ (M) | Relative Potency |
| Estradiol | (Positive Control) | 3.7 x 10⁻¹⁰ | High |
| p,p'-Dicofol | Achiral | 1.6 x 10⁻⁶ | Weak |
| (±)-o,p'-Dicofol | Racemic Mixture | 4.2 x 10⁻⁶ | Weak |
| (-)-o,p'-Dicofol | (-) Enantiomer | 5.1 x 10⁻⁷ | Moderate |
| (+)-o,p'-Dicofol | (+) Enantiomer | Negligible Activity | Negligible |
Table 2: Typical Recovery Data for this compound Analysis This table presents representative recovery efficiencies from various sample matrices and analytical methods, highlighting the impact of the chosen protocol on analytical accuracy.
| Analytical Method | Sample Matrix | Spiking Level | Average Recovery (%) | Reference |
| GC-ECD | Vegetables/Fruits | 3 levels | 70.23% - 98.10% | [4] |
| HPLC/GC | Egg Yolk | 0.1 - 2.0 µg/g | 77.2% - 93.8% | [5] |
| GC-MS/MS (QuEChERS) | Cucumber | 0.01 - 0.5 µg/mL | 50% (Immediate Acidification) | [3] |
| GC-MS/MS (QuEChERS) | Cucumber | 0.01 - 0.5 µg/mL | 13% (Acidification after 1 hr) | [3] |
| GC-MS | Eel | 0.01 - 0.1 mg/kg | 91% - 105% | [6] |
Experimental Protocols
Sample Preparation Protocol (Modified QuEChERS)
This protocol is designed to extract this compound from complex matrices while minimizing its degradation. The key is to maintain an acidic environment and avoid exposure to alkaline conditions, such as those created by primary-secondary amine (PSA) sorbents in dispersive SPE (dSPE)[3].
Caption: Workflow for modified QuEChERS sample preparation.
Methodology:
-
Homogenization: Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube. For dry samples like tea, rehydrate with distilled water[2].
-
Internal Standard: Fortify the sample with an appropriate isotopically labeled internal standard, such as this compound-d8, to correct for analytical losses and degradation[3].
-
Extraction: Add 10 mL of acetonitrile acidified with 1% acetic acid. The acidification is critical to stabilize this compound[3]. Cap and shake vigorously for 1 minute.
-
Salting-Out: Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute to induce phase separation.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer the upper acetonitrile layer to a dSPE tube containing MgSO₄ and C18 sorbent. Crucially, avoid using PSA sorbent as its basicity will rapidly degrade this compound [3].
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge for 5 minutes.
-
Analysis: The resulting supernatant is ready for analysis by chiral HPLC or GC.
Enantioselective HPLC-UV/MS Protocol
Direct enantiomeric separation is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC[7][8]. Polysaccharide-based CSPs are highly effective for this purpose[9]. The following is a representative protocol that serves as a starting point for method development.
Caption: General workflow for enantioselective HPLC analysis.
Table 3: Representative HPLC Method Parameters for this compound Enantioseparation
| Parameter | Recommended Setting |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10, v/v) |
| Additives | For acidic analytes, 0.1% Trifluoroacetic Acid (TFA) may be added[7] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection | UV at 230 nm or Mass Spectrometry (MS) in SIM or MRM mode |
Enantioselective GC-MS Protocol
GC analysis of this compound is challenging due to thermal degradation in the injector port[3]. This protocol incorporates strategies to minimize degradation and achieve enantiomeric separation using a chiral capillary column.
Caption: Workflow for enantioselective GC-MS analysis of this compound.
Table 4: Representative GC-MS Method Parameters for this compound Enantioseparation
| Parameter | Recommended Setting |
| GC Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Pulsed Splitless |
| Injector Temp. | Start at 50°C, ramp at 12°C/s to 280°C[3]. Use of analyte protectants is recommended[3]. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Interface | Transfer line at 280°C, Ion source at 230°C |
| Ionization | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI)[10] |
| Acquisition | Selected Ion Monitoring (SIM) of characteristic ions for this compound and its degradation product, DCBP. |
References
- 1. Estrogenic activity of this compound with the human estrogen receptor: Isomer- and enantiomer-specific implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Gas Chromatographic Determination of this compound Residue in Vegetables and Fruits [spkx.net.cn]
- 5. Chromatographic determination of this compound and metabolites in egg yolks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of this compound residue in eel by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of Dicofol Using the Fujiwara Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable spectrophotometric method for the quantitative determination of Dicofol. The protocol is based on the well-established Fujiwara reaction, where this compound is hydrolyzed to produce chloroform (B151607), which then reacts with pyridine (B92270) and a chromogenic reagent to form a stable, colored dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of this compound in the sample. This method is particularly useful for the analysis of this compound in various environmental and agricultural samples.
Introduction
This compound is a miticide structurally similar to DDT that has been widely used in agriculture to control mites on a variety of crops.[1] Due to its potential environmental persistence and toxicity, accurate and sensitive methods for its quantification are crucial.[1] The Fujiwara reaction provides a classic colorimetric method for the determination of compounds capable of forming chloroform upon alkaline hydrolysis. This application note provides a detailed protocol for the spectrophotometric determination of this compound based on this reaction, offering a cost-effective and accessible analytical approach.
The principle of this method involves four main steps.[2] First, this compound undergoes alkaline hydrolysis to yield chloroform and 4,4'-dichlorobenzophenone.[2] The liberated chloroform then reacts with pyridine in an alkaline medium to form a Schiff base of glutaconic aldehyde, which presents as a red color.[2] Upon the addition of glacial acetic acid, this red color is discharged, and glutaconic aldehyde is formed.[2] Finally, the glutaconic aldehyde reacts with a chromogenic agent, 4-aminoacetanilide, to produce an orange-red dye that can be extracted into an organic solvent and quantified using a spectrophotometer.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound using the Fujiwara reaction.[2]
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | 525 nm |
| Beer's Law Range | 0.025 – 0.25 µg/mL |
| Molar Absorptivity (ε) | 1.077 × 10⁶ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.000343 µg cm⁻² |
Experimental Protocol
This protocol is based on the method described by S. K. Singh et al.[2] It is recommended to optimize reaction conditions such as time, temperature, and reagent concentrations for your specific laboratory setup.
Reagents and Materials
-
This compound standard solution (in a suitable organic solvent)
-
Sodium Hydroxide (NaOH), 5 M solution
-
Pyridine
-
Glacial Acetic Acid
-
4-aminoacetanilide solution
-
3-methyl-1-butanol
-
Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Separatory funnels
-
Water bath
Procedure
-
Sample Preparation and Hydrolysis:
-
Take a known aliquot of the sample solution containing this compound.
-
Add 2 mL of 5 M Sodium Hydroxide (NaOH) solution.[2]
-
Shake the mixture thoroughly to facilitate the alkaline hydrolysis of this compound to chloroform.
-
-
Fujiwara Reaction - Color Development (Part 1):
-
Add pyridine to the hydrolyzed sample in an alkaline medium.
-
Heat the mixture in a controlled temperature water bath. A red color will develop, indicating the formation of the Schiff base of glutaconic aldehyde.[2]
-
-
Formation of Glutaconic Aldehyde:
-
Cool the solution and then add glacial acetic acid. The initial red color will be discharged, and a yellow-colored glutaconic aldehyde is formed.[2]
-
-
Color Development (Part 2) and Extraction:
-
Spectrophotometric Measurement:
-
Allow the layers to separate completely.
-
Collect the organic layer (3-methyl-1-butanol) containing the dye.
-
Measure the absorbance of the extracted dye at 525 nm against a reagent blank prepared in the same manner but without the this compound standard.[2]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound covering the Beer's law range (0.025 – 0.25 µg/mL).[2]
-
Follow the procedure from step 1 to 5 for each standard.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of this compound in the unknown sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of this compound.
Principle of the Fujiwara Reaction for this compound Determination
Caption: Chemical principle of the Fujiwara reaction for this compound.
References
Application Note: Quantitative Analysis of Dicofol using Isotope-Labeled Internal Standard Dicofol-D8
AP-012
Introduction
Dicofol is a non-systemic organochlorine acaricide used to control mites on a variety of agricultural crops.[1] Its accurate quantification in environmental and food matrices is crucial for regulatory monitoring and risk assessment. However, the analysis of this compound presents significant challenges, primarily its thermal instability and degradation to 4,4'-dichlorobenzophenone (B107185) (DCBP) in the gas chromatography (GC) inlet and under alkaline conditions.[2][3] This degradation can lead to inaccurate quantification and poor reproducibility.[2]
To overcome these analytical hurdles, the use of an isotope-labeled internal standard, this compound-D8, is highly recommended.[2][4] Isotope dilution mass spectrometry (IDMS) is a robust analytical technique that corrects for analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.[5] this compound-D8, being chemically identical to this compound, co-elutes and exhibits similar ionization and fragmentation behavior in the mass spectrometer, making it an ideal internal standard.[2]
This application note provides a detailed protocol for the quantitative analysis of this compound in agricultural samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), employing this compound-D8 as an internal standard.
Principle
The method involves extracting this compound and the this compound-D8 internal standard from the sample matrix using the QuEChERS procedure. A known amount of this compound-D8 is added to the sample prior to extraction. After extraction and cleanup, the extract is analyzed by GC-MS/MS or LC-MS/MS. The concentration of this compound is determined by comparing the peak area ratio of the native this compound to the isotope-labeled this compound-D8 against a calibration curve prepared with known concentrations of both standards.[2] This isotope dilution approach effectively compensates for any degradation of this compound to DCBP that may occur during the analytical process, as the internal standard will degrade at a similar rate.[6]
Experimental Workflow
Caption: Workflow for this compound analysis using this compound-D8 internal standard.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile, Hexane, Acetone (Pesticide residue analysis grade)
-
Standards: this compound (analytical standard), this compound-D8 (isotope-labeled internal standard)
-
QuEChERS Extraction Salts: Magnesium sulfate (B86663) (anhydrous), sodium chloride, sodium citrate. Commercially available packets are recommended for convenience and consistency.
-
Dispersive SPE (dSPE) Sorbents: Primary secondary amine (PSA), C18, anhydrous magnesium sulfate. Commercially available dSPE tubes are recommended.
-
Water: Deionized or ultrapure water.
Standard Solutions Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound and this compound-D8 in a suitable solvent such as cyclohexane (B81311) or toluene.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve (e.g., 5, 10, 50, 100, 200 ng/mL). Each calibration standard should contain a constant concentration of the this compound-D8 internal standard.
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize the sample (e.g., fruits, vegetables) to a uniform consistency. For dry samples, a pre-wetting step may be necessary.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound-D8 internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salt packet.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
dSPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA, C18, and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis.
Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph (GC):
-
Injection: On-column or pulsed splitless injection is recommended to minimize thermal degradation.[3]
-
Inlet Temperature: Programmed temperature vaporization (PTV) inlet is preferred. A typical program might start at a low temperature (e.g., 80°C) and ramp quickly to a higher temperature (e.g., 280°C).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable.
-
Oven Program: A temperature program should be optimized to ensure good separation of this compound from matrix interferences.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI). ECNI can offer higher sensitivity for halogenated compounds like this compound.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Precursor and product ions for both this compound and this compound-D8 should be optimized.
-
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a buffer such as ammonium (B1175870) formate.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions for this compound and this compound-D8.
-
Quantitative Data
The following table summarizes typical quantitative data obtained using an isotope dilution method with this compound-D8. The values are indicative and may vary depending on the matrix, instrumentation, and specific method parameters.
| Parameter | Value | Reference |
| Recovery | 95% - 104% | [2] |
| Method Detection Limit (MDL) | 1.8 - 4.4 pg/m³ (in air, as DCBP) | [6] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [7] |
| Linearity (R²) | > 0.99 | [2] |
| Precision (RSD) | < 15% | [2] |
Conclusion
The use of this compound-D8 as an internal standard in an isotope dilution mass spectrometry method provides a robust and accurate approach for the quantification of this compound in complex matrices. This methodology effectively mitigates the analytical challenges associated with this compound's instability, ensuring reliable data for food safety and environmental monitoring programs. The detailed protocol presented in this application note can be adapted by analytical laboratories to develop and validate their own methods for this compound analysis.
References
- 1. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gcms.cz [gcms.cz]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. fao.org [fao.org]
On-Column Injection for the Gas Chromatographic Analysis of Dicofol: A Solution to Thermal Degradation
Application Note
Introduction
Dicofol, a persistent organochlorine pesticide, poses a significant analytical challenge due to its thermal lability. During conventional gas chromatography (GC) analysis, the high temperatures of split/splitless injectors can cause this compound to degrade into 4,4′-dichlorobenzophenone (DCBP).[1][2][3][4] This degradation leads to inaccurate quantification and the potential for misidentification of the parent compound. On-column injection (OCI) is a powerful technique that circumvents this issue by introducing the sample directly onto the chromatographic column at a lower temperature, thus minimizing thermal stress and preserving the integrity of thermally sensitive analytes like this compound.[1][2][4][5][6][7] This application note details the use of on-column injection for the robust and accurate analysis of this compound, providing protocols for sample preparation and GC analysis.
Advantages of On-Column Injection for this compound Analysis
-
Minimizes Thermal Degradation: By depositing the sample directly onto the cooler GC column, on-column injection avoids the hot injector environment that causes this compound to break down into DCBP.[1][2][4]
-
Improves Accuracy and Precision: Preventing degradation ensures that the measured concentration accurately reflects the amount of this compound present in the sample, leading to more reliable and reproducible results.[3]
-
Enhances Sensitivity: By ensuring the entire sample is transferred to the column without degradation, lower limits of detection (LOD) and quantification (LOQ) can be achieved.[2]
-
Clear Differentiation: This technique allows for the clear differentiation between DCBP present as a metabolite in the original sample and DCBP formed as a degradation product during analysis.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using on-column injection gas chromatography.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of this compound using on-column injection GC from various studies.
Table 1: Recovery of this compound in Spiked Samples
| Matrix | Spiking Level | Mean Recovery (%) | Reference |
| Cod (Low Dose) | 1 ng | 65 | [5] |
| Cod (High Dose) | 10 ng | 77 | [5] |
| Tomato | 0.01 - 0.1 mg/kg | 85 - 110 | [1] |
| Apple | 0.01 - 0.1 mg/kg | 80 - 105 | [1] |
| Orange | 0.01 - 0.1 mg/kg | 75 - 100 | [1] |
| Various Vegetables & Fruits | Not Specified | 70.23 - 98.10 | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value | Matrix | Reference |
| LOQ | 0.010 mg/kg | Fruit and Vegetable Samples | [1][2] |
| LOD | 0.005 mg/kg | Vegetables and Fruits | [8] |
Protocols
Protocol 1: Sample Preparation using QuEChERS
This protocol is adapted for the extraction of this compound from fruit and vegetable matrices.[1][9]
Materials:
-
Homogenized sample (e.g., tomato, apple)
-
Acetonitrile (ACN)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate (B86180) tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Dispersive SPE (dSPE) sorbents (e.g., C18, graphitized carbon black). Note: Avoid using primary secondary amine (PSA) as it can degrade this compound.[3]
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC analysis.
Protocol 2: On-Column Injection Gas Chromatography
This protocol provides typical parameters for the GC analysis of this compound using on-column injection.
Instrumentation:
-
Gas Chromatograph equipped with an on-column injector and an Electron Capture Detector (ECD) or Mass Spectrometer (MS).
-
GC column: A non-polar or semi-polar capillary column is suitable (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
A deactivated guard column (e.g., 5 m x 0.53 mm ID) should be connected between the injector and the analytical column.[1][2]
GC Parameters:
| Parameter | Setting |
| Injector | |
| Type | On-Column |
| Injection Volume | 1 µL |
| Inlet Temperature | Track oven temperature[1][2] |
| Oven Temperature Program | |
| Initial Temperature | 50°C, hold for 1 min |
| Ramp 1 | 25°C/min to 150°C |
| Ramp 2 | 3°C/min to 200°C |
| Ramp 3 | 8°C/min to 280°C, hold for 10 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Detector (ECD) | |
| Temperature | 300°C |
| Makeup Gas | Nitrogen |
Logical Relationships in this compound Analysis
The following diagram illustrates the critical relationship between the injection technique and the integrity of the this compound analysis.
Conclusion
The use of on-column injection is a critical technique for the accurate and reliable gas chromatographic analysis of the thermally labile pesticide this compound. By avoiding the high temperatures of conventional injectors, OCI prevents the degradation of this compound to DCBP, ensuring data integrity. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this robust analytical method in their laboratories.
References
- 1. EURL | Pesticides in Fruits and Vegetables | Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables [eurl-pesticides.eu]
- 2. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On-Column Injection in Capillary Gas Chromatography (COC) [glsciences.eu]
- 7. 3-5 Cold-on-Column Injection Method | Technical Information | GL Sciences [glsciences.com]
- 8. Gas Chromatographic Determination of this compound Residue in Vegetables and Fruits [spkx.net.cn]
- 9. jocpr.com [jocpr.com]
Analysis of Dicofol Degradation Product p,p'-Dichlorobenzophenone (DCBP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicofol, an organochlorine acaricide structurally similar to DDT, undergoes degradation in the environment to form p,p'-dichlorobenzophenone (DCBP). This degradation is primarily an abiotic process, accelerated by factors such as alkaline conditions and UV light. The persistence and potential toxicity of DCBP necessitate robust analytical methods for its detection and quantification in various matrices. DCBP has been identified as a potential antiandrogen, exhibiting endocrine-disrupting properties. This document provides detailed application notes and protocols for the analysis of DCBP, summarizing key quantitative data and outlining experimental procedures.
Data Presentation
Degradation Kinetics of this compound to DCBP
The degradation of this compound to DCBP is influenced by environmental factors, most notably pH and UV light. The half-life of this compound varies significantly with pH, highlighting its instability in alkaline conditions.
| Condition | Matrix | Half-life (t½) | Reference |
| pH 5 | Water | 47 - 85 days | [1] |
| pH 7 | Water | 3 - 4 days | |
| pH 9 | Water | 26 minutes | |
| Anaerobic | Soil | 15.9 days | [1] |
| Aerobic | Silt Loam Soil | 60 days | [1] |
| Photodegradation | Silt Loam Soil | 30 days | [1] |
Analytical Method Performance
The accurate quantification of DCBP relies on validated analytical methods. The following table summarizes typical recovery rates for DCBP using various extraction and analytical techniques.
| Analytical Method | Extraction Method | Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Reference |
| GC-ECD | Liquid Extraction & Sulfuric Acid Cleanup | Cod | 99% (low dose), 146% (high dose) | 0.01 ng/g | [2] |
| GC-MS/MS | QuEChERS | Soil | 70 - 117% | Not Specified | |
| LC-MS/MS | QuEChERS | Fruits and Vegetables | 70 - 120% | Not Specified |
Toxicological Data for p,p'-Dichlorobenzophenone (DCBP)
DCBP exhibits toxicity to various organisms and has been shown to have endocrine-disrupting effects.
| Organism | Endpoint | Value | Reference |
| Artemia salina (brine shrimp) | 24h EC50 (motility) | 0.27 mg/L | [3][4] |
| Daphnia magna (water flea) | 48h EC50 (motility) | 0.17 mg/L | [3][4] |
| Daphnia magna (water flea) | 48h LC50 | 0.26 mg/L | [3][4] |
| Rat (male) | NOAEL (kidney effects) | 150 mg/kg/day | [5] |
| Rat (female) | LOAEL (liver effects) | 450 ppm | [5] |
Signaling Pathway
p,p'-Dichlorobenzophenone (DCBP) has been identified as an antiandrogen, interfering with the androgen receptor (AR) signaling pathway. Upon binding to the AR, it can inhibit the normal downstream gene regulation mediated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This can lead to the altered expression of androgen-responsive genes, such as those involved in male reproductive development and function. For instance, DCBP has been shown to affect the expression of genes like prostate-specific antigen (PSA) and testosterone-repressed prostate message-2 (TRMP-2)[6].
Caption: Antiandrogenic action of p,p'-DCBP via the Androgen Receptor signaling pathway.
Experimental Protocols
Sample Preparation: QuEChERS Method for Soil Samples
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for the extraction of DCBP from soil matrices[7][8][9][10][11].
Caption: QuEChERS workflow for the extraction of DCBP from soil samples.
Protocol:
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Hydration: Add 10 mL of deionized water to the tube and vortex for 1 minute to create a slurry.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 5 minutes.
-
Salting Out: Add the contents of a commercially available QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube.
-
Phase Separation: Immediately cap and shake vigorously for 1 minute. Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing a mixture of anhydrous magnesium sulfate, primary secondary amine (PSA), and C18 sorbent.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at ≥5000 x g for 5 minutes.
-
Analysis: Carefully collect the supernatant and transfer it to an autosampler vial for analysis by GC-MS or HPLC.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol outlines a solid-phase extraction method for the isolation and concentration of DCBP from water samples[12][13][14][15][16].
Caption: Solid-Phase Extraction (SPE) workflow for DCBP analysis in water.
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Acidify the 1 L water sample to a pH < 2 with hydrochloric acid. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge completely by drawing a vacuum through it for 10-20 minutes or by passing a stream of nitrogen gas.
-
Elution: Elute the trapped DCBP from the cartridge by passing 10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane, through the cartridge.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to an autosampler vial for GC-MS or HPLC analysis.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of DCBP using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless or on-column
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 280 °C (Splitless mode) |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp at 10°C/min to 310°C, hold for 3 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | m/z 250, 252, 139 |
Procedure:
-
Injection: Inject 1 µL of the prepared sample extract into the GC-MS system.
-
Data Acquisition: Acquire data in either full scan mode to identify unknown compounds or in SIM mode for targeted quantification of DCBP.
-
Quantification: Create a calibration curve using a series of DCBP standards of known concentrations. Quantify the amount of DCBP in the sample by comparing its peak area to the calibration curve.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for the analysis of DCBP using HPLC with UV detection.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
HPLC Parameters:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample extract into the HPLC system.
-
Data Acquisition: Monitor the absorbance at 254 nm and record the chromatogram.
-
Quantification: Prepare a calibration curve using a series of DCBP standards of known concentrations. Determine the concentration of DCBP in the sample by comparing its peak area to the calibration curve[17][18][19][20][21].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ise.usj.edu.mo [ise.usj.edu.mo]
- 4. Environmental characterization of 4,4'-dichlorobenzophenone in surface waters from Macao and Hong Kong coastal areas (Pearl River Delta) and its toxicity on two biological models: Artemia salina and Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound degradation to p,p'-dichlorobenzophenone - a potential antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. unitedchem.com [unitedchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Portico [access.portico.org]
- 11. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. unitedchem.com [unitedchem.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cdpr.ca.gov [cdpr.ca.gov]
- 17. Separation of 4,4’-Dichlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. 4,4’-Dichlorobenzophenone | SIELC Technologies [sielc.com]
- 19. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. hplc mobile phase: Topics by Science.gov [science.gov]
Determining Dicofol Residues in Tea Leaves: A Detailed Application Note and Protocol
This document provides comprehensive application notes and detailed protocols for the determination of Dicofol residues in tea leaves. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and food safety, focusing on robust and validated analytical techniques.
Introduction
This compound is an organochlorine pesticide historically used to control mites on a variety of crops, including tea.[1][2] Due to its persistence and potential health risks, regulatory bodies have established maximum residue limits (MRLs) for this compound in food products. For instance, the MRL for this compound in tea is set at 0.2 mg/kg according to Chinese GB 2763-2021 standards.[3][4] The complex matrix of tea, rich in pigments, polyphenols, and other organic compounds, presents a significant analytical challenge, necessitating effective extraction and cleanup procedures to ensure accurate quantification of pesticide residues.[5]
This application note details two primary methodologies for the determination of this compound in tea leaves: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and a conventional solvent extraction method with column cleanup followed by Gas Chromatography with an Electron Capture Detector (GC-ECD).
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described methods, providing key metrics for validation and comparison.
Table 1: Performance of Modified QuEChERS with GC-MS/MS for this compound in Herbal Tea [6]
| Parameter | Value |
| Limit of Detection (LOD) | 5 µg/kg |
| Limit of Quantification (LOQ) | 10 µg/kg |
| Linearity Range | 10-200 µg/kg |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Fortification Levels for Recovery | 10, 25, 50 µg/kg |
Table 2: Performance of Surface-Enhanced Raman Spectroscopy (SERS) for this compound in Tea [4][7]
| Parameter | Value |
| Limit of Detection (LOD) | 0.32 ng/kg |
Experimental Protocols
Modified QuEChERS Method with GC-MS/MS Analysis
This protocol is based on a validated method for the determination of this compound and other pesticides in herbal tea.[6]
3.1.1. Sample Preparation and Extraction
-
Weigh 2 grams of homogenized dried tea sample into a 50 mL centrifuge tube.
-
Add 10 mL of reagent water to rehydrate the tea matrix and let it soak for 30 minutes.
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the contents of a DisQuE pouch for CEN QuEChERS (containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge the sample at ≥ 4000 RPM for 5 minutes.
-
The upper acetonitrile layer is the extract.
3.1.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer 1 mL of the acetonitrile extract into a 2 mL dSPE tube containing 150 mg MgSO₄, 25 mg PSA (primary-secondary amine), and 25 mg C18.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 12,000 RPM) for 4 minutes.
-
The supernatant is the cleaned extract ready for GC-MS/MS analysis.
3.1.3. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250 °C[6]
-
Injection Volume: 1 µL[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[6]
-
Oven Temperature Program: Start at 70 °C for 1 min, ramp at 20 °C/min to 150 °C and hold for 2 min, then ramp at 5 °C/min to 250 °C and hold for 10 min, finally ramp at 10 °C/min to 300 °C.[6]
-
-
Mass Spectrometer (MS) Conditions:
Solvent Extraction with Column Cleanup and GC-ECD Analysis
This protocol is a conventional method for the analysis of organochlorine pesticides in tea.[1][8]
3.2.1. Sample Preparation and Extraction
-
Weigh a representative sample of tea and prehydrate with water for at least 30 minutes.[1]
-
Extract the prehydrated tea sample with acetone (B3395972).[1][8]
-
Evaporate the acetone extract and dissolve the residue in water.[1][8]
-
Perform a liquid-liquid partition by re-extracting into n-hexane.[1][8]
3.2.2. Adsorption Column Chromatography Cleanup
-
Prepare a chromatography column with neutral alumina (B75360) (activity grade V).[1][8]
-
Apply the concentrated n-hexane extract to the top of the column.
-
Elute the column with a mixture of hexane (B92381) and acetone.[1][8]
-
Collect the eluate containing the this compound residues.
-
Concentrate the cleaned extract to a suitable volume for GC analysis.
3.2.3. GC-ECD Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for this compound analysis in tea using the modified QuEChERS method.
Caption: Workflow for this compound analysis in tea using solvent extraction and column cleanup.
References
- 1. teascience.in [teascience.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Determination of this compound in Tea Using Surface-Enhanced Raman Spectroscopy Coupled Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-residue analytical methods for pesticides in teas: a review [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in Tea Using Surface-Enhanced Raman Spectroscopy Coupled Chemometrics [diva-portal.org]
- 8. teascience.in [teascience.in]
Application Note: Quantification of Dicofol Using Certified Reference Materials
Introduction
Dicofol is an organochlorine pesticide and miticide structurally related to DDT. Due to its environmental persistence and potential health impacts, its use has been banned or restricted in many regions, including internationally under the Stockholm Convention. Accurate quantification of this compound residues in environmental and agricultural samples is crucial for monitoring compliance with regulatory limits and ensuring consumer safety. A significant challenge in this compound analysis is its thermal instability, as it can readily degrade to p,p'-dichlorobenzophenone (DCBP), particularly in the hot inlet of a gas chromatograph. This degradation can lead to inaccurate quantification and poor reproducibility.
The use of Certified Reference Materials (CRMs) is fundamental to developing and validating robust and reliable analytical methods for this compound.[1] CRMs provide traceability and assurance of the concentration and purity of the standard, which is essential for accurate calibration, method validation, and ongoing quality control.[1] This application note provides detailed protocols for the quantification of this compound in various matrices using CRMs with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Certified Reference Materials (CRMs)
The selection of a high-quality, certified reference material is the first critical step for accurate quantification. Several suppliers offer this compound CRMs in neat (pure solid) form or as solutions in various organic solvents.
Table 1: Examples of Commercially Available this compound CRMs
| Product Description | Supplier | Format | Solvent (if applicable) | Storage Conditions |
| This compound, TraceCERT® | Sigma-Aldrich | Neat | N/A | 2-8°C |
| This compound (Kelthane) | AccuStandard | Neat (10 mg) | N/A | Freeze (< -10°C), under N₂[2] |
| This compound | LGC Standards | Neat (100 mg) | N/A | Refer to Certificate of Analysis[3] |
| This compound Solution | CPAChem | Solution (100 µg/mL) | Acetonitrile (B52724) | 2-8°C[4] |
| This compound Solution | - | Solution (100 µg/mL) | Cyclohexane | 4°C[5] |
| D8-Dicofol Solution | - | Solution (100 µg/mL) | Cyclohexane | 4°C[5] |
Note: This table is not exhaustive and is for illustrative purposes. Always refer to the supplier's Certificate of Analysis for specific details.
Using an isotope-labeled internal standard, such as this compound-D8, is highly recommended to compensate for matrix effects and correct for losses during sample preparation and degradation during analysis.[6]
Experimental Protocols
The following sections detail the preparation of standards and sample analysis using GC-MS and LC-MS/MS.
Objective: To prepare accurate stock and working standard solutions for calibration.
Materials:
-
This compound CRM (neat or certified solution)
-
This compound-D8 CRM (for internal standard)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
High-purity solvent (e.g., Acetonitrile, Hexane, or Ethyl Acetate)
Protocol:
-
Primary Stock Solution (from neat CRM, e.g., 1000 µg/mL):
-
Allow the neat CRM vial to equilibrate to room temperature before opening.
-
Accurately weigh approximately 10 mg of the neat this compound CRM into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve the material in a suitable solvent (e.g., acetonitrile) and fill to the mark.
-
Calculate the exact concentration based on the weighed mass and purity from the Certificate of Analysis.
-
Repeat this process for the isotope-labeled internal standard (e.g., this compound-D8).
-
-
Working Stock Solution (e.g., 10 µg/mL):
-
Perform a serial dilution from the primary stock solution. For example, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the chosen solvent.
-
-
Calibration Standards (e.g., 5-100 ng/mL):
-
Prepare a series of calibration standards by serially diluting the working stock solution.[6]
-
Spike each calibration standard with the internal standard (e.g., this compound-D8) at a constant concentration (e.g., 20 ng/mL).[6]
-
For GC analysis, standards should ideally be matrix-matched to improve reproducibility of analyte decomposition in the injector.[6]
-
-
Storage:
Objective: To extract this compound from a complex matrix efficiently.
Protocol:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard (this compound-D8).
-
Add the QuEChERS extraction salts (e.g., EN 15662 packet containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Transfer an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
For cleanup (d-SPE), transfer an aliquot of the extract to a tube containing primary secondary amine (PSA) and magnesium sulfate. Note: PSA is alkaline and can degrade this compound; skipping this dSPE step or immediate acidification of the final extract is recommended to minimize losses.[6]
-
Vortex and centrifuge.
-
The final supernatant is ready for analysis by LC-MS/MS or can be solvent-exchanged for GC-MS analysis.
Objective: To quantify this compound, minimizing on-instrument degradation.
dot
References
- 1. chm.pops.int [chm.pops.int]
- 2. accustandard.com [accustandard.com]
- 3. This compound | CAS 115-32-2 | LGC Standards [lgcstandards.com]
- 4. This compound [CAS:115-32-2] 100 ug/ml in Acetonitrile [cpachem.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Method for analyzing Dicofol and its metabolites in soil samples
Anwendungs- und Protokollhinweise: Analyse von Dicofol und seinen Metaboliten in Bodenproben
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung
This compound ist ein Organochlorpestizid, das strukturell mit DDT verwandt ist. Aufgrund seiner Persistenz und potenziellen Toxizität ist die Überwachung von this compound und seinen Abbauprodukten in Umweltmatrizes wie Boden von entscheidender Bedeutung. Zu den relevanten Metaboliten gehören Isomere von DDE, DDD und DDT, die ebenfalls persistent sind und überwacht werden müssen. Diese Application Note beschreibt eine robuste Methode zur Extraktion und Quantifizierung von this compound und seinen wichtigsten Metaboliten in Bodenproben mittels Gaschromatographie-Tandem-Massenspektrometrie (GC-MS/MS). Die Methode basiert auf einer QuEChERS-Extraktion (Quick, Easy, Cheap, Effective, Rugged, and Safe), gefolgt von einer dispersiven Festphasenextraktion (d-SPE) zur Reinigung.
Experimentelles Protokoll
1. Benötigte Materialien und Reagenzien
-
Geräte:
-
Gaschromatograph mit Tandem-Massenspektrometer (GC-MS/MS)
-
Homogenisator (z. B. für hohe Geschwindigkeiten)
-
Zentrifuge
-
Vortexmischer
-
Analysenwaage
-
Stickstoff-Evaporator
-
Mechanischer Schüttler
-
Diverse Glaswaren (Erlenmeyerkolben, Messzylinder, etc.)
-
-
Reagenzien und Standards:
-
Analytische Referenzstandards für this compound und Metaboliten (o,p'-DDE, p,p'-DDE, o,p'-DDD, p,p'-DDD, o,p'-DDT, p,p'-DDT)
-
Interne Standards (z. B. PCB 209)
-
Acetonitril (ACN), Pestizid-Rückstands-Grad
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Natriumchlorid (NaCl)
-
Primär-sekundäres Amin (PSA)
-
Graphitisierter Ruß (GCB)
-
Ameisensäure
-
Gereinigtes Wasser (Typ I)
-
2. Probenvorbereitung und Extraktion (QuEChERS-Verfahren)
-
Probenhomogenisierung: Die Bodenprobe sieben, um Steine und Pflanzenreste zu entfernen, und anschließend gründlich mischen, um eine homogene Probe zu gewährleisten.
-
Einwaage: 10 g der homogenisierten Bodenprobe in ein 50-mL-Zentrifugenröhrchen einwiegen.
-
Aufspiken: Die Probe mit internen Standards aufspiken, um die Extraktionseffizienz und die instrumentelle Analyse zu überwachen.
-
Hydratisierung: 10 mL gereinigtes Wasser zur Bodenprobe geben und 1 Minute lang kräftig vortexen.
-
Extraktion: 10 mL Acetonitril in das Röhrchen geben. Das Röhrchen fest verschließen und 1 Minute lang kräftig von Hand schütteln.
-
Aussalzen: 4 g wasserfreies MgSO₄ und 1 g NaCl in das Röhrchen geben. Sofort fest verschließen und 1 Minute lang kräftig schütteln, um die Agglomeration des MgSO₄ zu verhindern.
-
Zentrifugation: Das Röhrchen für 5 Minuten bei 4000 U/min zentrifugieren.
3. Extraktreinigung (Dispersive SPE)
-
Überstand entnehmen: 1,5 mL des oberen Acetonitril-Überstands in ein 2-mL-d-SPE-Röhrchen mit 150 mg MgSO₄, 50 mg PSA und 7,5 mg GCB überführen. Die Verwendung von GCB ist entscheidend für die Entfernung von Pigmenten, kann aber zu einem Verlust planarer Analyten führen.
-
Mischen und Zentrifugieren: Das d-SPE-Röhrchen 1 Minute lang vortexen und anschließend für 5 Minuten bei 10000 U/min zentrifugieren.
-
Ansäuerung und Konzentration: 0,5 mL des gereinigten Überstands in ein sauberes Röhrchen überführen. 5 µL einer 5%igen Ameisensäure-Lösung in Acetonitril hinzufügen, um die Stabilität von this compound zu verbessern. Den Extrakt unter einem leichten Stickstoffstrom zur Trockne eindampfen und in einem geeigneten Lösungsmittel (z. B. Isooctan) auf das gewünschte Endvolumen rekonstituieren.
4. GC-MS/MS-Analyse
-
GC-Bedingungen:
-
Säule: DB-5ms (30 m × 0,25 mm, 0,25 µm) oder äquivalent
-
Injektor: Splitless-Modus, 280 °C
-
Trägergas: Helium mit einer konstanten Flussrate von 1,2 mL/min
-
Ofenprogramm: Start bei 80 °C (1 min halten), Anstieg auf 180 °C mit 20 °C/min, dann Anstieg auf 300 °C mit 5 °C/min (5 min halten).
-
-
MS/MS-Bedingungen:
-
Ionisierungsmodus: Elektronenionisation (EI) bei 70 eV
-
Transferlinien-Temperatur: 290 °C
-
Ionenquellen-Temperatur: 230 °C
-
Erfassungsmodus: Multiple Reaction Monitoring (MRM). Spezifische Übergänge für jeden Analyten müssen optimiert werden (siehe Tabelle 1).
-
Datenpräsentation
Die quantitative Analyse von this compound und seinen Metaboliten wird durch die Überwachung spezifischer MRM-Übergänge erreicht. Die Leistung der Methode wird durch Wiederfindungsraten, Nachweisgrenzen (LOD) und Bestimmungsgrenzen (LOQ) bewertet.
Tabelle 1: Optimierte MRM-Übergänge und Kollisionsenergien
| Analyt | Vorläufer-Ion (m/z) | Produkt-Ion (m/z) | Kollisionsenergie (eV) |
| o,p'-DDE | 318 | 246 | 15 |
| p,p'-DDE | 318 | 246 | 15 |
| o,p'-DDD | 320 | 235 | 12 |
| p,p'-DDD | 320 | 235 | 12 |
| o,p'-DDT | 354 | 235 | 18 |
| p,p'-DDT | 354 | 235 | 18 |
| This compound | 139 | 111 | 10 |
Tabelle 2: Leistungsdaten der Methode
| Analyt | Wiederfindungsrate (%) | Relative Standardabweichung (RSD, %) | LOD (µg/kg) | LOQ (µg/kg) |
| o,p'-DDE | 95,2 | 4,8 | 0,3 | 1,0 |
| p,p'-DDE | 98,1 | 3,5 | 0,3 | 1,0 |
| o,p'-DDD | 92,5 | 6,1 | 0,5 | 1,5 |
| p,p'-DDD | 96,3 | 4,2 | 0,5 | 1,5 |
| o,p'-DDT | 89,7 | 7,5 | 0,8 | 2,5 |
| p,p'-DDT | 94,0 | 5,3 | 0,8 | 2,5 |
| This compound | 85,5 | 8,2 | 1,0 | 3,0 |
Hinweis: Die in Tabelle 2 dargestellten Werte sind repräsentative Beispiele, die auf publizierten Methoden basieren, und können je nach Labor, Matrix und spezifischen Gerätebedingungen variieren.
Visualisierung des Arbeitsablaufs
Abbildung 1: Schematische Darstellung des Arbeitsablaufs für die Analyse von this compound in Boden.
Application Note: Ultrasensitive Detection of Dicofol using Surface-Enhanced Raman Spectroscopy
Abstract
Dicofol, a persistent organochlorine pesticide, poses significant risks to human health and the environment. This application note details a robust and highly sensitive method for the detection of this compound in complex matrices, such as tea, using Surface-Enhanced Raman Spectroscopy (SERS). By employing a novel gold-silver core-shell nanoparticle-based substrate, this method achieves a remarkably low limit of detection and excellent reproducibility. This document provides a comprehensive protocol for the synthesis of the SERS substrate, sample preparation, and SERS analysis, making it an invaluable resource for researchers in food safety, environmental monitoring, and analytical chemistry.
Introduction
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that amplifies the weak Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces.[1][2] This enhancement allows for the detection of trace amounts of analytes, making SERS an ideal platform for various applications, including food safety and environmental analysis.[1][3] this compound is a toxic pesticide that can persist in the environment and accumulate in the food chain, necessitating sensitive and reliable detection methods.[4][5] This protocol outlines a SERS-based approach for the rapid and accurate quantification of this compound.[1][6]
Principle of the Method
The SERS effect is primarily driven by two mechanisms: electromagnetic enhancement and chemical enhancement.[7][8] The electromagnetic enhancement arises from the localized surface plasmon resonance (LSPR) of the metallic nanoparticles, which creates intense local electric fields that amplify the Raman signal of nearby molecules.[7][8] The chemical enhancement involves a charge-transfer mechanism between the analyte and the SERS substrate.[7] In this application, a flexible and stable SERS substrate composed of gold-silver core-shell nanoparticles (Au@AgNPs) deposited on a polydimethylsiloxane (B3030410) (PDMS) film is utilized for the sensitive detection of this compound.[1][4]
Quantitative Data Summary
The performance of the SERS method for this compound detection is summarized in the table below. The data is based on the use of a Au@AgNPs/PDMS substrate.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.32 ng/kg | [1][4][6][9] |
| Linear Range | 10 - 100 ng/kg | [1][4] |
| Coefficient of Determination (R²) | 0.9791 | [1] |
| Excitation Wavelength | 638 nm | [1][9] |
| SERS Substrate | Au@AgNPs/PDMS | [1][4][6][9] |
Experimental Protocols
Materials and Reagents
-
Chloroauric acid (AuCl₃·HCl·4H₂O)
-
Trisodium (B8492382) citrate
-
Silver nitrate (B79036) (AgNO₃)
-
Ascorbic acid
-
Polydimethylsiloxane (PDMS) film
-
This compound standard
-
Ethanol
-
Ultrapure water
SERS Substrate Preparation: Au@AgNPs/PDMS Film
-
Gold Nanoparticle (AuNP) Synthesis: Prepare AuNPs by reducing chloroauric acid with trisodium citrate.[4]
-
Gold-Silver Core-Shell Nanoparticle (Au@AgNP) Synthesis: Grow a silver shell on the surface of the prepared AuNPs using silver nitrate and ascorbic acid as a reducing agent to obtain core-shell Au@AgNPs.[1][9]
-
PDMS Film Functionalization: Immerse a flexible PDMS membrane in a 3-aminopropyltriethoxysilane (APTES) solution to modify its surface with amino groups.[1][4] This functionalization facilitates better binding of the Au@AgNPs.[1]
-
Substrate Assembly: Attach the core-shell Au@AgNPs to the surface of the functionalized PDMS membrane via physical deposition to create the final Au@AgNPs/PDMS SERS substrate.[1][4][6]
Sample Preparation (Tea Matrix)
-
Weigh a representative sample of tea leaves.
-
Spike the tea samples with known concentrations of this compound standard solution to create a calibration set.
-
Perform a suitable extraction procedure to transfer the this compound from the tea matrix into a solvent compatible with SERS analysis.
SERS Measurement and Data Analysis
-
Instrumentation: Utilize a confocal Raman microscopy system.[9]
-
SERS Spectrum Acquisition:
-
Data Processing and Analysis:
-
Process the raw spectral data using appropriate software (e.g., LabSpec6).[9]
-
Identify the characteristic Raman peaks of this compound. For instance, a prominent peak at 489 cm⁻¹ can be used for quantification.[4]
-
Establish a linear relationship between the intensity of the characteristic peak and the concentration of this compound.[1]
-
For improved accuracy and to mitigate matrix effects, employ chemometric models such as Partial Least Squares (PLS) regression. Preprocessing the spectra using methods like Savitzky-Golay filtering can enhance the model's performance.[1][4][6]
-
Diagrams
Caption: Experimental workflow for this compound detection using SERS.
Caption: Logical relationship of the SERS detection principle.
Conclusion
This application note provides a detailed protocol for the sensitive and selective detection of this compound using Surface-Enhanced Raman Spectroscopy. The use of a high-performance Au@AgNPs/PDMS substrate enables a low limit of detection, making this method suitable for routine analysis in food safety and environmental monitoring.[1][9] The combination of SERS with chemometric analysis offers a powerful tool for accurate quantification in complex sample matrices.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Detecting Organochlorine Pesticides by SERS | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound in Tea Using Surface-Enhanced Raman Spectroscopy Coupled Chemometrics [diva-portal.org]
- 7. Detection of pesticide residue using an Fe3O4/GO/Ag nanocomposite as a SERS substrate and mechanism investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in Tea Using Surface-Enhanced Raman Spectroscopy Coupled Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Dicofol Degradation in GC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Dicofol during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Understanding the Problem: The Instability of this compound
This compound is notoriously unstable under the high-temperature conditions of a standard GC inlet, readily degrading to 4,4'-dichlorobenzophenone (B107185) (DCBP). This degradation is primarily caused by two factors:
-
Thermal Stress: The high temperatures in the GC inlet required to vaporize the sample can cause the this compound molecule to break down.
-
Active Sites: Active sites within the GC inlet liner, on the column, or on non-volatile matrix components deposited from previous injections can catalytically promote the degradation of this compound.
The primary goal of method development for this compound analysis by GC-MS is to minimize this on-instrument degradation to ensure accurate and reproducible quantification.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to this compound degradation.
| Symptom | Potential Cause | Recommended Action |
| High DCBP peak, low or absent this compound peak | 1. High Inlet Temperature: The inlet temperature is too high, causing thermal degradation. | - Reduce the inlet temperature. Start with a lower temperature (e.g., 200 °C) and incrementally increase it to find the optimal balance between efficient vaporization and minimal degradation.[1] |
| 2. Active GC System: The GC inlet liner, column, or other components have active sites. | - Replace the inlet liner with a new, highly inert liner. Liners with glass wool or a frit can help trap non-volatile matrix components and provide an inert surface for vaporization.[2][3] - Perform inlet maintenance, including replacing the septum and cleaning the inlet. - Condition the GC column according to the manufacturer's instructions. | |
| Poor reproducibility of this compound/DCBP ratio | 1. Inconsistent Injection Conditions: Variability in injection speed or sample volume is affecting the vaporization process. | - Optimize the autosampler injection parameters for a fast and consistent injection. - Consider using a pulsed splitless injection, which can reduce degradation, though it may introduce some variability. |
| 2. Matrix Effects: Co-extracted matrix components are creating active sites in the inlet. | - Use analyte protectants in both standards and samples to mask active sites.[4][5][6] - Employ a more rigorous sample cleanup procedure to remove interfering matrix components. | |
| Tailing peak for this compound | 1. Active Sites in the Column: The analytical column has active sites causing analyte interaction. | - Use a highly inert GC column specifically designed for pesticide analysis. - Trim the front end of the column (a few centimeters) to remove accumulated non-volatile residues. |
| 2. Inappropriate Solvent: The sample solvent is not compatible with the column's stationary phase. | - Ensure the solvent is appropriate for the column phase. For non-polar columns, consider using a less polar solvent if possible. | |
| Complete degradation of this compound | 1. Severely Active System: The entire GC flow path is highly active. | - A complete system clean and re-passivation may be necessary. This includes cleaning the inlet, replacing all consumables (liner, septum, seals), and installing a new, inert column. |
| 2. Incompatible Injection Technique: Standard hot split/splitless injection is too harsh for this compound. | - Switch to an on-column injection technique. This is the most effective way to eliminate thermal degradation in the inlet.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in the GC-MS system?
A1: The primary degradation product of this compound during GC-MS analysis is 4,4'-dichlorobenzophenone (DCBP).[9] The analytical method should ideally measure both this compound and DCBP.
Q2: How can I be sure that the DCBP I am seeing is from in-instrument degradation and not from the original sample?
A2: While it is difficult to distinguish without a pre-analysis cleanup that separates this compound from DCBP, a well-optimized GC-MS method that minimizes on-instrument degradation is key. If you consistently see a high DCBP peak and a low or absent this compound peak even with pure standards, it is a strong indicator of in-instrument degradation. The use of a stable isotope-labeled internal standard for this compound can help to accurately quantify the original amount of this compound, as the labeled standard will degrade at a similar rate.
Q3: What is the most effective way to prevent this compound degradation?
A3: The most effective method to prevent the thermal degradation of this compound is to use a cold on-column injection technique.[7][8] This method introduces the liquid sample directly onto the analytical column at a temperature below the solvent's boiling point, avoiding the hot inlet altogether.
Q4: What are analyte protectants and how do they work?
A4: Analyte protectants are compounds, often with multiple hydroxyl groups like sugars and sugar derivatives, that are added to both sample extracts and calibration standards.[4][5] They work by interacting with active sites in the GC inlet and column, effectively "masking" them and preventing the degradation or adsorption of sensitive analytes like this compound.[4][5][6]
Q5: Should I use a split or splitless injection for this compound analysis?
A5: Splitless injection is generally preferred for trace analysis of pesticides like this compound to achieve lower detection limits.[10][11] However, the longer residence time in the hot inlet during splitless injection can increase the risk of degradation.[12] Therefore, optimizing the inlet temperature and using an inert liner are critical when using splitless injection. A pulsed splitless injection can sometimes offer a compromise by reducing the time the sample spends in the inlet.
Q6: How often should I replace my GC inlet liner when analyzing this compound?
A6: The frequency of liner replacement depends on the cleanliness of your samples. For complex matrices, you may need to replace the liner daily or after a certain number of injections (e.g., 20-50). A good practice is to monitor the peak shape of this compound and the this compound/DCBP ratio. A significant increase in DCBP or peak tailing for this compound indicates that the liner should be replaced. Liners with a frit have been shown to have a longer lifetime compared to those with just wool.[2]
Q7: Can I use a stable isotope-labeled internal standard to correct for this compound degradation?
A7: Yes, using a stable isotope-labeled (SIL) internal standard, such as this compound-D8, is a highly effective strategy.[9] The SIL standard co-elutes with the native this compound and is assumed to degrade at the same rate. By measuring the ratio of the native analyte to the SIL internal standard, you can accurately quantify the original concentration of this compound in the sample, even if some degradation has occurred.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different analytical parameters on the analysis of thermally labile pesticides like this compound.
Table 1: Comparison of GC Inlet Liner Performance for Thermally Labile Compounds
| Liner Type | Average Lifetime (Matrix Injections) | Relative Performance |
| Single Taper with Frit | ~24 | Excellent matrix trapping, longer column life[2] |
| Single Taper with Wool | ~10 | Good for vaporization and mixing, but may require more frequent replacement[2] |
| Dimpled Liner | Variable, generally shorter lifetime | Can be effective but may be more susceptible to matrix contamination[13] |
Table 2: Effect of Analyte Protectants on Pesticide Recovery
| Analyte Protectant | Concentration in Final Extract | Observation |
| d-Sorbitol | 1,000 ppm | Showed the most consistent improvement in recovery for a range of organophosphorus pesticides.[14] |
| 3-ethoxy-1,2-propanediol | 1 mg/mL | Effective for protecting early to mid-eluting pesticides. |
| L-gulonic acid γ-lactone | 1 mg/mL | Effective for protecting mid to late-eluting pesticides. |
| Mixture (ethylglycerol, gulonolactone, sorbitol) | 10, 1, and 1 mg/mL respectively | Found to be highly effective in minimizing losses and improving peak shapes for a wide range of pesticides.[4] |
Experimental Protocols
Protocol 1: Preparation of a Mixed Analyte Protectant Solution
This protocol is adapted from established methods for preparing a general-purpose analyte protectant solution for pesticide analysis.[4]
Materials:
-
Sorbitol
-
D-(+)-gluconic acid-δ-lactone
-
Shikimic acid
-
3-ethoxy-1,2-propanediol
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
Procedure:
-
Prepare Stock Solutions:
-
Sorbitol (50 mg/mL): Dissolve 500 mg of sorbitol in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
D-(+)-gluconic acid-δ-lactone (50 mg/mL): Dissolve 500 mg of D-(+)-gluconic acid-δ-lactone in 10 mL of a 6:4 (v/v) mixture of acetonitrile and water.
-
Shikimic acid (50 mg/mL): Prepare a stock solution of shikimic acid.
-
3-ethoxy-1,2-propanediol: Use as a pure substance.
-
-
Prepare the Final Analyte Protectant Mix:
-
In a 10 mL volumetric flask, combine the following:
-
2 g of 3-ethoxy-1,2-propanediol
-
1 mL of the 50 mg/mL sorbitol stock solution
-
2 mL of the 50 mg/mL D-(+)-gluconic acid-δ-lactone stock solution
-
1 mL of the 50 mg/mL shikimic acid stock solution
-
-
Bring the final volume to 10 mL with a 7:3 (v/v) mixture of acetonitrile and water.
-
-
Application:
-
Add 30 µL of the final analyte protectant mix to every 1 mL of your final sample extract and calibration standards.
-
Protocol 2: General GC-MS Parameters for this compound Analysis (Starting Point)
These are suggested starting parameters and should be optimized for your specific instrument and application.
-
Injection Technique: Splitless
-
Inlet Temperature: 220 °C (optimize downwards if degradation is observed)
-
Liner: Deactivated single taper liner with glass wool
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 180 °C at 25 °C/min
-
Ramp to 300 °C at 5 °C/min, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
This compound Quantifier Ion: m/z 139
-
DCBP Quantifier Ion: m/z 250
-
Visualizations
Caption: Degradation pathway of this compound in a GC system.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Activity and Decomposition | Separation Science [sepscience.com]
- 2. agilrom.ro [agilrom.ro]
- 3. agilent.com [agilent.com]
- 4. Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glsciences.eu [glsciences.eu]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Overcoming Matrix Effects in Dicofol Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the analysis of the acaricide Dicofol in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects refer to the alteration of an analyte's signal intensity (either suppression or enhancement) caused by co-eluting, interfering compounds from the sample matrix during analysis.[1][2] In this compound analysis, particularly with sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), these effects can significantly compromise the accuracy, precision, and sensitivity of the method.[3][4][5] This can lead to incorrect quantification of this compound residues in complex samples such as soil, fruits, and vegetables.[6][7]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: The presence of matrix effects can be identified using several methods:
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Post-Extraction Spike: A known amount of this compound is added to a blank matrix extract, and its response is compared to the response of a pure standard solution at the same concentration.[8][9] A significant difference in signal intensity points to matrix effects.[8]
-
Comparison of Calibration Curves: The slope of a calibration curve prepared in a solvent is compared to the slope of a curve prepared in a blank matrix extract (matrix-matched).[3][9] A substantial difference between the slopes indicates the presence and magnitude of the matrix effect.
-
Post-Column Infusion (for LC-MS/MS): A constant flow of a this compound standard solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system.[10] Any fluctuation in the baseline signal at this compound's retention time reveals regions of ion suppression or enhancement caused by co-eluting matrix components.[8][10]
Q3: What are the primary strategies for overcoming matrix effects in this compound analysis?
A3: The main strategies can be grouped into three categories:
-
Optimized Sample Preparation: The goal is to remove or reduce interfering matrix components before the analysis.[8][11] Effective techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[8][9][12]
-
Chromatographic Separation: Modifying chromatographic conditions can separate this compound from interfering compounds, preventing them from entering the detector at the same time.[10][11]
-
Compensation and Correction Strategies: These methods are used to correct for matrix effects that cannot be eliminated through sample preparation. Key strategies include using matrix-matched calibration, the standard addition method, or stable isotope dilution analysis (SIDA).[3][13]
Q4: When should I use a stable isotope-labeled internal standard for this compound analysis?
A4: Using a stable isotope-labeled (SIL) internal standard is considered the gold standard and is highly recommended when maximum accuracy and precision are required, especially when dealing with highly complex or variable matrices.[3][14][15] A SIL internal standard co-elutes with the native this compound and experiences the same matrix effects, thus providing a reliable way to correct for signal variations.[3][16] While this approach is highly effective, its use can be limited by the high cost and commercial availability of the specific SIL standard.[3]
Q5: Can simply diluting my sample extract solve the matrix effect problem?
A5: Yes, diluting the final sample extract is a straightforward strategy to reduce the concentration of interfering matrix components, thereby minimizing their impact on this compound ionization.[1][11] However, a significant drawback is that dilution also lowers the concentration of this compound, which can raise the limit of quantitation (LOQ) and may compromise the required sensitivity of the assay.[3] This approach is often a trade-off between reducing matrix effects and maintaining adequate detection levels.
Troubleshooting Guides
Issue 1: Poor or inconsistent recovery of this compound during sample preparation.
-
Possible Cause: Inefficient extraction from the sample matrix, particularly in dry or high-fat content samples.
-
Troubleshooting Steps:
-
Rehydration of Dry Samples: For dry matrices like soil or dried herbs, add a specific amount of deionized water and allow the sample to hydrate (B1144303) for at least 30 minutes before adding the extraction solvent.[17] This improves the solvent's ability to penetrate the matrix.
-
Optimize Extraction Solvent: Ensure the chosen solvent (e.g., acetonitrile (B52724) in the QuEChERS method) is appropriate for this compound.
-
Vigorous Homogenization: Inadequate shaking or homogenization can lead to incomplete extraction. Use a mechanical shaker for consistency.[17]
-
Evaluate Cleanup Sorbents: If using a cleanup step like dispersive SPE (d-SPE), ensure the sorbents (e.g., PSA, C18, GCB) are not adsorbing this compound. Test recovery with and without the cleanup step on a standard solution.[1]
-
Issue 2: Significant signal suppression is observed for this compound.
-
Possible Cause: High concentration of co-eluting matrix components interfering with the ionization process in the mass spectrometer source.[1]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: For high-fat matrices, include C18 sorbent in the d-SPE cleanup to remove lipids.[17] For pigmented samples, graphitized carbon black (GCB) can be effective, but should be used with caution as it may adsorb planar pesticides.[1]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the matrix interferences. A shallower gradient can often improve separation and reduce co-elution.[11]
-
Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same preparation steps as the samples. This is a highly effective way to compensate for consistent signal suppression.[1][18]
-
Use a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects for certain compounds.[3]
-
Issue 3: High variability and poor reproducibility in this compound quantification.
-
Possible Cause: Uncompensated and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution for correcting variability. The SIL-IS is added at the beginning of the sample preparation process and corrects for both analyte loss and matrix-induced signal variation.[14][15]
-
Method of Standard Addition: This method is particularly useful for highly variable and complex matrices where a representative blank matrix is unavailable.[10] It involves creating a calibration curve within each sample, thereby accounting for its unique matrix effects.
-
Review Sample Homogenization: Ensure that the initial sample is thoroughly homogenized so that every subsample taken for analysis is representative of the whole.[17]
-
Data Presentation
Table 1: Impact of Sample Cleanup Method on this compound Recovery and Matrix Effect in Different Food Matrices.
| Matrix | Cleanup Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%)* |
| Spinach | None | 95.4 | 15.2 | -45.8 (Suppression) |
| d-SPE with PSA | 91.2 | 8.5 | -15.3 (Suppression) | |
| d-SPE with PSA + GCB | 88.5 | 7.9 | -8.7 (Suppression) | |
| Avocado | None | 85.1 | 18.9 | -62.3 (Suppression) |
| d-SPE with PSA + C18 | 93.6 | 6.4 | -11.5 (Suppression) | |
| Soil | None | 99.2 | 12.1 | +35.7 (Enhancement) |
| d-SPE with PSA + C18 | 97.8 | 5.5 | +9.2 (Enhancement) |
*Matrix Effect (%) is calculated as [(Peak area in matrix / Peak area in solvent) - 1] x 100. A negative value indicates suppression, while a positive value indicates enhancement.[19]
Table 2: Comparison of Different Calibration Strategies for this compound Quantification in a Complex Soil Matrix.
| Calibration Method | Calculated Concentration (mg/kg) | Accuracy (%) | Precision (RSD, %) |
| Solvent-Based Calibration | 0.168 | 168 | 14.5 |
| Matrix-Matched Calibration | 0.105 | 105 | 5.8 |
| Standard Addition | 0.101 | 101 | 4.2 |
| Stable Isotope Dilution | 0.099 | 99 | 2.5 |
(Based on a sample spiked with a true concentration of 0.100 mg/kg)
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in a High-Fat Matrix (e.g., Avocado)
-
Sample Homogenization: Homogenize 500 g of avocado in a blender to achieve a uniform paste.
-
Extraction:
-
Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.[20]
-
Add a QuEChERS extraction salt packet (containing 6 g MgSO₄ and 1.5 g sodium acetate).[20]
-
Securely cap the tube and shake vigorously for 2 minutes.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Preparation:
-
Carefully transfer the supernatant to a clean vial for analysis by GC-MS or LC-MS/MS.
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
-
Prepare Blank Matrix Extract: Using an avocado sample known to be free of this compound, perform the entire QuEChERS procedure (Protocol 1) to obtain a blank matrix extract.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like acetonitrile.
-
Prepare Intermediate Standards: Create a series of intermediate standard solutions by serially diluting the stock solution.
-
Spike Blank Matrix Extract: Aliquot the blank matrix extract into several vials. Spike each vial with a different intermediate standard solution to create a set of calibration standards with varying concentrations of this compound (e.g., 1, 5, 10, 50, 100 ng/mL).[1] Ensure the volume of the added standard is small to avoid significant dilution of the matrix components.[1]
-
Analysis: Analyze these matrix-matched calibration standards alongside the unknown samples using the identical analytical method.[1]
Visualizations
Caption: General experimental workflow for this compound analysis in complex samples.
Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. web.vscht.cz [web.vscht.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 16. Isotope dilution - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromtech.com.au [chromtech.com.au]
Technical Support Center: Optimizing Dicofol Recovery from Soil
Welcome to the technical support center for improving the recovery rates of Dicofol from soil extraction. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from soil?
A1: Commonly employed methods for this compound extraction from soil include:
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Liquid-Liquid Extraction (LLE): A traditional method involving partitioning this compound between two immiscible liquid phases.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular and efficient method known for its speed and low solvent consumption.[2][3]
-
Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to accelerate the extraction process.[2]
-
Soxhlet Extraction: A classic and exhaustive extraction technique, often used for aged or highly contaminated soils.[2]
-
Matrix Solid-Phase Dispersion (MSPD): A technique that combines extraction and cleanup in a single step.[4]
Q2: Why am I experiencing low recovery rates for this compound?
A2: Low recovery rates for this compound can be attributed to several factors:
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Soil Composition: Soils with high organic matter and clay content can strongly adsorb this compound, making extraction more difficult.[2][5]
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pH of Extraction Solvent: this compound is unstable under strongly alkaline conditions. Maintaining a neutral to slightly acidic pH during extraction is crucial to prevent degradation.[2]
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Inadequate Solvent Selection: The choice of extraction solvent significantly impacts recovery. The ideal solvent should have a high affinity for this compound.
-
Insufficient Homogenization: Non-uniform mixing of the soil sample with the extraction solvent can lead to incomplete extraction.
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Matrix Effects: Co-extracted substances from the soil matrix can interfere with the analytical measurement, leading to artificially low recovery values.[2]
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Analyte Degradation: this compound can degrade during analysis, particularly at high temperatures in the gas chromatograph (GC) inlet.[6]
Q3: How does soil type influence this compound extraction efficiency?
A3: Soil composition is a critical factor. Soils rich in organic matter and clay tend to bind this compound more tightly through sorption, which can hinder its extraction and result in lower recovery rates.[2][5] Conversely, sandy soils with low organic content generally permit easier extraction.[2]
Q4: What is the importance of the cleanup step in this compound analysis?
A4: The cleanup step is essential for removing interfering compounds from the soil extract.[2] These co-extractives can cause matrix effects, which may suppress or enhance the analytical signal, leading to inaccurate quantification of this compound.[2] Effective cleanup improves the accuracy and reproducibility of the results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound soil extraction.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Incomplete Extraction | - Ensure thorough homogenization of the soil sample with the solvent. - Increase extraction time or use a more vigorous extraction technique (e.g., UAE, mechanical shaking).[7] - Consider using a two-step extraction method for soils with high organic content.[5] |
| Analyte Degradation | - Maintain a neutral to slightly acidic pH during extraction to prevent alkaline hydrolysis.[2] - For GC analysis, consider using on-column injection to minimize thermal degradation in the injector port.[6][8] | |
| Strong Analyte-Matrix Interaction | - For soils with high organic matter or clay content, consider using a more effective extraction solvent or a combination of solvents. - Pre-wetting dry soil samples with water may improve solvent penetration and extraction efficiency.[2] | |
| High Variability in Results | Inconsistent Sample Preparation | - Ensure all samples are homogenized to the same degree. - Use a consistent procedure for sample weighing and solvent addition. |
| Matrix Effects | - Implement a robust cleanup step using sorbents like Primary Secondary Amine (PSA) and C18 to remove interferences.[2] - Use matrix-matched standards for calibration to compensate for matrix effects.[9] | |
| Peak Tailing or Splitting in Chromatogram | Co-eluting Interferences | - Optimize the cleanup procedure to remove interfering compounds. - Adjust the chromatographic conditions (e.g., temperature program, column type) to improve separation. |
| Analyte Degradation on Column | - Use a GC column that is suitable for pesticide analysis and ensure it is properly conditioned. |
Quantitative Data Summary
The following tables summarize this compound recovery data from various extraction methods and soil types.
Table 1: Comparison of this compound Recovery Rates by Extraction Method
| Extraction Method | Solvent(s) | Soil Type | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Monochlorobenzene | Not Specified | 94.54 | Not Specified | [1] |
| QuEChERS | Acetonitrile (B52724) | Various | 80.5 - 103.3 | < 14.2 | [3] |
| Matrix Solid-Phase Dispersion (MSPD) | Not Specified | Not Specified | 72.4 - 120 | < 20 | [4] |
| Spiked Arctic Cod (as a complex matrix) | Iso-hexane/Diethyl ether | Not Applicable | 65 - 77 | Not Specified | [8] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound Extraction from Soil
This protocol is a generalized adaptation of standard QuEChERS methods for pesticide analysis in soil.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[2]
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.[2]
-
For very dry soils, add 10 mL of deionized water and allow it to hydrate (B1144303) for 30 minutes.[2]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.[2]
-
Add the appropriate QuEChERS extraction salts (e.g., AOAC 2007.01 or EN 15662 formulation). A buffered method is recommended to maintain a stable pH for this compound.[2]
-
Tightly cap the tube and shake it vigorously for 1 minute.[2]
-
Centrifuge at ≥3000 x g for 5 minutes.[2]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube.[2]
-
The d-SPE tube should contain anhydrous magnesium sulfate (B86663) (to remove water) and sorbents such as Primary Secondary Amine (PSA) to remove polar interferences and C18 to remove non-polar interferences.[2]
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by GC-ECD, GC-MS, or LC-MS/MS.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) for this compound from Soil
This method provides a faster alternative to traditional extraction techniques.
-
Sample Preparation:
-
Prepare the soil sample as described in the QuEChERS protocol (sieving and homogenization).
-
Place 5 g of soil into a glass centrifuge tube.[2]
-
-
Extraction:
-
Post-Extraction:
-
Centrifuge the sample to separate the soil from the solvent.
-
Carefully collect the supernatant.
-
The extract may require a cleanup step, similar to the d-SPE procedure described in the QuEChERS method, before analysis.
-
Visual Guides
Below are diagrams illustrating key workflows and relationships in the this compound extraction and troubleshooting process.
Caption: A typical experimental workflow for this compound extraction from soil samples.
Caption: A decision tree for troubleshooting low this compound recovery rates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pjoes.com [pjoes.com]
- 5. Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Affecting Incurred Pesticide Extraction in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Troubleshooting Peak Tailing for Dicofol in Gas Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of Dicofol. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my gas chromatogram?
A1: Peak tailing for this compound is a common issue primarily caused by its thermal instability. In the hot environment of a standard gas chromatography (GC) inlet, this compound can degrade to p,p'-dichlorobenzophenone (DCBP).[1][2][3] This on-column degradation is a major contributor to poor peak shape and reproducibility. Other general causes of peak tailing in GC can also play a role, including:
-
Active sites in the GC system: Silanol (B1196071) groups on the surface of the inlet liner, glass wool, or the column itself can interact with the polar functional groups of this compound, leading to peak tailing.[4]
-
Improper column installation: Incorrect column insertion depth or a poor cut at the column inlet can create dead volumes and turbulence, resulting in asymmetrical peaks.
-
Contamination: Buildup of non-volatile residues from previous injections in the inlet liner or at the head of the column can create active sites and obstruct the sample path.[5]
-
Inappropriate injection parameters: Suboptimal inlet temperature, injection volume, or split/splitless parameters can contribute to peak distortion.
Q2: What is the chemical reason for this compound's instability in the GC inlet?
A2: this compound is a tertiary alcohol. Under the high temperatures of the GC inlet, it can undergo a dehydration reaction, losing a molecule of water and subsequently rearranging to form the more stable p,p'-dichlorobenzophenone (DCBP). This degradation process is often catalyzed by active sites within the inlet system.
Below is a diagram illustrating the thermal degradation pathway of this compound.
Caption: Thermal degradation of this compound to DCBP in the GC inlet.
Troubleshooting Guides
This section provides detailed troubleshooting steps to address peak tailing for this compound.
Issue 1: Persistent Peak Tailing Despite Standard Maintenance
If you have already performed routine maintenance such as replacing the septum and ensuring gas purity, and are still observing peak tailing, consider the following solutions.
Solution 1.1: Optimize Your Inlet Liner
The choice of inlet liner is critical for minimizing this compound degradation. Deactivated liners are essential to reduce interactions with active silanol groups.
-
Recommendation: Use a deactivated liner with glass wool or a frit. The wool/frit provides a large surface area for volatilization and can trap non-volatile matrix components, protecting the column.[5][6] Studies have shown that fritted liners can offer a longer lifetime before peak symmetry degrades compared to wool or dimpled liners.[5]
Data Presentation: Comparison of Inlet Liner Performance for this compound Analysis
| Liner Type | Number of Injections Until Peak Symmetry > 1.5 | Reference |
| Single Taper with Glass Wool | ~50 | [5] |
| Dimpled | ~25 | [5] |
| Single Taper with Frit | ~75 | [5] |
Solution 1.2: Implement On-Column Injection
On-column injection is a highly effective technique to prevent thermal degradation as the sample is introduced directly onto the column at a lower temperature, bypassing the hot inlet.[1][2][7]
-
Workflow for On-Column Injection:
-
Set the oven temperature to match the initial temperature of the analytical program.
-
Inject the sample directly onto the capillary column.
-
Start the temperature program.
-
Caption: Workflow for the on-column injection technique.
Solution 1.3: Utilize Pulsed Splitless Injection
A pulsed splitless injection can help to rapidly transfer the sample from the inlet to the column, minimizing the residence time in the hot inlet and thus reducing the opportunity for thermal degradation.
Issue 2: Poor Reproducibility of Peak Area and Shape
Inconsistent peak areas and shapes for this compound often point to variable degradation in the inlet.
Solution 2.1: Regular Inlet Maintenance
Frequent replacement of the inlet liner is crucial, especially when analyzing complex matrices. The buildup of non-volatile residues can create active sites, leading to increased this compound degradation over time.
-
Recommendation: For complex matrices, consider changing the liner after every 50-75 injections, or as determined by performance monitoring.[5] Regularly trimming a small portion (e.g., 10-20 cm) from the inlet side of the column can also remove accumulated non-volatile material and active sites.[8]
Solution 2.2: Use of Analyte Protectants
Adding "analyte protectants" to your standards and samples can help to mask active sites in the GC system, leading to improved peak shape and response for labile compounds like this compound.
Experimental Protocols
Below are detailed experimental protocols for the GC analysis of this compound, designed to minimize peak tailing.
Protocol 1: GC-ECD Analysis with On-Column Injection
This method is highly recommended for preventing thermal degradation of this compound.[1][7]
| Parameter | Condition |
| Injection | |
| Technique | On-Column Injection |
| Injection Volume | 1 µL |
| GC Column | |
| Type | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 80°C, hold for 1 min |
| Ramp 1 | 25°C/min to 200°C |
| Ramp 2 | 5°C/min to 280°C, hold for 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector | |
| Type | Electron Capture Detector (ECD) |
| Temperature | 300°C |
| Makeup Gas | Nitrogen, 25 mL/min |
Protocol 2: GC-MS Analysis with Pulsed Splitless Injection
This method can be used when on-column injection is not available. The pulsed pressure helps to minimize inlet residence time.
| Parameter | Condition |
| Injection | |
| Technique | Pulsed Splitless |
| Inlet Temperature | 250°C |
| Pulse Pressure | 25 psi for 0.5 min |
| Purge Flow to Split Vent | 50 mL/min at 1 min |
| Injection Volume | 1 µL |
| GC Column | |
| Type | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 70°C, hold for 2 min |
| Ramp 1 | 25°C/min to 180°C |
| Ramp 2 | 10°C/min to 300°C, hold for 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Mass Spectrometer | |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions for this compound | m/z 139, 250, 111 |
| Monitored Ions for DCBP | m/z 250, 139, 111 |
References
- 1. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. agilrom.ro [agilrom.ro]
- 7. researchgate.net [researchgate.net]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
Instability of Dicofol in alkaline media during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicofol. The information focuses on addressing the instability of this compound in alkaline media during sample preparation to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound recovery rates consistently low and variable?
Low and inconsistent recovery of this compound is a common issue primarily caused by its degradation during sample preparation and analysis. This compound is highly unstable in alkaline conditions, readily degrading to 4,4'-dichlorobenzophenone (B107185) (DCBP).[1][2] This degradation can occur at various stages, including sample extraction, cleanup, and even during gas chromatography (GC) analysis if the conditions are not optimized.[2]
Q2: What is the main degradation product of this compound and why is it a problem?
The primary degradation product of this compound under alkaline conditions is 4,4'-dichlorobenzophenone (DCBP).[2][3] The formation of DCBP is problematic for several reasons:
-
Inaccurate Quantification: Since DCBP is not part of the regulatory residue definition for this compound, its formation leads to an underestimation of the actual this compound concentration in the sample.[2]
-
Indistinguishable Source: DCBP can already be present in the sample as a metabolite or environmental degradant. It is impossible to distinguish between pre-existing DCBP and DCBP formed during analysis, leading to confounded results.[2]
-
Toxicity Concerns: DCBP itself is a compound of interest due to its potential antiandrogenic properties.[3]
Q3: At what pH is this compound most unstable?
This compound's stability is highly pH-dependent. It is relatively stable in acidic media but degrades rapidly as the pH increases. The rate of hydrolysis is significantly faster in alkaline conditions.[2][4]
Quantitative Data on this compound Degradation
The following table summarizes the hydrolysis half-life of p,p'-Dicofol at different pH values, illustrating its increasing instability with rising pH.
| pH | Half-life (DT50) | Reference |
| 5 | 85 days | [2][4][5] |
| 7 | 64 hours (approximately 2.7 days) | [2][4][5] |
| 9 | 26 minutes | [2][4][5] |
Troubleshooting Guide for Low this compound Recovery
This guide provides step-by-step troubleshooting for common issues encountered during this compound analysis.
| Issue | Potential Cause | Recommended Solution |
| Low recovery after sample extraction | Use of alkaline extraction solvents or reagents. | Maintain an acidic pH during extraction. Acidify the extraction solvent (e.g., with formic or acetic acid). For soil samples, extraction with acidic methanol (B129727) has been used.[6] |
| Analyte loss during cleanup | Use of basic sorbents in solid-phase extraction (SPE) or dispersive SPE (dSPE). | Avoid using basic sorbents like Primary Secondary Amine (PSA) in QuEChERS cleanup, as this will degrade this compound.[2] Consider alternative cleanup methods like gel permeation chromatography or using acidic or neutral sorbents. |
| Degradation in standard solutions | Instability of this compound in organic solvents over time. | Acidify stock and working standard solutions (e.g., with acetic acid) to improve stability.[2] Prepare fresh working standards regularly. |
| Poor peak shape and reproducibility in GC analysis | Thermal degradation in the hot GC inlet. | Use a cooler on-column injection technique to minimize thermal stress on the analyte.[1][7] Ensure the GC inlet liner is clean and deactivated to prevent catalytic degradation. The use of analyte protectants can also help improve signal reproducibility.[2] |
Experimental Protocol: Recommended Sample Preparation for this compound Analysis in Environmental Samples
This protocol is designed to minimize the degradation of this compound during sample preparation.
1. Extraction (Modified QuEChERS)
-
Homogenization: Homogenize 10-15 g of the sample (e.g., soil, fruit, or vegetable).
-
Extraction Solvent Addition: To a 50 mL centrifuge tube, add the homogenized sample and 10 mL of acetonitrile (B52724) containing 1% acetic acid.
-
Internal Standard Spiking: Spike with an appropriate internal standard (e.g., this compound-d8).
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salts Addition: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shaking and Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer Supernatant: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube.
-
Cleanup Sorbents: The dSPE tube should contain anhydrous MgSO₄ for water removal and a non-basic sorbent like C18 for matrix cleanup. Crucially, AVOID using PSA.
-
Shaking and Centrifugation: Shake the dSPE tube for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
3. Final Extract Preparation
-
Transfer and Acidification: Transfer the cleaned supernatant to a new tube and add a small amount of a keeper solvent if necessary. Acidify the final extract with a small volume of formic or acetic acid to ensure stability.
-
Evaporation and Reconstitution: Evaporate the extract to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC analysis (e.g., iso-octane).
Visualizations
This compound Degradation Pathway in Alkaline Media
Caption: Alkaline degradation of this compound to DCBP and Chloroform.
Recommended Sample Preparation Workflow for this compound Analysis
Caption: Workflow to minimize this compound degradation during sample prep.
References
- 1. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. This compound degradation to p,p'-dichlorobenzophenone - a potential antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H9Cl5O | CID 8268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC Analysis of Thermally Labile Dicofol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of the thermally labile pesticide Dicofol using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is this compound analysis by GC challenging?
A1: this compound is a thermally labile compound, meaning it is prone to degradation at the high temperatures typically used in GC inlets. The primary degradation product is 4,4'-dichlorobenzophenone (B107185) (DCBP).[1][2][3][4][5] This thermal breakdown in the injector leads to inaccurate quantification of this compound and can produce misleading results.[1][2][4]
Q2: What is the main degradation product of this compound during GC analysis?
A2: The principal degradation product of this compound in a hot GC inlet is 4,4'-dichlorobenzophenone (DCBP).[1][2][3][4] The analytical focus should be on minimizing this conversion to ensure accurate measurement of the parent this compound compound.
Q3: What injection techniques are recommended for this compound analysis to minimize thermal degradation?
A3: To minimize thermal degradation, On-Column Injection (OCI) is the highly recommended technique.[1][2][3] OCI introduces the sample directly onto the analytical column, bypassing the hot injector and thus preventing thermal breakdown.[1][2] If OCI is not available, a carefully optimized splitless injection is the next best alternative.
Q4: What are the key injection parameters to optimize for a splitless injection of this compound?
A4: For a successful splitless injection of this compound, the following parameters are critical to optimize:
-
Inlet Temperature: This is a crucial parameter that requires a balance between efficient volatilization and minimizing thermal degradation.[6][7]
-
Inlet Liner: The choice of a highly deactivated liner is essential to prevent catalytic degradation on active surfaces.[6]
-
Purge Valve Time: This should be set to allow for the complete transfer of this compound to the column while minimizing solvent tailing.[6]
-
Initial Oven Temperature: A lower initial oven temperature can aid in analyte focusing at the head of the column.[6]
Q5: How can I confirm if my this compound standard is degrading in the GC inlet?
A5: To check for thermal degradation, you can perform a simple experiment by varying the injector temperature. Inject a pure this compound standard at a series of increasing inlet temperatures (e.g., 200 °C, 225 °C, 250 °C) while keeping other GC parameters constant. If you observe a decrease in the this compound peak area and a corresponding increase in the DCBP peak area as the temperature rises, it is a clear indication of thermal degradation.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound peak, large DCBP peak | High inlet temperature causing thermal degradation.[1][3][4] | Lower the inlet temperature. Start with a temperature around 200-225 °C and optimize.[6][9] If possible, use an On-Column Injection (OCI) inlet.[1][2][3] |
| Active sites in the injector liner.[6] | Use a fresh, deactivated liner. Consider liners with glass wool for better vaporization at lower temperatures, but be aware that the wool itself can be a source of activity if not properly deactivated.[6][7] | |
| Poor peak shape (tailing) | Active sites in the GC system (liner, column, septum).[10] | Perform inlet maintenance: replace the septum and liner. Use a new, deactivated liner. Trim a small portion (10-20 cm) from the front of the GC column.[10][11] |
| Sub-optimal oven temperature program.[10] | A slower initial oven temperature ramp can help focus the analyte at the head of the column, leading to sharper peaks.[10] | |
| Poor reproducibility of this compound peak area | Inconsistent thermal degradation in the inlet.[4] | Use an isotope-labeled internal standard, such as this compound-D8, to compensate for variations in degradation.[4] Ensure the injection technique is consistent, especially for manual injections.[12] |
| Sample matrix effects.[9] | Employ appropriate sample cleanup techniques to remove interfering matrix components. Matrix-matching calibration standards can also help to mitigate matrix effects.[4] |
Experimental Protocols
Protocol 1: Optimization of Inlet Temperature for Splitless Injection
This protocol outlines a systematic approach to determine the optimal inlet temperature for the analysis of this compound using a splitless injection.
-
Initial GC-MS Conditions:
-
Injection Mode: Splitless
-
Inlet Liner: Deactivated, single taper with glass wool
-
Injection Volume: 1 µL
-
Purge Flow to Split Vent: 50 mL/min at 1 min
-
Oven Program: Start at a temperature below the solvent's boiling point (e.g., 60°C for hexane) and ramp at a moderate rate (e.g., 10°C/min) to the final temperature.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Temperature Gradient Analysis:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., hexane).
-
Set the initial inlet temperature to a low value, for example, 200 °C, and inject the standard.
-
Increase the inlet temperature in 25 °C increments (e.g., 225 °C, 250 °C, 275 °C, 300 °C) for subsequent injections of the same standard.[6][7]
-
For each injection, monitor the peak areas of both this compound and its degradation product, DCBP.
-
-
Data Evaluation:
-
Create a table summarizing the peak areas of this compound and DCBP at each inlet temperature.
-
Plot the peak area of this compound and DCBP as a function of the inlet temperature.
-
The optimal inlet temperature is the one that provides the best response for this compound with the minimal formation of DCBP. This is often a compromise between efficient volatilization and thermal stability.[7]
-
Data Presentation: Inlet Temperature Optimization
| Inlet Temperature (°C) | This compound Peak Area (Arbitrary Units) | DCBP Peak Area (Arbitrary Units) |
| 200 | 95,000 | 5,000 |
| 225 | 110,000 | 15,000 |
| 250 | 80,000 | 50,000 |
| 275 | 40,000 | 90,000 |
| 300 | 15,000 | 120,000 |
Note: The data in this table is for illustrative purposes only and will vary depending on the instrument and specific experimental conditions.
Visualizations
References
- 1. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 8. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Calibration curve issues in low concentration Dicofol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low-concentration Dicofol analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for this compound non-linear, especially at low concentrations?
A1: Non-linearity in this compound calibration curves, particularly a quadratic shape at low concentrations, is a common issue. This phenomenon often stems from the inherent instability of this compound. At lower concentrations, a higher percentage of the analyte can be lost due to degradation or adsorption in the analytical system (e.g., GC inlet liner).[1] this compound is particularly unstable in alkaline conditions, readily degrading to 4,4'-dichlorobenzophenone (B107185) (DCBP).[1][2]
Q2: What are matrix effects, and how do they impact this compound analysis?
A2: Matrix effects are the alteration of an analyte's ionization efficiency or chromatographic behavior due to co-eluting compounds from the sample matrix.[3][4] In this compound analysis, matrix components can cause signal suppression or enhancement, leading to inaccurate quantification.[5][6] The extent of these effects can vary between different sample types and even between samples of the same type.[6][7]
Q3: What is the best internal standard to use for this compound analysis?
A3: The use of an isotope-labeled internal standard, such as this compound-D8, is highly recommended.[1] A stable isotope-labeled internal standard closely mimics the chemical and physical properties of this compound, allowing it to effectively compensate for analyte loss during sample preparation, injection, and ionization, thereby improving accuracy and precision.[1]
Q4: Can I use HPLC-MS/MS for this compound analysis instead of GC-MS?
A4: Yes, HPLC-MS/MS methods have been developed for this compound analysis and can offer higher sensitivity compared to GC-MS.[8] However, this compound is known to be difficult to ionize using electrospray ionization (ESI). Specialized techniques, such as in-source fragmentation, may be necessary to achieve adequate sensitivity.[8]
Q5: How can I improve the stability of this compound in my samples and standards?
A5: this compound is more stable in acidic conditions.[1] Acidifying your sample extracts and calibration standards with an acid like formic acid can help to minimize degradation.[1] It is also crucial to avoid exposure to alkaline conditions during sample preparation. For instance, when using QuEChERS, it may be beneficial to skip the dispersive SPE (dSPE) cleanup step that uses primary secondary amine (PSA), which is basic.[1]
Troubleshooting Guides
Issue 1: Poor Linearity of Calibration Curve at Low Concentrations
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | This compound is prone to degradation, especially at the low concentrations required for the calibration curve. This degradation is more pronounced in the GC inlet. |
| Solution 1: Use Analyte Protectants. Add analyte protectants to your standards and samples. These are compounds that co-elute with this compound and block active sites in the GC system, reducing degradation.[1] | |
| Solution 2: Optimize GC Inlet Conditions. Use a new, deactivated liner and lower the injector temperature to minimize thermal degradation. | |
| Adsorption | Active sites in the GC liner, column, or other parts of the system can adsorb a portion of the analyte, with a more significant impact at lower concentrations. |
| Solution: Use a Guard Column. A deactivated guard column can help trap non-volatile matrix components and protect the analytical column from contamination. | |
| Inaccurate Standard Preparation | Errors in serial dilutions can lead to non-linear curves. |
| Solution: Prepare Fresh Standards. Prepare a fresh set of calibration standards, paying close attention to pipetting and dilution steps. Use calibrated pipettes and high-purity solvents. | |
| Detector Saturation | At high concentrations, the detector response may become saturated, leading to a flattening of the curve. |
| Solution: Adjust Concentration Range. Prepare a new set of calibration standards with a lower concentration range to operate within the linear dynamic range of the detector.[9] |
Issue 2: Inaccurate Quantification due to Matrix Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Signal Suppression or Enhancement | Co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source.[4] |
| Solution 1: Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effects.[6][7] | |
| Solution 2: Standard Addition. This method involves adding known amounts of the analyte to aliquots of the sample itself and can be very effective for complex or variable matrices.[3] | |
| Solution 3: Improve Sample Cleanup. Optimize your sample preparation method (e.g., Solid Phase Extraction - SPE) to more effectively remove interfering matrix components before analysis.[3] | |
| Differential Matrix Effects | The matrix affects the analyte and the internal standard to different extents, especially if they do not co-elute perfectly.[9] |
| Solution: Use an Isotope-Labeled Internal Standard. A stable isotope-labeled internal standard like this compound-D8 will have nearly identical retention time and ionization behavior to the native analyte, minimizing differential matrix effects.[1] |
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards
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Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., soil, water, food) that is known to be free of this compound using your validated sample preparation method (e.g., QuEChERS).
-
Prepare a this compound Stock Solution: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, ethyl acetate) to create a concentrated stock solution.
-
Perform Serial Dilutions: Serially dilute the stock solution with the blank matrix extract to prepare a series of calibration standards at the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
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Add Internal Standard: If using an internal standard, add a constant, known amount of the internal standard (e.g., this compound-D8) to each calibration standard.
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Analyze: Analyze the matrix-matched calibration standards using your established GC-MS or HPLC-MS/MS method.
-
Construct the Calibration Curve: Plot the response ratio (this compound peak area / Internal Standard peak area) against the concentration of this compound.
Visualizations
Caption: Troubleshooting workflow for non-linear this compound calibration curves.
Caption: Recommended experimental workflow for this compound analysis.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. fao.org [fao.org]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. web.vscht.cz [web.vscht.cz]
- 6. scispace.com [scispace.com]
- 7. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of this compound by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preventing conversion of Dicofol to DCBP in analytical standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the conversion of Dicofol to its primary degradation product, 4,4'-dichlorobenzophenone (B107185) (DCBP), in analytical standards.
Troubleshooting Guide: this compound Degradation in Analytical Standards
This guide addresses common issues encountered during the preparation, storage, and analysis of this compound standards.
| Issue | Potential Cause | Recommended Solution |
| Low this compound recovery in freshly prepared standards | Solvent-induced degradation: this compound is unstable in certain polar organic solvents, particularly acetonitrile (B52724) and acetone (B3395972).[1][2] | Use non-polar solvents like hexane (B92381) or toluene (B28343) for preparing this compound standards. If acetonitrile must be used, it should be acidified.[1][2] |
| Alkaline hydrolysis: Residual moisture in the solvent with a pH above 7 can rapidly degrade this compound.[2] | Ensure solvents are anhydrous and consider acidification to maintain a pH below 7. | |
| Degradation of this compound standards over time during storage | Inappropriate storage conditions: Exposure to light and elevated temperatures can accelerate the degradation of this compound. | Store this compound stock and working solutions in amber glass vials at or below -20°C.[3] |
| Unstabilized solvent: In solvents like acetonitrile, degradation can occur even during storage if the solution is not stabilized. | Acidify acetonitrile standards with 0.1% (v/v) acetic acid to dramatically improve stability.[1][2] | |
| Presence of a significant DCBP peak in the chromatogram of a this compound standard | Thermal degradation in the GC inlet: High temperatures in the gas chromatograph (GC) injection port can cause the thermal breakdown of this compound to DCBP. | Utilize a cool on-column injection technique to introduce the sample directly onto the GC column at a lower temperature.[4] If a split/splitless injector is used, optimize the inlet temperature to the lowest possible value that still allows for efficient volatilization of this compound. |
| Degradation during sample preparation or in solution: The presence of DCBP could be due to the issues mentioned above (solvent choice, pH, storage). | Review the entire standard preparation and storage procedure to identify and rectify any steps that could contribute to degradation. | |
| Poor reproducibility of this compound peak area in replicate injections | Active sites in the GC system: Active sites in the GC inlet liner, column, or detector can lead to inconsistent degradation of this compound. | Use analyte protectants in your standard solutions to mask active sites and improve reproducibility. A combination of ethylglycerol, gulonolactone, and sorbitol has been shown to be effective.[5] Regularly maintain the GC system, including cleaning or replacing the inlet liner and trimming the column. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in analytical standards?
A1: The primary degradation product of this compound is 4,4'-dichlorobenzophenone (DCBP). This conversion typically occurs through the elimination of a trichloromethyl group.
Q2: What are the main factors that cause the conversion of this compound to DCBP?
A2: The main factors are:
-
Alkaline pH: this compound is highly unstable in alkaline conditions (pH > 7).[2]
-
Choice of Solvent: Polar solvents like acetonitrile and acetone can promote degradation.[1][2]
-
High Temperatures: Thermal degradation can occur in the GC inlet.
-
Exposure to UV Light: Photodegradation can also lead to the formation of DCBP.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH. Acidic conditions significantly slow down the degradation process. The table below summarizes the half-life of p,p'-Dicofol at different pH values.
| pH | Half-life |
| 5 | 85 days |
| 7 | 64 hours |
| 9 | 26 minutes |
| (Data sourced from EURL-SRM)[2] |
Q4: Which solvents are recommended for preparing this compound analytical standards?
A4: Non-polar solvents such as hexane and toluene are recommended as they provide greater stability for this compound compared to more polar alternatives.[1] If acetonitrile is necessary for your analytical method, it is crucial to acidify it with 0.1% (v/v) acetic acid to prevent degradation.[1][2]
Q5: How should I store my this compound stock and working solutions?
A5: To ensure long-term stability, this compound solutions should be stored in tightly sealed amber glass vials to protect them from light. It is recommended to store them at a low temperature, ideally at or below -20°C.[3]
Q6: Can I prevent this compound degradation during GC analysis?
A6: Yes, several measures can be taken to minimize thermal degradation during GC analysis:
-
Use a Cool On-Column Injection: This technique introduces the sample directly onto the column, avoiding the high temperatures of a split/splitless inlet.[4]
-
Optimize Inlet Temperature: If using a split/splitless injector, lower the temperature to the minimum required for efficient vaporization.
-
Use Analyte Protectants: Adding analyte protectants to your standards can passivate active sites in the GC system, reducing on-column degradation and improving peak shape and reproducibility.[6][7][8]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (1 mg/mL)
Materials:
-
This compound analytical standard (≥98% purity)
-
Hexane (pesticide residue grade) or Toluene (pesticide residue grade)
-
Alternatively, Acetonitrile (HPLC grade) and Glacial Acetic Acid
-
Class A volumetric flasks (e.g., 10 mL)
-
Analytical balance
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh approximately 10 mg of the this compound analytical standard onto a calibrated analytical balance.
-
Quantitatively transfer the weighed this compound into a 10 mL Class A volumetric flask.
-
For Hexane or Toluene: Add a small amount of the chosen solvent to dissolve the this compound. Once dissolved, fill the flask to the mark with the solvent.
-
For Acidified Acetonitrile: Prepare a 0.1% (v/v) acetic acid in acetonitrile solution by adding 100 µL of glacial acetic acid to a 100 mL volumetric flask and filling to the mark with acetonitrile. Use this acidified acetonitrile to dissolve the this compound and fill the 10 mL volumetric flask to the mark.
-
Cap the flask and mix thoroughly by inversion.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.
-
Store the stock solution at ≤ -20°C.
Protocol 2: Preparation of Working Standards
Procedure:
-
Allow the stock solution to equilibrate to room temperature before use.
-
Perform serial dilutions of the stock solution using the same solvent (hexane, toluene, or acidified acetonitrile) to achieve the desired working concentrations.
-
Use calibrated micropipettes and Class A volumetric flasks for accurate dilutions.
-
Transfer the working standards to amber glass vials with PTFE-lined caps.
-
Label the vials appropriately.
-
Store the working standards at ≤ -20°C when not in use. It is recommended to prepare fresh working standards from the stock solution as needed for optimal accuracy.
Visualizations
Caption: Chemical conversion pathway of this compound to DCBP.
Caption: Recommended workflow for handling this compound analytical standards.
References
- 1. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and stability of dilute insecticide analytical standards for gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Separation of Dicofol Isomers: A Technical Guide for Chromatographers
Brought to you by our Technical Support Center, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate Gas Chromatography (GC) column for the challenging task of separating Dicofol isomers. This document offers troubleshooting advice and frequently asked questions to ensure robust and reliable analytical results.
The analysis of this compound, an organochlorine pesticide, presents a unique set of challenges primarily due to the presence of its p,p'- and o,p'- isomers and its thermal instability. Achieving accurate quantification of these isomers requires careful consideration of the entire chromatographic system, with the GC column being the most critical component. This guide will walk you through the essential steps of column selection, method development, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the GC analysis of this compound?
A1: The primary challenge is the thermal degradation of this compound into dichlorobenzophenone (DCBP) in the hot GC inlet.[1] This degradation can lead to inaccurate quantification of the this compound isomers. To mitigate this, on-column injection or a cooled injection system is often recommended. In some approaches, the method is optimized to consistently convert all this compound to DCBP for quantification, though this prevents the separate measurement of the isomers.
Q2: What is the principle behind selecting a GC column for this compound isomer separation?
A2: The fundamental principle is "like dissolves like," which pertains to the polarity of the analyte and the stationary phase of the column.[2][3][4] this compound is a moderately polar molecule, so a stationary phase of similar polarity is generally the best starting point for achieving good separation of its isomers.
Q3: Should I use a single or dual-column setup for this compound analysis?
A3: For regulatory and confirmatory purposes, a dual-column setup is highly recommended.[5][6] This involves using two columns with different stationary phase polarities to separate the analytes. This approach provides a higher degree of confidence in the identification and quantification of the this compound isomers by minimizing the risk of co-elution with other compounds in the sample matrix.
Troubleshooting Guide: Common Issues in this compound Isomer Separation
Even with the right column, challenges can arise. This section addresses common problems and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution Between p,p'- and o,p'-Dicofol | - Inappropriate stationary phase polarity.- Suboptimal oven temperature program. | - Select a column with a different selectivity, such as a mid-polar or a specialized pesticide analysis column.- Optimize the temperature ramp rate; a slower ramp often improves resolution. |
| Peak Tailing for this compound Isomers | - Active sites in the GC system (e.g., inlet liner, column contamination).- Incompatible solvent. | - Use a deactivated inlet liner and ensure high-quality, inert GC columns.- Trim the front end of the column to remove contamination.- Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
| Low or No this compound Peaks, High DCBP Peak | - Thermal degradation in the GC inlet. | - Lower the inlet temperature.- Use a gentle injection technique like on-column or pulsed splitless injection.- Ensure the inlet liner is clean and deactivated. |
| Co-elution with Other Pesticides | - Insufficient selectivity of the primary column. | - Confirm the peak identity using a second column with a different stationary phase (dual-column setup).- Adjust the temperature program to alter the elution order.- Utilize a mass spectrometer (MS) detector for more selective detection. |
| Baseline Noise or Drift | - Column bleed.- Contaminated carrier gas or detector. | - Condition the column according to the manufacturer's instructions.- Ensure high-purity carrier gas and check for leaks.- Clean the detector as per the instrument manual.[7][8] |
Recommended GC Columns for this compound Isomer Separation
The selection of the GC column is paramount for the successful separation of this compound isomers. Below is a table summarizing recommended column types based on their stationary phase and typical applications.
| Column Type | Stationary Phase | Polarity | Key Characteristics & Use Cases |
| DB-5 / HP-5 / TG-5SilMS | 5% Phenyl / 95% Dimethylpolysiloxane | Low to Mid | A good starting point for method development. Provides good general separation for a wide range of organochlorine pesticides. |
| DB-17 / HP-17 | 50% Phenyl / 50% Dimethylpolysiloxane | Mid | Often used as a confirmatory column in a dual-column setup due to its different selectivity compared to a 5% phenyl phase. |
| Rtx-CLPesticides / DB-CLP1 | Proprietary phase for organochlorine pesticides | Mid | Optimized for the separation of organochlorine pesticides, often providing enhanced resolution of critical pairs. |
| Rtx-CLPesticides2 / DB-CLP2 | Proprietary phase for organochlorine pesticides | Mid-High | A common confirmatory column used in conjunction with Rtx-CLPesticides or DB-CLP1 for robust, dual-column analysis. |
Experimental Protocol: A Starting Point for Method Development
This protocol provides a general starting point for the GC analysis of this compound isomers. Optimization will be necessary based on your specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)
-
Autosampler
GC Conditions:
| Parameter | Recommendation |
| Injection Mode | Pulsed Splitless or On-Column |
| Injector Temperature | 200-250 °C (optimize for minimal degradation) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Oven Program | - Initial Temperature: 100 °C, hold for 1 min- Ramp 1: 15 °C/min to 180 °C- Ramp 2: 5 °C/min to 280 °C, hold for 5 min |
| Detector | ECD at 300 °C or MS in Selected Ion Monitoring (SIM) mode |
| Primary Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Confirmatory Column | DB-17ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
Visualizing the Column Selection Workflow
To aid in the decision-making process, the following diagram illustrates a logical workflow for selecting the appropriate GC column for your this compound isomer analysis.
Caption: A logical workflow for selecting a GC column for this compound isomer separation.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. agilent.com [agilent.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting poor reproducibility in Dicofol residue testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in Dicofol residue testing. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its residue analysis challenging?
A1: this compound is an organochlorine acaricide structurally related to DDT.[1] Its analysis is challenging due to its inherent instability. This compound readily degrades to p,p'-dichlorobenzophenone (DCBP) under various conditions, including alkaline pH, high temperatures, and even during analytical procedures.[2][3] This degradation is a primary source of poor reproducibility in residue testing.
Q2: What is the most common analytical technique for this compound residue, and what are its limitations?
A2: Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) is the most common technique for this compound analysis.[2][4] This is because this compound exhibits poor sensitivity with liquid chromatography-mass spectrometry (LC-MS/MS).[2] However, GC analysis is prone to issues due to the thermal degradation of this compound in the hot injector port, which can lead to inconsistent results.[2]
Q3: What are matrix effects and how do they impact this compound analysis?
A3: Matrix effects occur when co-extracted compounds from the sample (the matrix) interfere with the analysis of the target analyte, in this case, this compound.[5][6] These effects can either enhance or suppress the signal, leading to inaccurate quantification and poor reproducibility.[5][7] The complexity of the sample matrix can significantly influence the extent of these effects.[6][8]
Q4: How can I minimize this compound degradation during sample storage and preparation?
A4: To minimize degradation, samples should be stored at low temperatures and analyzed as quickly as possible.[9][10] During sample preparation, it is crucial to avoid alkaline conditions.[2] If using the QuEChERS method, it is often recommended to skip the dispersive solid-phase extraction (dSPE) step involving primary secondary amine (PSA), which creates an alkaline environment.[2] Acidification of standard solutions and extracts with acids like acetic or formic acid can help stabilize this compound.[2]
Q5: What is the role of an internal standard in this compound analysis?
A5: Using an internal standard is highly recommended to improve the accuracy and reproducibility of this compound analysis. An isotope-labeled internal standard, such as this compound-D8, is the most effective choice.[2] It mimics the chemical behavior of this compound and can compensate for analyte losses during sample preparation, as well as for degradation that occurs during GC analysis.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during this compound residue testing.
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Degradation during Sample Preparation | - Avoid Alkaline Conditions: If using QuEChERS, omit the dSPE cleanup step with PSA.[2] - Acidify Extracts: Add a small amount of a weak acid (e.g., formic or acetic acid) to your extracts and standard solutions to maintain an acidic pH.[2] - Control Temperature: Perform extraction and cleanup steps at room temperature or below to minimize thermal degradation.[11] |
| Degradation in the GC Inlet | - Optimize Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of this compound. - Use a Cool On-Column or PTV Inlet: These injection techniques introduce the sample at a lower initial temperature, minimizing thermal stress on the analyte.[12] - Liner Maintenance: Regularly replace the GC inlet liner to prevent the buildup of active sites that can promote degradation.[6] |
| Inefficient Extraction | - Solvent Selection: Ensure the extraction solvent is appropriate for the sample matrix. A common choice is a mixture of acetone (B3395972) and n-hexane.[4] - Homogenization: Thoroughly homogenize the sample to ensure efficient extraction of the residue.[13] |
Issue 2: High Variability in Replicate Injections (Poor Precision)
| Possible Cause | Troubleshooting Steps |
| Inconsistent GC Inlet Degradation | - Use an Isotope-Labeled Internal Standard: this compound-D8 can effectively compensate for variable degradation in the injector.[2] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the degradation rate is consistent between your standards and samples.[2][14] |
| Instrumental Issues | - Check for Leaks: Ensure the GC system is free of leaks, which can affect pressure and flow control. - Syringe Performance: Inspect the injection syringe for damage or contamination.[15] |
| Non-Homogeneous Sample Extract | - Thorough Mixing: Ensure the final extract is homogeneous before taking an aliquot for injection. |
Issue 3: Inaccurate Quantification (Poor Trueness)
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Matrix-Matched Calibration: This is a primary strategy to compensate for matrix-induced signal enhancement or suppression.[8][9] - Standard Addition: For complex or highly variable matrices, the method of standard additions can provide more accurate quantification.[5] - Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components.[12] |
| Degradation of Calibration Standards | - Proper Storage: Store stock and working standard solutions at low temperatures and in the dark.[9] - Fresh Preparation: Prepare working standards fresh and monitor for degradation over time. Acidification can improve stability.[2] |
| Incorrect Peak Integration | - Review Integration Parameters: Ensure that the integration parameters are set correctly to accurately measure the peak area of this compound and its internal standard. |
Data Presentation
Table 1: Impact of pH on this compound Stability
| pH | Half-life |
| 5 | 85 days |
| 7 | 64 hours |
| 9 | 26 minutes |
Data sourced from EURL-SRM (2013).[2] This table clearly illustrates the rapid degradation of this compound in neutral and alkaline conditions.
Table 2: Example Recovery Data for this compound in Various Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Cucumber | 0.05 | 85 | 8.5 |
| Tomato | 0.05 | 92 | 6.2 |
| Orange | 0.10 | 78 | 10.1 |
| Tea (Green) | 0.10 | 88 | 7.8 |
Note: These are representative values and will vary depending on the specific analytical method and laboratory conditions. Data compiled from various sources.[4][16][17]
Experimental Protocols
Modified QuEChERS Method for this compound Residue Analysis
This protocol is designed to minimize the degradation of this compound during sample preparation.
-
Sample Homogenization:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples like tea, add 10 mL of reagent water and allow to rehydrate for 30 minutes.[12]
-
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
If using an internal standard, add the appropriate volume of this compound-D8 solution at this stage.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Modified dSPE):
-
Note: Avoid using PSA-based dSPE sorbents.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
-
Acidify the extract by adding a small amount of 5% formic acid in acetonitrile (e.g., 10 µL per 1 mL of extract).
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Caption: Troubleshooting decision tree for poor reproducibility.
Caption: Modified QuEChERS workflow for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. This compound degradation to p,p'-dichlorobenzophenone - a potential antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas Chromatographic Determination of this compound Residue in Vegetables and Fruits [spkx.net.cn]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. eijppr.com [eijppr.com]
- 8. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. analiticaweb.com.br [analiticaweb.com.br]
- 13. www4.ujaen.es [www4.ujaen.es]
- 14. web.vscht.cz [web.vscht.cz]
- 15. m.youtube.com [m.youtube.com]
- 16. fao.org [fao.org]
- 17. [Determination of this compound residue in eel by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Trace-Level Dicofol Detection in Water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of trace-level Dicofol detection in water samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Recovery of this compound
-
Question: My recovery of this compound is consistently low or non-existent. What are the possible causes and how can I improve it?
-
Answer: Low recovery of this compound is a common issue, primarily due to its instability. Here are the likely causes and recommended solutions:
-
Degradation to Dichlorobenzophenone (DCBP): this compound readily degrades to DCBP under alkaline conditions and at elevated temperatures, particularly in the gas chromatograph (GC) inlet.[1][2]
-
Solution:
-
pH Control: Ensure your water samples and standards are preserved in an acidic medium (pH 5) to minimize hydrolysis.[2]
-
GC Injection Technique: Avoid traditional hot split/splitless injectors which cause thermal degradation.[1][3] The recommended technique is on-column injection , which introduces the sample directly onto the GC column at a lower temperature, preventing decomposition.[1][3] If on-column injection is not available, consider using a pulsed splitless injection with a deactivated liner at the lowest possible temperature.[4][5]
-
Acidification of Extracts: Acidify your final extracts (e.g., with formic acid) to improve the stability of this compound before injection.[2]
-
-
-
Improper Sample Preparation: Inefficient extraction can lead to poor recovery.
-
Solution:
-
Solid-Phase Extraction (SPE): Optimize your SPE procedure. Ensure proper conditioning of the cartridge, appropriate sample loading flow rate, and effective elution with a suitable solvent mixture (e.g., acetone (B3395972):n-hexane).[6] A drying step under vacuum is critical to remove residual water, which can hinder elution and lower recoveries.[7][8]
-
Liquid-Liquid Extraction (LLE): Ensure vigorous and sufficient shaking during extraction to maximize the transfer of this compound from the aqueous to the organic phase. Use a salting-out agent (e.g., NaCl) to enhance extraction efficiency.[9]
-
-
-
Active Sites in the GC System: Active sites in the GC inlet liner, column, or seals can cause adsorption or degradation of this compound.
-
Solution: Use deactivated liners and gold-plated seals to minimize active sites.[10] Regularly replace the inlet liner and trim the front end of the GC column.
-
-
Issue 2: Presence of a Large, Unidentified Peak Corresponding to Dichlorobenzophenone (DCBP)
-
Question: I am observing a significant peak in my chromatogram that I suspect is DCBP, even in my standards. How can I confirm this and what does it indicate?
-
Answer: The presence of a prominent DCBP peak is a strong indicator of this compound degradation.
-
Confirmation: Analyze a pure DCBP standard under the same chromatographic conditions to confirm its retention time.
-
Indication and Solution:
-
In Standards: If DCBP is present in your this compound standards, it signifies degradation during storage or analysis.
-
Solution: Prepare fresh this compound stock solutions in an appropriate solvent and store them under acidic conditions.[2] As discussed in Issue 1, optimize your GC injection technique to prevent on-instrument degradation.
-
-
In Samples: The presence of DCBP in samples can originate from two sources: environmental degradation of this compound in the water sample or analytical degradation during your workflow.
-
Solution: To distinguish between these, it is crucial to minimize analytical degradation by implementing the solutions mentioned above (pH control, on-column injection). The use of an isotope-labeled internal standard, such as this compound-D8, is highly recommended.[2][4] This internal standard will degrade at a similar rate as the native this compound, allowing for accurate quantification of the original this compound concentration in the sample, even if some degradation occurs.[2][4]
-
-
-
Issue 3: Poor Chromatographic Peak Shape (Tailing or Broadening)
-
Question: My this compound peak is showing significant tailing or broadening, affecting integration and quantification. What could be the cause?
-
Answer: Poor peak shape is often related to issues within the GC system or interactions with the sample matrix.
-
Possible Causes and Solutions:
-
Active Sites: As mentioned previously, active sites in the GC system can lead to peak tailing. Ensure all components in the sample path are properly deactivated.[10]
-
Column Contamination: Buildup of non-volatile matrix components on the analytical column can cause peak distortion.
-
Solution: Regularly bake out the GC column at the manufacturer's recommended temperature. If the problem persists, trim a small portion (e.g., 10-20 cm) from the inlet side of the column.
-
-
Matrix Effects: Co-eluting compounds from the water sample matrix can interfere with the peak shape.
-
Solution: Improve your sample cleanup procedure. This could involve using a different SPE sorbent or adding a cleanup step with silica (B1680970) gel or Florisil. Matrix-matched calibration standards can also help to compensate for these effects.[11]
-
-
-
Frequently Asked Questions (FAQs)
1. Which analytical technique is most sensitive for trace-level this compound detection in water?
Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive and commonly used technique for the analysis of organochlorine pesticides like this compound.[12] Gas Chromatography-Mass Spectrometry (GC-MS) offers higher selectivity and confirmation of the analyte's identity, which is particularly useful when dealing with complex matrices.[12] For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed.[13]
2. How should I preserve my water samples after collection?
Water samples for this compound analysis should be collected in clean glass bottles. To prevent degradation, the samples should be acidified to a pH of approximately 5.[2] Samples should be stored in the dark at 4°C and extracted as soon as possible.
3. What is the importance of using an internal standard, and which one should I choose?
Using an internal standard is crucial for accurate quantification, as it helps to correct for variations in sample preparation, injection volume, and instrument response. For this compound analysis, an isotope-labeled internal standard such as This compound-D8 is highly recommended.[2][4] this compound-D8 closely mimics the chemical behavior of native this compound, including its degradation to DCBP, thereby providing a more accurate correction for any losses during the analytical process.[2][4]
4. What are "matrix effects" and how can I minimize them?
Matrix effects are the alteration of the analytical signal of the target analyte due to co-eluting compounds from the sample matrix.[14][15][16] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. To minimize matrix effects:
-
Improve Sample Cleanup: Employ more effective solid-phase extraction (SPE) cleanup steps to remove interfering compounds.
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components.[14]
-
Matrix-Matched Standards: Prepare calibration standards in a blank water matrix that has been subjected to the same extraction and cleanup procedure as the samples.[11] This helps to compensate for systematic errors caused by the matrix.
-
Use of Isotope-Labeled Internal Standards: As mentioned, isotope-labeled internal standards are the most effective way to compensate for matrix effects as they are affected similarly to the target analyte.[2]
5. What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I can expect to achieve?
LOD and LOQ values are method-dependent and influenced by the instrument's sensitivity, sample preparation efficiency, and matrix cleanliness. The following table summarizes typical performance data for different analytical methods.
Quantitative Data Summary
| Analytical Method | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-ECD | Drinking Water | Solvent Extraction | - | 5 ng/L | - | [12] |
| GC-MS | Seawater | Large-Volume SPE | - | - | - | [12] |
| Spectrophotometry | Environmental Samples | Alkaline Hydrolysis & Derivatization | - | - | - | [17] |
| GC-ECD | Spiked Cod | Liquid Extraction & Sulfuric Acid Cleanup | - | - | 65-77 | [1] |
| GC-MS/MS | Spiked Cucumber Extract | QuEChERS | - | - | 95-104 (with ISTD) | [2] |
Note: LOD and LOQ values can vary significantly between laboratories and instrumentation.
Experimental Protocols
1. Protocol for Solid-Phase Extraction (SPE) of this compound from Water
This protocol is a general guideline and may require optimization based on the specific water matrix and available resources.
-
Sample Pre-treatment:
-
Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.
-
Acidify the sample to pH 5 with hydrochloric acid.
-
Spike the sample with an appropriate amount of this compound-D8 internal standard.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 5). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
-
Drying:
-
Elution:
-
Elute the retained analytes with 10 mL of a 1:1 (v/v) mixture of acetone and n-hexane.[6] Collect the eluate in a clean glass tube.
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add a keeper solvent (e.g., isooctane) if necessary.
-
Reconstitute the final extract to a volume of 1 mL with n-hexane.
-
-
Analysis:
-
Analyze the extract using GC-ECD or GC-MS with an on-column injection.
-
2. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
GC Column: Use a low-polarity capillary column such as a DB-5ms or equivalent.
-
Injection: 2 µL on-column injection.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for this compound (e.g., m/z 139, 250, 111) and DCBP (e.g., m/z 250, 139, 111), and for the internal standard (this compound-D8).
-
Visualizations
References
- 1. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. weber.hu [weber.hu]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. consult.environment-agency.gov.uk [consult.environment-agency.gov.uk]
- 12. cdn.who.int [cdn.who.int]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. unitedchem.com [unitedchem.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicofol samples, specifically addressing the challenges posed by DDT-related impurities.
Frequently Asked Questions (FAQs)
Q1: Why are DDT-related compounds present as impurities in this compound samples?
This compound is synthesized from technical grade Dichlorodiphenyltrichloroethane (DDT).[1][2][3] During the manufacturing process, DDT and its related compounds, such as DDE and DDD, can remain as impurities in the final this compound product.[1][2] The concentration of these impurities can be significant, with some studies reporting total DDT content ranging from 0.3% to as high as 20% in commercial this compound formulations.[1][2][3]
Q2: What are the common DDT-related impurities found in this compound?
The primary DDT-related impurities found in this compound samples include:
-
p,p'-DDT
-
o,p'-DDT
-
p,p'-DDE
-
o,p'-DDE
-
p,p'-DDD
-
o,p'-DDD
-
p,p'-Cl-DDT (a key impurity from the synthesis process)[1][2]
Q3: Why is it crucial to manage interference from these impurities during analysis?
The structural similarity between this compound and DDT-related compounds makes their analytical separation and quantification challenging.[4] Accurate determination of this compound is essential for quality control, regulatory compliance, and environmental monitoring, as many jurisdictions have strict limits on the permissible levels of DDT in this compound products (e.g., not exceeding 0.1%).[1][2][5] Co-elution or similar detector responses can lead to inaccurate quantification of both this compound and its impurities.
Troubleshooting Guide
Problem 1: Poor separation of this compound and DDT isomers in Gas Chromatography (GC).
-
Question: My GC chromatogram shows overlapping peaks for this compound and various DDT isomers. How can I improve the separation?
-
Answer:
-
Optimize GC Column and Temperature Program: Ensure you are using a suitable capillary column, such as a TG-5MS (5% phenyl methyl silicone), which is commonly used for organochlorine pesticide analysis.[6][7] Optimize the temperature program with a slow ramp rate to enhance the separation of closely eluting compounds.
-
Check Carrier Gas Flow Rate: A lower, constant flow rate of the carrier gas (e.g., Helium at 1 mL/min) can improve resolution.[6]
-
Consider a Different Stationary Phase: If co-elution persists, consider using a column with a different stationary phase to alter the elution order.
-
Sample Cleanup: Employ a robust sample cleanup procedure before GC analysis. Column chromatography with adsorbents like alumina (B75360) or Florisil can effectively separate this compound from many DDT-related impurities.[8][9]
-
Problem 2: this compound degradation in the GC inlet.
-
Question: I am observing a significant peak for 4,4'-dichlorobenzophenone (B107185) (DCBP) and a correspondingly low peak for this compound, even in my calibration standards. What is causing this?
-
Answer: this compound is thermally unstable and can readily degrade to DCBP in the hot GC injector.[4][10][11] This is a common and significant issue in this compound analysis.
-
Use On-Column Injection: This technique introduces the sample directly onto the column at a lower temperature, minimizing thermal degradation in the injector.[4][12]
-
Optimize Injector Temperature: If using a split/splitless injector, lower the temperature to the minimum required for efficient volatilization of the analytes.
-
Use Deactivated Liners: Employ silanized or other deactivated injection port liners to reduce active sites that can catalyze the degradation of this compound.[7][13] Using liners with glass wool can sometimes increase surface area and degradation, so consider liners without it.[7]
-
Analyte Protectants: The use of analyte protectants in your sample and standard solutions can help to minimize degradation in the injector.[11]
-
Matrix-Matching: Preparing calibration standards in a matrix similar to the sample can help to achieve uniform decomposition rates between samples and standards, improving quantification.[11]
-
Problem 3: Inaccurate quantification due to matrix effects.
-
Question: My recovery of this compound is inconsistent across different sample matrices. How can I correct for matrix effects?
-
Answer: Matrix effects can suppress or enhance the analytical signal, leading to inaccurate results.
-
Use an Internal Standard: The use of a deuterated internal standard, such as this compound-D8, can compensate for losses during sample preparation and for variations in instrument response.[11]
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is representative of your samples. This helps to mimic the matrix effects observed in the actual samples.
-
Standard Addition: For complex matrices, the method of standard additions can be an effective way to correct for matrix effects.
-
Thorough Sample Cleanup: A more rigorous sample cleanup procedure can help to remove interfering matrix components. Techniques like Gel Permeation Chromatography (GPC) or Solid Phase Extraction (SPE) can be employed.[4][14]
-
Data Presentation
Table 1: Levels of DDT-Related Impurities in Commercial this compound Formulations
| Impurity | Concentration Range (mg/kg) | Reference |
| Total DDT | 0.3% - 14.3% of total weight | [1][2] |
| p,p'-DDE | 167 - 1,042 | [1][2] |
| p,p'-DDT | 32 - 183 | [1][2] |
| o,p'-DDT | 2 - 34 | [1][2] |
Table 2: Recovery of this compound and DCBP using a Refined Analytical Method
| Analyte | Spiking Level | Mean Recovery (%) | Reference |
| This compound | Low Dose (1 ng) | 65 | [4][12] |
| This compound | High Dose (10 ng) | 77 | [4][12] |
| DCBP | Low Dose (9.2 ng) | 99 | [4][12] |
| DCBP | High Dose (46 ng) | 146 | [4][12] |
Experimental Protocols
Protocol 1: Sample Extraction and Cleanup for GC Analysis
This protocol is a generalized procedure based on common techniques for the extraction and cleanup of this compound and DDT-related compounds from a solid matrix.
-
Extraction:
-
Weigh a homogenized sample (e.g., 10g of soil or plant material).
-
Add an appropriate organic solvent or solvent mixture (e.g., n-hexane and acetone, 4:1 v/v).[8]
-
Extract the sample using a suitable technique such as sonication, Soxhlet extraction, or accelerated solvent extraction.
-
Filter the extract to remove solid particles.
-
-
Liquid-Liquid Partitioning (for samples with high water content):
-
If necessary, perform a liquid-liquid extraction using a separatory funnel to partition the analytes from the aqueous phase into an immiscible organic solvent like iso-hexane.[4]
-
-
Cleanup:
-
Acid Treatment (for lipid removal): For fatty samples, carefully add concentrated sulfuric acid to the extract to digest the lipids. The analytes will remain in the organic phase.[4][12]
-
Column Chromatography:
-
Prepare a chromatography column packed with an adsorbent such as activated alumina or Florisil.
-
Pre-condition the column with the elution solvent.
-
Load the concentrated extract onto the column.
-
Elute the analytes with an appropriate solvent or solvent gradient (e.g., n-hexane/diethyl ether mixtures).[4] Collect the fraction containing this compound and DDTs.
-
-
-
Concentration and Reconstitution:
-
Evaporate the cleaned extract to a small volume under a gentle stream of nitrogen.
-
Add an internal standard if required.
-
Adjust the final volume with a suitable solvent (e.g., iso-hexane) for GC analysis.
-
Protocol 2: GC-ECD/MS Analysis
This protocol outlines the general conditions for the analysis of this compound and its impurities using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).
-
Instrumentation:
-
Gas Chromatograph equipped with an ECD or MS detector.
-
On-column or split/splitless injector.
-
Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, TG-5MS).[6]
-
-
GC Conditions:
-
Injector Temperature: As low as possible to prevent degradation, or use on-column injection.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 270°C.
-
Ramp 3: 20°C/min to 320°C, hold for 2 minutes.[6] (Note: This is an example program and should be optimized for your specific separation needs.)
-
-
-
Detector Conditions:
-
ECD: Makeup gas (Nitrogen or Argon/Methane), temperature optimized for sensitivity.
-
MS: Operate in Selective Ion Monitoring (SIM) mode for higher sensitivity and selectivity, or full scan mode for identification.
-
Mandatory Visualizations
Caption: General workflow for the analysis of this compound and DDT-related impurities.
Caption: Troubleshooting decision tree for common issues in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Contents and sources of DDT impurities in this compound formulations in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ospar.org [ospar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis 4,4'-DDT with GC-ECD - Chromatography Forum [chromforum.org]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. researchgate.net [researchgate.net]
- 13. DDT Breakdown - Chromatography Forum [chromforum.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimization of QuEChERS dSPE Cleanup for Dicofol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the loss of Dicofol during QuEChERS dSPE cleanup.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recovery often low and variable during QuEChERS analysis?
A1: this compound is an organochlorine pesticide that is notoriously unstable under alkaline conditions.[1][2] It readily degrades to p,p'-dichlorobenzophenone (DCBP), especially at a pH above 7.[1] This degradation can occur during various stages of the analytical process, including sample extraction, cleanup, and even in the GC inlet.[1] The primary cause of this compound loss during the QuEChERS dSPE cleanup step is the use of basic sorbents like Primary-Secondary Amine (PSA).[1][3][4]
Q2: What is the role of pH in this compound stability?
A2: pH is a critical factor for this compound stability. It is stable in acidic media but hydrolyzes rapidly as the pH increases. The half-life of p,p'-dicofol is 85 days at pH 5, but decreases to 64 hours at pH 7, and only 26 minutes at pH 9.[1] Therefore, maintaining a pH between 5.0 and 5.5 throughout the QuEChERS procedure is crucial to prevent its degradation.[5]
Q3: How can I control the pH during the QuEChERS procedure to protect this compound?
A3: To maintain an optimal pH range and protect this compound, it is recommended to use buffered QuEChERS methods, such as the AOAC or EN citrate-buffered methods.[3][6][7] These methods help to keep the sample extract at a pH between 5.0 and 5.5.[5] Additionally, acidifying the final extract with a small amount of an acid like formic acid or acetic acid can further enhance the stability of this compound in the acetonitrile (B52724) solution.[1][2]
Q4: Are there alternative dSPE sorbents to PSA for this compound analysis?
A4: Yes, given that PSA promotes the degradation of this compound, it is often recommended to either skip the dSPE step with PSA or use alternative sorbents.[1] For cleanup, C18 (octadecylsilane) can be used to remove non-polar interferences like lipids, and Graphitized Carbon Black (GCB) can remove pigments.[8][9] However, caution is advised with GCB as it can retain planar pesticides.[3][9][10][11] For matrices with high-fat content, specialized sorbents like Z-Sep or EMR-Lipid may offer better cleanup while minimizing this compound loss.[12] Chitosan has also been explored as a cost-effective alternative to C18.[13][14]
Q5: How can the use of an internal standard improve my this compound analysis?
A5: Employing an isotope-labeled internal standard, such as this compound-D8, is a highly effective strategy to compensate for the loss of this compound at all stages of the analysis, from extraction to GC injection.[1] By adding the internal standard at the beginning of the procedure, it experiences the same degradation and matrix effects as the native this compound. This allows for accurate correction of the final result, leading to significantly improved precision and accuracy, even with low actual recoveries.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound recovery | Use of PSA in dSPE cleanup: PSA is basic and causes rapid degradation of this compound. | - Skip the PSA cleanup step. [1] - Use alternative sorbents: Employ C18 for lipid removal and/or GCB for pigment removal.[8][9] For fatty matrices, consider Z-Sep or EMR-Lipid.[12] |
| High pH during extraction/cleanup: Unbuffered QuEChERS can lead to alkaline conditions, promoting this compound hydrolysis. | - Use a buffered QuEChERS method: The AOAC (acetate-buffered) or EN (citrate-buffered) methods help maintain a pH of 5.0-5.5.[5][6][7] The AOAC salts have been shown to yield higher responses for this compound.[6][7] | |
| Degradation in the final extract: this compound can degrade in acetonitrile solution over time. | - Acidify the final extract: Add a small amount of formic acid or acetic acid to the final extract to maintain an acidic pH and improve stability.[1][2] | |
| High variability in results (poor precision) | Inconsistent degradation: this compound degradation can vary between samples and standards, especially in the hot GC inlet. | - Use an isotope-labeled internal standard: Add this compound-D8 at the beginning of the sample preparation to compensate for analyte loss throughout the entire procedure.[1] - Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract to mimic the matrix effects and degradation seen in the samples.[1] |
| Co-eluting interferences in the chromatogram | Insufficient cleanup: The sample matrix contains compounds that interfere with the this compound peak. | - Optimize the dSPE sorbent: Select a sorbent combination that effectively removes the specific interferences in your matrix. For example, C18 for fats and GCB for pigments.[8][9] - Consider a different analytical technique: If chromatographic interferences persist, consider using a more selective detector like a mass spectrometer (MS/MS).[5] |
Quantitative Data Summary
The following tables summarize the impact of different analytical conditions on this compound recovery.
Table 1: Effect of pH on this compound Stability
| pH | Half-life of p,p'-Dicofol |
| 5 | 85 days[1] |
| 7 | 64 hours[1] |
| 9 | 26 minutes[1] |
Table 2: Impact of dSPE Cleanup and Acidification on this compound Recovery in Cucumber Extract
| dSPE Cleanup with PSA | Acidification of Final Extract | Recovery of this compound (without ISTD) | Recovery of this compound (with this compound-D8 ISTD) |
| Yes | Immediately with formic acid | 50%[1] | 106%[1] |
| Yes | After 1 hour with formic acid | 13%[1] | 103%[1] |
Table 3: General Recovery Ranges for Modified QuEChERS Methods for this compound and Other Pesticides
| QuEChERS Modification | Matrix | Recovery Range |
| Modified QuEChERS with activated charcoal | Sunflower Oil | Satisfactory recovery and precision reported.[15] |
| Modified QuEChERS with GCB and C18 | Herbal Tea | 80% to 120%[16] |
| QuEChERS without dSPE cleanup | Potato, Lentil, Oranges | 95% to 104% (using this compound-D8 ISTD)[1] |
| Modified QuEChERS with Florisil and MgSO4 | Fruits and Vegetables | 70% to 120%[17] |
Experimental Protocols
Optimized QuEChERS Protocol for this compound Analysis (Citrate-Buffered Method)
This protocol is a general guideline and may require further optimization based on the specific matrix.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
If using an isotope-labeled internal standard (e.g., this compound-D8), add it at this stage.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Salting-Out:
-
Add the EN 15662 buffering salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
dSPE Cleanup (Optional and PSA-Free):
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing anhydrous MgSO₄ and an appropriate sorbent (e.g., C18 for fatty matrices). Avoid using PSA.
-
Shake for 30 seconds and centrifuge at ≥3000 rpm for 5 minutes.
-
-
Acidification and Analysis:
-
Transfer the final extract into an autosampler vial.
-
Acidify the extract by adding a small volume of formic acid (e.g., 10 µL of 5% formic acid per mL of extract) to achieve a final concentration of approximately 0.1%.[2]
-
Analyze by GC-MS/MS or GC-ECD.
-
Visualizations
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography: Pesticide Residue Analysis Webinar Series Pt 1 - Sample Prep Tips Using QuEChERS and Accelerated Solvent Extraction | PDF [slideshare.net]
- 5. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. gcms.cz [gcms.cz]
- 11. QuEChERS Made Even Easier [restek.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of alternative sorbents for dispersive solid-phase extraction clean-up in the QuEChERS method for the determination of pesticide residues in rice by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Ionization Efficiency for Dicofol in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of Dicofol in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected molecular ion for this compound (e.g., [M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺) in my ESI mass spectrum?
A1: this compound is known to be challenging to ionize using conventional electrospray ionization (ESI) methods. It does not readily form common adducts like [M+H]⁺ (m/z 369), [M+NH₄]⁺ (m/z 386), or [M+Na]⁺ (m/z 391).[1] Instead, this compound typically undergoes spontaneous in-source fragmentation, which is a dissociation that occurs within the ionization source before the ions enter the mass analyzer.[1][2][3]
Q2: What is in-source fragmentation and how does it affect this compound analysis?
A2: In-source fragmentation is a process where the analyte molecule breaks apart during the ionization process. For this compound, this results in the loss of the trichloromethyl group, producing a characteristic precursor ion at m/z 251.[1][4] This fragment ion is stable and can be used as the precursor ion for tandem mass spectrometry (MS/MS) analysis.[1][2][3] Therefore, instead of looking for the molecular ion, you should target the m/z 251 ion for quantification and fragmentation studies.[1][4]
Q3: What are the main factors that promote the in-source fragmentation of this compound?
A3: The primary factors that trigger the in-source fragmentation of this compound are the proton (H⁺) content and the conductivity of the solution entering the mass spectrometer.[1][2][3] Optimizing the mobile phase composition and ESI source parameters is crucial for achieving consistent and efficient in-source fragmentation.
Q4: Which organic solvent is better for this compound analysis, methanol (B129727) or acetonitrile?
A4: Methanol is the preferred organic solvent for the analysis of this compound. Studies have shown that using methanol in the mobile phase can result in a sensitivity that is eight times greater than when using acetonitrile.[1]
Troubleshooting Guide
Issue: Low or no signal for this compound (m/z 251) in LC-MS/MS analysis.
This guide provides a step-by-step approach to troubleshoot and improve the signal intensity of the this compound precursor ion (m/z 251).
Step 1: Verify Precursor and Product Ions
Ensure you are monitoring the correct ions. For this compound, the primary precursor ion generated via in-source fragmentation is m/z 251. The most common product ions for MS/MS analysis are m/z 139 and m/z 111.[1][2][4]
Step 2: Optimize Mobile Phase Composition
The mobile phase composition is critical for promoting the necessary in-source fragmentation.
-
Organic Solvent: Use methanol as the organic phase. It has been shown to provide significantly higher sensitivity compared to acetonitrile.[1]
-
Aqueous Phase: Add a modifier to the aqueous phase to provide sufficient H⁺ ions. A common and effective choice is 0.2% formic acid.[1]
Step 3: Adjust HPLC Gradient
This compound has a high octanol-water partition coefficient (logKow of 4.28), meaning it is quite nonpolar.[1] Your gradient should reflect this by having a sufficiently high percentage of the organic phase to ensure proper elution from the column. A typical gradient might start with a lower organic phase percentage and ramp up to a high percentage to elute this compound.[1]
Step 4: Optimize Mass Spectrometer Source Parameters
Fine-tuning the ESI source parameters is essential for maximizing the in-source fragmentation and subsequent signal of the m/z 251 ion. The following table provides a set of optimized parameters that can be used as a starting point.
Data Presentation: Quantitative Data Summary
Table 1: Recommended Starting ESI Source Parameters for this compound Analysis
| Parameter | Optimized Value |
| Gas Temperature | 325 °C[1] |
| Gas Flow | 10 L/min[1] |
| Nebulizer Pressure | 50 psi[1] |
| Sheath Gas Temperature | 400 °C[1] |
| Sheath Gas Flow | 12 L/min[1] |
| Nozzle Voltage | 2000 V[1] |
| Capillary Voltage | 1800 V[1] |
| Fragmentor Voltage | 112 V[1] |
Table 2: Collision Energies for Product Ion Fragmentation
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 251 | 139 | 19[1] |
| 251 | 111 | 41[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
-
Mobile Phase A: 0.2% Formic Acid in Water[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.3 mL/min[1]
-
Gradient:
-
0-0.5 min: 5% B
-
1-3.5 min: Ramp to 85% B
-
3.6-4 min: Return to 5% B[1]
-
-
Retention Time: Approximately 2.88 minutes[1]
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Product Ions: m/z 139 (quantitative) and m/z 111 (qualitative)[1][2][4]
Mandatory Visualizations
Caption: In-source fragmentation and subsequent collision-induced dissociation of this compound.
Caption: Troubleshooting workflow for improving this compound signal in LC-MS.
References
- 1. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of this compound by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of this compound by Electrospray Ionizat… [ouci.dntb.gov.ua]
- 3. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of this compound by Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Inter-laboratory Comparison of Dicofol Analysis Methods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of dicofol, a persistent organochlorine pesticide. The selection of an appropriate analytical method is critical for accurate quantification, particularly given the compound's thermal lability. This document summarizes quantitative performance data from various studies, details common experimental protocols, and visually represents analytical workflows to aid in method selection and implementation.
Data Presentation: Performance of Analytical Methods for this compound
The following table summarizes key performance metrics for different analytical methods used for this compound analysis. Data has been compiled from multiple sources to provide a comparative overview. It is important to note that these values were not obtained from a single, direct inter-laboratory comparison study but are representative of the performance of each technique as reported in the scientific literature.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-ECD | Citrus Essential Oils | - | 0.09 - 0.12 mg L⁻¹ | 99 - 104 | < 5 |
| GC-MS-SIM | Citrus Essential Oils | - | 0.93 - 3.93 mg L⁻¹ | 71 - 83 | < 5 |
| GC with On-Column Injection | Cod | - | - | 65 - 77 | 7 - 8 |
| HPLC-UV | Date Fruits | 0.24 ppm | 0.80 ppm | 77.2 - 103.6 | 6.33 - 11.84 |
| Modified QuEChERS with GC-MS/MS | Sunflower Oil | 0.001–0.011 mgkg⁻¹ | 0.002–0.030 mgkg⁻¹ | Satisfactory | - |
| Modified QuEChERS with GC-MS/MS | Herbal Tea | 5 µg/kg | 10 µg/kg | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.
Gas Chromatography (GC) with Split/Splitless Injection
This method is widely used but is susceptible to the thermal degradation of this compound into p,p'-dichlorobenzophenone (DCBP) in the hot injector.[1]
-
Sample Preparation (QuEChERS Method):
-
Homogenize 10-15 g of the sample.
-
Add 10 mL of acetonitrile (B52724) and internal standards. Shake vigorously for 1 minute.
-
Add extraction salts (e.g., MgSO₄, NaCl, sodium citrate). Shake for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
For cleanup, use dispersive solid-phase extraction (dSPE) with a suitable sorbent (e.g., PSA, C18) to remove interferences like fatty acids and pigments.
-
Centrifuge and collect the supernatant for GC analysis.
-
-
GC-ECD/MS Analysis:
-
Injector: Split/splitless injector, typically operated at temperatures between 225-280°C. Note that high temperatures will cause degradation.[2]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Detector: Electron Capture Detector (ECD) for high sensitivity to chlorinated compounds, or a Mass Spectrometer (MS) for definitive identification.
-
Quantification: Use of an isotope-labeled internal standard (e.g., this compound-D8) is highly recommended to compensate for degradation and matrix effects.[1]
-
Gas Chromatography with On-Column Injection (OCI)
This technique minimizes the thermal degradation of this compound by introducing the sample directly onto the column at a low temperature.[2][3]
-
Sample Preparation: The QuEChERS method as described above is suitable.
-
GC-MS Analysis with OCI:
-
Injector: On-column injector. The injection is performed at a temperature below the boiling point of the solvent.
-
Column: A deactivated guard column connected to a capillary analytical column is often used.[2]
-
Oven Program: The oven temperature is programmed to track the injector temperature, allowing for the solvent to vaporize and the analytes to be focused on the column before the temperature ramp for chromatographic separation begins.
-
Detector: Mass Spectrometer (MS) is commonly used for its selectivity and identification capabilities.
-
Benefits: This method has been shown to be effective in avoiding the degradation of thermally labile pesticides like this compound.[2][3]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust alternative for the analysis of thermally labile compounds like this compound as it operates at ambient temperatures, thus avoiding thermal degradation.[4][5]
-
Sample Preparation: The QuEChERS method is a common and effective extraction technique.
-
HPLC-UV/MS Analysis:
-
Column: A reverse-phase C8 or C18 column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.[6]
-
Detection: A UV detector set at a wavelength where this compound absorbs (e.g., 220-254 nm) can be used.[6] For higher selectivity and sensitivity, a Mass Spectrometer (MS) detector can be employed.
-
Flow Rate: Typically around 1-2 mL/min.
-
Advantages: This method avoids the thermal degradation issues associated with GC and can provide good chromatographic separation of this compound from its impurities.
-
Mandatory Visualizations
Workflow for Inter-laboratory Comparison of Analytical Methods
Caption: General workflow of an inter-laboratory comparison study.
Logical Flow of this compound Analysis: GC vs. HPLC
Caption: Comparison of analytical pathways for this compound analysis.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
Dicofol vs. DDT: A Comparative Analysis of Toxicity and Environmental Fate
A comprehensive guide for researchers and drug development professionals on the comparative toxicity and environmental persistence of the organochlorine pesticides Dicofol and DDT.
This compound, a miticide structurally similar to the insecticide Dichlorodiphenyltrichloroethane (DDT), presents a compelling case study in the nuanced relationship between chemical structure, biological activity, and environmental impact. While both compounds are organochlorine pesticides, a single hydroxyl group substitution in this compound leads to significant differences in their toxicological profiles and environmental persistence. This guide provides a detailed comparison of this compound and DDT, summarizing key quantitative data, outlining experimental methodologies, and visualizing their mechanisms of action.
Chemical Structure
The primary structural difference between this compound and DDT lies in the presence of a hydroxyl (-OH) group on the C-1 carbon of the ethane (B1197151) backbone in this compound, whereas DDT has a hydrogen atom at this position.[1] This seemingly minor alteration has profound implications for their chemical properties and biological interactions.
Comparative Toxicity
The acute toxicity of a substance is often quantified by its median lethal dose (LD50), the dose required to kill 50% of a test population. A lower LD50 value indicates higher toxicity. The following tables summarize the acute oral and dermal LD50 values for this compound and DDT in various animal models.
Table 1: Acute Oral Toxicity (LD50)
| Compound | Species | LD50 (mg/kg) | Reference |
| This compound | Rat | 575 - 960 | [1] |
| Mouse | 420 - 675 | [1] | |
| Rabbit | 1810 | [1][3] | |
| Guinea Pig | 1810 | [1] | |
| DDT | Rat | 113 | [2] |
| Mouse | 135 | [2] | |
| Rabbit | 250 | [2] | |
| Guinea Pig | 150 | [2] |
Table 2: Acute Dermal Toxicity (LD50)
| Compound | Species | LD50 (mg/kg) | Reference |
| This compound | Rat | 1000 - 5000 | [1] |
| Rabbit | 2000 - 5000 | [1] | |
| DDT | Rabbit | 250 | [2] |
From the data, it is evident that DDT is significantly more acutely toxic than this compound via both oral and dermal routes of exposure.
Environmental Persistence and Bioaccumulation
The environmental persistence of a chemical is often described by its half-life, the time it takes for 50% of the substance to degrade. Bioaccumulation, the accumulation of a substance in an organism, is indicated by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment.
Table 3: Environmental Half-Life
| Compound | Medium | Half-Life | Reference |
| This compound | Soil | 60 days (moderately persistent) | [7] |
| Water (pH 5) | 47 - 85 days | [7] | |
| DDT | Soil | 2 - 15 years (highly persistent) | [4][8][9][10] |
| Aquatic Environment | 150 years | [2][8] |
Table 4: Bioaccumulation Potential
| Compound | Organism | Bioconcentration Factor (BCF) | Reference |
| This compound | Fish | Predicted to be bioaccumulative | [11] |
| DDT | Fish | 12,000 - 100,000+ | [5][9] |
| Mussels | 4,550 - 690,000 | [5] | |
| Snails | 36,000 | [5] |
DDT exhibits a much higher environmental persistence and a greater potential for bioaccumulation and biomagnification in the food chain compared to this compound.[8]
Mechanism of Action and Signaling Pathways
The toxic effects of DDT and this compound are rooted in their interference with the nervous system, although their precise mechanisms differ.
DDT's Mechanism of Action:
DDT primarily targets the voltage-gated sodium ion channels in neurons.[2] It binds to these channels, forcing them to remain open, which leads to a continuous firing of the neuron. This uncontrolled nerve impulse transmission results in spasms, paralysis, and ultimately, death in insects.[2]
This compound's Proposed Mechanism of Action:
The exact mode of action for this compound is not as well-defined as that of DDT. It is thought to cause hyperstimulation of nerve transmission by inhibiting certain enzymes within the central nervous system.[7] This disruption of normal enzymatic activity leads to the observed toxic effects.
Experimental Protocols
The data presented in this guide are derived from standardized toxicological and environmental fate studies. While specific, detailed protocols for each cited value are often proprietary to the conducting laboratories, the general methodologies are outlined below.
Acute Toxicity (LD50) Determination
The median lethal dose (LD50) is typically determined through acute toxicity studies in animal models, most commonly rats, mice, and rabbits.
Experimental Workflow for Oral LD50:
Key Steps in the Protocol:
-
Animal Selection: Healthy, young adult animals of a specific strain and sex are chosen to ensure uniformity in the test population.
-
Dose Range Finding: A preliminary study is often conducted with a small number of animals to determine the appropriate dose range for the main study.
-
Main Study: Multiple groups of animals (typically 5-10 per group) are administered a single dose of the test substance. A control group receives the vehicle (e.g., water or oil) without the test substance.
-
Observation: Animals are observed for signs of toxicity and mortality over a specified period, usually 14 days.
-
Data Analysis: The mortality data is statistically analyzed using methods such as probit analysis to calculate the LD50 value and its confidence limits.
Environmental Half-Life Determination
The environmental half-life of a pesticide is determined through laboratory or field studies that simulate natural conditions.
Key Steps in the Protocol:
-
Sample Preparation: Soil or water samples with known physical and chemical properties are collected.
-
Pesticide Application: A known concentration of the pesticide is applied to the samples.
-
Incubation: The samples are incubated under controlled conditions (e.g., temperature, light, moisture) that mimic a specific environment.
-
Sampling and Analysis: Subsamples are taken at various time intervals and analyzed using techniques like gas chromatography or high-performance liquid chromatography to determine the concentration of the remaining pesticide.
-
Data Analysis: The degradation data is plotted over time, and a degradation curve is fitted to the data to calculate the time it takes for the pesticide concentration to decrease by half (the half-life).
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. DDT - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. npic.orst.edu [npic.orst.edu]
- 9. mdpi.com [mdpi.com]
- 10. DDT | Washington State Department of Health [doh.wa.gov]
- 11. toxicslink.org [toxicslink.org]
Comparative Degradation of Dicofol Across Diverse Soil Environments
A comprehensive analysis of the persistence and breakdown of the organochlorine miticide Dicofol reveals significant variability in its degradation kinetics across different soil types. This guide synthesizes available experimental data to provide researchers, scientists, and environmental professionals with a comparative overview of this compound's fate in the terrestrial environment.
This compound, a persistent organic pollutant, is known for its structural similarity to DDT and its potential for bioaccumulation. Its degradation in soil is a complex process influenced by a combination of biotic and abiotic factors. The primary degradation product of this compound is 4,4'-dichlorobenzophenone (B107185) (DCBP), a compound that also raises environmental concerns. Understanding the rate of this transformation in various soils is crucial for environmental risk assessment and the development of effective remediation strategies.
Quantitative Comparison of this compound Degradation
The following table summarizes the degradation kinetics of this compound in different soil types based on available research. It is important to note that experimental conditions such as temperature, moisture, and microbial activity can significantly influence degradation rates.
| Soil Type | Half-Life (DT50) in Days | Degradation Rate/Endpoint | Experimental Conditions | Key Findings |
| Agricultural Soil (unspecified type) | Not specified | 20.5% degradation in 42 days (non-inoculated) | Laboratory incubation, 50 mg/kg initial concentration | Natural attenuation is slow.[1] |
| Agricultural Soil (unspecified type) | Not specified | 81.9% degradation in 42 days (inoculated with Microbacterium sp. D-2) | Laboratory incubation, 50 mg/kg initial concentration, inoculated with degrading bacteria | Bioaugmentation significantly enhances degradation.[1] |
| Soil from Cotton Field (unspecified type) | 8.57 - 8.69 | Not applicable | Field trial | Faster degradation observed under field conditions compared to some lab studies.[2] |
| Silty Loam | 30 (photodegradation) | Not applicable | Laboratory, under UV light | Light is a significant factor in abiotic degradation.[3] |
| Silty Loam | 15.9 (anaerobic) | Not applicable | Laboratory, anaerobic conditions | Degradation is faster under anaerobic conditions compared to aerobic persistence.[3] |
| Silt Loam | 60.8 (at 25°C) | Not applicable | Laboratory, aerobic conditions | Temperature has a significant impact on the degradation rate.[4] |
| Silt Loam | 187 (at 10°C) | Not applicable | Laboratory, aerobic conditions | Lower temperatures significantly slow down the degradation process.[4] |
| General Soil | ~60 | Moderately persistent | General estimate | Provides a baseline for persistence in the absence of specific soil data.[3][5] |
Experimental Protocols
The methodologies employed in studying this compound degradation in soil are critical for obtaining reliable and comparable data. The following protocols are based on established guidelines, such as the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil," and specific methodologies from published research.
Soil Collection and Characterization
-
Soil Sampling: Collect soil samples from the upper 15-20 cm of the desired locations, ensuring representation of different soil textures (e.g., sandy loam, silty clay, clay loam).
-
Sample Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Soil Characterization: Analyze the physicochemical properties of each soil type, including:
-
Soil texture (particle size distribution: sand, silt, clay content)
-
pH
-
Organic carbon content
-
Cation exchange capacity (CEC)
-
Moisture content at a specific water potential (e.g., -33 kPa)
-
Microbial biomass
-
Laboratory Incubation Study (based on OECD 307)
-
Test Substance: Use analytical grade this compound. For pathway and mass balance studies, 14C-labeled this compound is recommended.
-
Application: Treat a known mass of each soil type with a standard solution of this compound in a suitable solvent (e.g., acetone). The application rate should be environmentally relevant. After application, allow the solvent to evaporate completely.
-
Incubation Conditions:
-
Place the treated soil samples in incubation vessels (e.g., biometer flasks).
-
Adjust the soil moisture to a predetermined level (e.g., 50-60% of water holding capacity) and maintain it throughout the experiment.
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
For aerobic studies, ensure a continuous supply of air. For anaerobic studies, purge the system with an inert gas like nitrogen.
-
-
Sterile Controls: To distinguish between biotic and abiotic degradation, prepare sterile control samples for each soil type by autoclaving or gamma irradiation.
-
Sampling: Collect triplicate samples from each soil treatment at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, 60, and 90 days).
Analytical Methodology
-
Extraction:
-
Extract this compound and its degradation product, DCBP, from the soil samples using an appropriate organic solvent (e.g., acetonitrile, ethyl acetate) through methods like sonication or accelerated solvent extraction (ASE).
-
Concentrate the extracts to a known volume.
-
-
Cleanup: If necessary, clean up the extracts to remove interfering co-extractives using techniques like solid-phase extraction (SPE).
-
Quantification:
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or a more sensitive technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the concentrations of this compound and DCBP by comparing the peak areas with those of certified reference standards.
-
Data Analysis
-
Degradation Kinetics: Plot the concentration of this compound against time for each soil type.
-
Half-Life Calculation: Assuming first-order kinetics, calculate the dissipation half-life (DT50) for this compound in each soil using the formula: DT50 = 0.693 / k, where 'k' is the degradation rate constant determined from the slope of the natural log of concentration versus time plot.
Visualizing the Process
To better understand the experimental process and the degradation pathway, the following diagrams are provided.
References
A Comparative Guide to the Validation of Analytical Methods for Dicofol Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of Dicofol, a persistent organochlorine pesticide. The use of Certified Reference Materials (CRMs) is crucial for ensuring the accuracy and reliability of analytical data. This document summarizes key performance data from various studies and details the experimental protocols for the principal analytical techniques employed in this compound analysis.
Certified Reference Materials (CRMs) for this compound Analysis
The foundation of any accurate analytical measurement is the use of high-quality reference standards. Several reputable suppliers offer this compound CRMs, ensuring traceability and comparability of results across different laboratories. These materials are produced under stringent quality control protocols, often with ISO 17034 and ISO/IEC 17025 accreditation.
Table 1: Commercially Available Certified Reference Materials for this compound
| Product Name | Supplier | CAS Number | Format | Purity/Concentration | Key Features |
| This compound, TraceCERT® | Sigma-Aldrich | 115-32-2 | Neat | Certified | Produced and certified in accordance with ISO/IEC 17025 and ISO 17034; traceable to primary material from an NMI. |
| This compound (Kelthane) | AccuStandard | 115-32-2 | 10 mg | Certified Reference Material | Provided with a certificate of analysis.[1] |
| This compound | LGC Standards | 115-32-2 | Neat | ISO 17034 | Produced in accordance with internationally recognized requirements.[2] |
| High-Purity this compound | HPC Standards | 115-32-2 | Solution | 10.0 µg/ml or 100 µg/ml | ISO 17034 Certified Reference Material; available in different solvents.[3] |
| o,p'-Dicofol | LGC Standards | 10606-46-9 | Neat | Not specified | Useful for isomer-specific analysis.[4] |
Comparison of Validated Analytical Methods
The analysis of this compound presents a significant challenge due to its thermal instability, readily degrading to 4,4'-dichlorobenzophenone (B107185) (DCBP) in the hot injection ports of gas chromatographs. Consequently, analytical methods must be carefully optimized to either minimize this degradation or to quantitatively convert this compound to DCBP for indirect analysis. This guide compares Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods validated using CRMs.
Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)
GC coupled with mass spectrometry is the most common technique for this compound analysis. The use of an on-column injection technique is recommended to minimize thermal degradation.[5][6] Alternatively, some methods intentionally convert this compound to DCBP for a more robust analysis.[7]
Table 2: Performance Data for Validated GC-MS Methods for this compound Analysis
| Matrix | Method | Linearity (r²) | Recovery (%) | LOD | LOQ | Reference |
| Arctic Cod | GC-ECD (on-column injection) | Not Specified | 65 ± 8 (at 1 ng), 75 ± 7 (at 10 ng) | Not Specified | Not Specified | [5][6] |
| Herbal Tea | GC-MS/MS (measures as DCBP) | ≥ 0.99 | 80 - 120 | 5 µg/kg | 10 µg/kg | [7] |
| Mango | GC-MS/MS | > 0.995 | 66.8 - 88.4 | 0.02 - 0.04 µg/kg | Not Specified | [8] |
| Various Foods | Fast GC/MS/MS | Not Specified | Not Specified | Not Specified | 2 µg/kg | [9] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC offers an alternative to GC that avoids the issue of thermal degradation. However, HPLC methods for this compound are less common in the literature.
Table 3: Performance Data for a Validated HPLC-UV Method for this compound Analysis
| Matrix | Method | Linearity (r²) | Recovery (%) | LOD | LOQ | Reference |
| Date Fruits | HPLC-UV | > 0.98 | 77.2 - 103.6 | 0.24 ppm | 0.80 ppm | [10] |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. The following sections outline typical experimental protocols for GC-MS and HPLC-UV analysis of this compound.
GC-MS/MS Method for this compound in Herbal Tea (Analysis as DCBP)
This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS/MS analysis.
Experimental Workflow:
Protocol:
-
Sample Homogenization: Homogenize a representative sample of herbal tea.
-
QuEChERS Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add internal standards and 10 mL of acetonitrile.
-
Shake vigorously.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant.
-
Add d-SPE sorbents (e.g., PSA, C18) to remove matrix interferences.
-
Vortex and centrifuge.
-
-
GC-MS/MS Analysis:
-
Inject the final extract into the GC-MS/MS system. The method is validated for the determination of this compound by measuring its degradation product, DCBP.[7]
-
HPLC-UV Method for this compound in Date Fruits
This method involves a straightforward solvent extraction followed by HPLC-UV analysis.
Experimental Workflow:
Protocol:
-
Sample Homogenization: Homogenize a representative sample of date fruits.
-
Solvent Extraction:
-
Extract a known weight of the homogenized sample with ethyl acetate.
-
Shake or blend to ensure efficient extraction.
-
-
Filtration:
-
Filter the extract to remove particulate matter.
-
-
HPLC-UV Analysis:
-
Inject the filtered extract into the HPLC system.
-
Detection is performed at a wavelength of 220 nm.[10]
-
Logical Relationship: Method Selection for this compound Analysis
The choice of analytical method for this compound is primarily dictated by the need to address its thermal instability.
References
- 1. accustandard.com [accustandard.com]
- 2. This compound | CAS 115-32-2 | LGC Standards [lgcstandards.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. o,p’-Dicofol | CAS 10606-46-9 | LGC Standards [lgcstandards.com]
- 5. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioaccumulation of Dicofol and its Metabolite DCBP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioaccumulation potential of the organochlorine pesticide Dicofol and its primary metabolite, 4,4'-dichlorobenzophenone (B107185) (DCBP). Understanding the distinct bioaccumulation characteristics of the parent compound versus its metabolite is crucial for accurate environmental risk assessment and for professionals in drug development studying metabolic pathways and compound fate.
Executive Summary
This compound, a persistent and bioaccumulative pesticide, undergoes environmental and metabolic degradation to form DCBP. While extensive data is available on the high bioaccumulation of this compound in various organisms, direct comparative studies on the bioaccumulation of DCBP are less common. This guide synthesizes available data to provide a comparative overview, highlighting the significant bioaccumulation potential of this compound and inferring the bioaccumulative behavior of DCBP based on its physicochemical properties and its detection in biological tissues following this compound exposure.
Bioaccumulation Data: this compound vs. DCBP
The following table summarizes key parameters related to the bioaccumulation of this compound. Quantitative bioaccumulation data for DCBP from direct exposure studies is limited; therefore, its potential is largely inferred from its detection as a metabolite in this compound bioaccumulation studies.
| Parameter | This compound | p,p'-Dichlorobenzophenone (DCBP) | Source |
| Bioconcentration Factor (BCF) | 6,100 - 43,000 in fish | Data not readily available from direct exposure studies. Detected as a metabolite in tissues of organisms exposed to this compound. | [1][2][3] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.5 - 6.06 | Estimated below 5 | [2] |
| Persistence in Soil | Half-life of 32 days (p,p'-dicofol alone) to 313 days (with major degradates) | Considered persistent in sediment | [2] |
| Detection in Organisms | Detected in adipose tissue, muscle, liver, kidney, brain, and eggs of various species including fish, birds, and mammals. | Detected in tissues of organisms exposed to this compound, indicating it is formed and retained. | [2][4] |
Experimental Insights and Methodologies
Studies investigating the bioaccumulation of this compound provide indirect evidence for the bioaccumulation of DCBP, as it is consistently identified as a major metabolite in exposed organisms.
Key Experimental Findings:
-
Metabolic Transformation: this compound is metabolically transformed into DCBP in organisms such as rats and mice.[5] This metabolic pathway is a significant source of DCBP in biota.
-
Abiotic Degradation: this compound also degrades to DCBP in the environment through abiotic processes like hydrolysis under alkaline conditions and photolysis.[5] This environmental formation contributes to the exposure of organisms to DCBP.
-
Tissue Distribution: Following exposure to this compound, both the parent compound and DCBP are found in various tissues. For instance, in cotton plants treated with radiolabelled this compound, both substances were detected, with DCBP comprising a significant portion of the total residue.[6]
Representative Experimental Protocol: Aquatic Bioaccumulation Study
A standardized protocol, such as the OECD Test Guideline 305 for bioaccumulation in fish, is typically employed to determine the bioconcentration factor (BCF) of chemical substances. A typical experimental workflow is outlined below.
Methodology Details:
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or bluegill sunfish (Lepomis macrochirus), is selected.
-
Acclimation: Fish are acclimated to laboratory conditions for a period of at least two weeks.
-
Exposure Phase: Fish are exposed to a constant, sublethal concentration of the test substance (this compound) in water for a defined period (e.g., 28 days). Water and fish samples are collected at regular intervals.
-
Depuration Phase: After the exposure phase, the remaining fish are transferred to clean water and observed for a further period (e.g., 14 days) to determine the rate of elimination. Water and fish samples continue to be collected.
-
Chemical Analysis: The concentrations of this compound and DCBP in water and fish tissue samples are determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The uptake and elimination rate constants are calculated, and the bioconcentration factor (BCF) is determined as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.
Comparative Bioaccumulation Potential
The high Log Kow and reported BCF values confirm that This compound is a highly bioaccumulative compound . It readily partitions into the fatty tissues of organisms and persists, leading to high concentrations in biota.
Signaling Pathway and Metabolic Transformation
The primary transformation pathway of concern is the metabolic conversion of this compound to DCBP. This process is significant as it represents an in-vivo source of DCBP, a compound with known antiandrogenic properties.
Conclusion
References
- 1. This compound (Ref: ENT 23648) [sitem.herts.ac.uk]
- 2. Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ospar.org [ospar.org]
- 4. researchgate.net [researchgate.net]
- 5. toxicslink.org [toxicslink.org]
- 6. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Post-Dicofol Landscape: A Comparative Hazard Assessment of Chemical Alternatives
For researchers, scientists, and drug development professionals, the phasing out of the organochlorine miticide Dicofol necessitates a thorough evaluation of its chemical alternatives. This guide provides a comparative hazard assessment of several prominent replacements, focusing on their toxicological profiles and environmental impact. The information is presented to facilitate informed decisions in the development of safer and more effective pest control strategies.
This compound, a persistent organic pollutant (POP) structurally similar to DDT, has been discontinued (B1498344) due to its environmental persistence, high toxicity to aquatic life, and potential for bioaccumulation.[1][2] This guide examines the key hazard characteristics of its alternatives, categorized by their mode of action.
Mammalian Toxicity
A critical aspect of any pesticide's safety profile is its acute toxicity to mammals. The following table summarizes the acute oral lethal dose (LD50) for this compound and its alternatives in rats. A lower LD50 value indicates higher toxicity.
| Compound | Chemical Class | Acute Oral LD50 (mg/kg, rat) |
| This compound | Organochlorine | 575 - 960[3] |
| Chlorfenapyr | Pyrrole | 441 (male), 50 (female)[4] |
| Hydramethylnon | Amidinohydrazone | 1100 - 1300[5] |
| Pyridaben | Pyridazinone | 1100 (male), 570 (female)[6] |
| Fenbutatin-oxide | Organotin | 4400[2] |
| Formetanate (B1673542) hydrochloride | Carbamate (B1207046) | 15-21[7][8] |
| Oxythioquinox | Quinoxaline | 2500 - 3000[9] |
Environmental Fate and Ecotoxicity
The environmental persistence and aquatic toxicity of these compounds are paramount considerations to prevent the widespread ecological damage associated with this compound. The following tables outline the soil and water half-lives and the acute toxicity to fish (LC50).
Environmental Persistence
| Compound | Soil Half-life (days) | Water Half-life (days) |
| This compound | 60[10] | 47 - 85 (pH 5)[10] |
| Chlorfenapyr | 226 - 356 | Stable to hydrolysis |
| Hydramethylnon | 7 - 391 (aerobic)[11] | 10 - 11 (hydrolysis, pH 7-8.9)[12] |
| Pyridaben | 21 - 31 | 1.8 (photolysis) |
| Fenbutatin-oxide | 150 - 540 | > 365 (hydrolysis) |
| Formetanate hydrochloride | 7 - 21 | 1.3 (pH 9) |
| Oxythioquinox | 12 | 0.3 (pH 7), 0.09 (pH 9)[13] |
Aquatic Toxicity
| Compound | 96-hour LC50 (mg/L, Rainbow Trout unless specified) |
| This compound | 0.053 |
| Chlorfenapyr | 0.0074 |
| Hydramethylnon | 0.16[5] |
| Pyridaben | 0.0007 |
| Fenbutatin-oxide | 0.00049 |
| Formetanate hydrochloride | 2.8 |
| Oxythioquinox | 0.015 |
Chronic Health Effects
Beyond acute toxicity, the potential for long-term health effects such as carcinogenicity and reproductive toxicity is a major concern.
| Compound | Carcinogenicity Classification | Reproductive/Developmental Toxicity Highlights |
| This compound | Group C (Possible human carcinogen) | Can cause eggshell thinning in birds.[1][2] |
| Chlorfenapyr | Suggestive evidence of carcinogenicity | NOAEL for parental toxicity: 5 mg/kg/day.[14] |
| Hydramethylnon | Group C (Possible human carcinogen)[11] | Testis as a target organ in chronic studies. |
| Pyridaben | Not likely to be carcinogenic to humans | No effect on reproduction; developmental NOAEL (rat): 13 mg/kg/day.[15] |
| Fenbutatin-oxide | Group E (Evidence of non-carcinogenicity)[8] | Reduced pup body weight during lactation; Parental NOAEL: 100 ppm.[2] |
| Formetanate hydrochloride | Group E (Evidence of non-carcinogenicity)[1][9] | No evidence of reproductive or developmental toxicity. |
| Oxythioquinox | Group B2 (Probable human carcinogen)[9] | Adversely affected egg production and embryo survival in avian studies.[9] |
Experimental Protocols
The toxicological and environmental fate data presented in this guide are primarily generated following standardized international guidelines.
Acute Oral Toxicity: The acute oral toxicity, expressed as the LD50, is typically determined using the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) .[16][17] This method involves administering a single dose of the test substance to fasted female rats. The animals are then observed for 14 days for signs of toxicity and mortality. The procedure is designed to estimate the LD50 value with a reduced number of animals compared to traditional methods.
Aquatic Toxicity: The acute toxicity to fish is generally assessed according to the OECD Test Guideline 203 (Fish, Acute Toxicity Test) .[18] This test exposes fish, commonly rainbow trout (Oncorhynchus mykiss), to the test substance in water for 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is then determined.
Soil Biodegradation: The persistence of a chemical in the soil is evaluated using methods such as the OECD Test Guideline 307 (Aerobic and Anaerobic Transformation in Soil) .[19][20] This guideline describes a laboratory test method to assess the rate and route of degradation of a chemical in aerobic and anaerobic soil environments. The half-life (the time it takes for 50% of the substance to degrade) is a key endpoint of this study.
Signaling Pathways and Modes of Action
Understanding the mechanism by which these chemicals exert their toxic effects is crucial for risk assessment and the development of targeted antidotes or safer alternatives.
This compound: Neurotoxicity via Na+/K+-ATPase Inhibition
This compound is a neurotoxin, and recent in silico studies suggest that it may exert its effects by inhibiting the Na+/K+-ATPase pump.[1] This enzyme is critical for maintaining the electrochemical gradients across nerve cell membranes, which are essential for nerve impulse transmission.
This compound's proposed mechanism of neurotoxicity.
Mitochondrial Electron Transport Inhibitors (METIs)
Several this compound alternatives, including pyridaben, are classified as Mitochondrial Electron Transport Inhibitors (METIs). These compounds disrupt cellular respiration by interfering with the flow of electrons in the mitochondrial electron transport chain, thereby inhibiting the production of ATP, the cell's primary energy currency. METIs are further subdivided based on their specific target site.
Mode of action of METI acaricides.
Chlorfenapyr: Uncoupling of Oxidative Phosphorylation
Chlorfenapyr itself is a pro-insecticide that is metabolized to its active form, which then acts as an uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis, without directly inhibiting the electron transport chain.
Chlorfenapyr's uncoupling of oxidative phosphorylation.
Formetanate Hydrochloride: Acetylcholinesterase Inhibition
Formetanate hydrochloride is a carbamate insecticide that inhibits the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synapse. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation.
Inhibition of acetylcholinesterase by formetanate HCl.
Conclusion
The selection of a suitable alternative to this compound requires a multi-faceted hazard assessment. While some alternatives exhibit lower acute mammalian toxicity than this compound, they may present other concerns such as high aquatic toxicity or environmental persistence. A comprehensive understanding of the toxicological profile, environmental fate, and mode of action of each potential replacement is essential for the development of pest management strategies that are both effective and environmentally responsible. This guide provides a foundational comparison to aid researchers and professionals in this critical decision-making process.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. CV Physiology | Sodium-Potassium ATPase Pump [cvphysiology.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 6. Federal Register :: Pyridaben; Pesticide Tolerance [federalregister.gov]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Federal Register :: Formetanate Hydrochloride; Pesticide Tolerances for Emergency Exemptions [federalregister.gov]
- 10. researchgate.net [researchgate.net]
- 11. npic.orst.edu [npic.orst.edu]
- 12. EXTOXNET PIP - HYDRAMETHYLNON [extoxnet.orst.edu]
- 13. researchgate.net [researchgate.net]
- 14. fao.org [fao.org]
- 15. pssj2.jp [pssj2.jp]
- 16. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. biotecnologiebt.it [biotecnologiebt.it]
- 20. oecd.org [oecd.org]
Biological Control Agents: A Viable Alternative to Dicofol for Mite Management
A Comparative Guide for Researchers and Drug Development Professionals
The persistent challenge of mite infestations in agricultural and research settings has long been addressed by chemical acaricides, with Dicofol being a prominent, yet increasingly scrutinized, option due to environmental and resistance concerns. This guide provides a comprehensive comparison of biological control agents as effective and sustainable alternatives to this compound for mite control. We delve into the efficacy, mechanisms of action, and experimental applications of predatory mites, entomopathogenic fungi, and bacteria, supported by available quantitative data and detailed methodologies.
Executive Summary
Biological control agents offer a targeted and environmentally sensitive approach to mite management. Predatory mites, such as Phytoseiulus persimilis, act as natural enemies, directly consuming pest mites. Entomopathogenic fungi, including Beauveria bassiana and Metarhizium anisopliae, infect and kill mites through tissue invasion. Bacteria like Bacillus thuringiensis produce protein toxins that are lethal upon ingestion. While direct comparative data with this compound is limited in publicly available literature, existing studies demonstrate the high efficacy of these biological agents in reducing mite populations, often comparable to or exceeding that of other chemical acaricides. This guide synthesizes the available data to facilitate an informed transition towards more sustainable mite control strategies.
Performance Comparison: Biological Agents vs. This compound
The following tables summarize the available quantitative data on the efficacy of various biological control agents compared to the chemical acaricide this compound for the control of pest mites, primarily the two-spotted spider mite, Tetranychus urticae.
| Treatment | Target Mite | Efficacy Metric | Value | Reference Study |
| Chemical Acaricide | ||||
| This compound | Tetranychus urticae | LC50 | 146.65 ppm | [1] |
| Predatory Mites | ||||
| Phytoseiulus persimilis | Tetranychus urticae | Population Reduction | >70% within 10 days (at 1:10 predator:prey ratio) | [2] |
| Phytoseiulus persimilis | Tetranychus urticae | Population Reduction | 88.3% (eggs), 97% (nymphs), 77.8% (adults) by day 12 | [2] |
| Entomopathogenic Fungi | ||||
| Beauveria bassiana | Tetranychus cinnabarinus | Mortality (eggs) | 81.7% | [3] |
| Beauveria bassiana | Tetranychus urticae | Population Reduction | Reduced to zero (nymphs and adults) with two applications | [4] |
| Metarhizium anisopliae | Tetranychus cinnabarinus | Mortality (motile stages) | 80.6% | [3] |
| Metarhizium anisopliae | Tetranychus urticae | Population Reduction | Near zero from 3 weeks post-spraying | [5] |
| Entomopathogenic Bacteria | ||||
| Bacillus thuringiensis var. tenebrionis | Synanthropic mites | Population Growth Suppression (50%) | 25 to 38 mg/g of diet | [6] |
Note: Direct comparative studies between all listed biological agents and this compound under identical conditions are scarce. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental setups.
Mode of Action
Understanding the mechanism by which each control agent affects the target mite is crucial for effective implementation.
This compound
This compound is a neurotoxin that is suspected to inhibit enzyme activity and cause hyperactivity in the central nervous system of mites, leading to rapid mortality.[7] It is considered incompatible with most biological control agents.[7][8]
Biological Control Agents
The modes of action of biological control agents are diverse and highly specific, minimizing impact on non-target organisms.
Experimental Protocols
Detailed methodologies are essential for replicating and validating research findings. Below are outlines of common experimental protocols for evaluating the efficacy of acaricides and biological control agents.
Leaf Disc Bioassay for Acaricide Efficacy
This method is commonly used to determine the lethal concentration (LC) of a chemical acaricide like this compound.
Methodology:
-
Leaf Disc Preparation: Leaf discs of a uniform size are excised from unsprayed host plants.
-
Acaricide Solutions: A series of concentrations of the test acaricide (e.g., this compound) are prepared.
-
Treatment: Leaf discs are individually dipped into each acaricide concentration for a standardized duration and then allowed to air dry. A control group is dipped in a solvent-only solution.
-
Mite Infestation: A known number of adult mites are transferred to the surface of each treated and control leaf disc.
-
Incubation: The leaf discs are maintained in a controlled environment (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Mite mortality is recorded at predetermined intervals. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Probit analysis is typically used to calculate the LC50 and LC90 values.
Predatory Mite Release and Efficacy Evaluation
This protocol outlines a method for assessing the effectiveness of predatory mites in a greenhouse setting.
Methodology:
-
Experimental Setup: Replicated plots of host plants are established in a greenhouse. Plants are artificially infested with a known number of pest mites to ensure a uniform initial population.
-
Pre-treatment Sampling: Before the release of predatory mites, a baseline population of the pest mites is determined by counting them on a random sample of leaves.
-
Predator Release: Predatory mites are released onto the plants at a specific predator-to-prey ratio. The release can be done by gently tapping the container with the predators over the plant foliage.
-
Population Monitoring: At regular intervals (e.g., weekly), the populations of both the pest and predatory mites are monitored by counting them on sampled leaves.
-
Data Analysis: The change in the pest mite population over time in the treatment plots is compared to control plots (with no predator release) to determine the efficacy of the predatory mites.
Field Application and Evaluation of Entomopathogenic Fungi
This protocol describes a field trial to assess the efficacy of a fungal biopesticide.
Methodology:
-
Trial Site Selection: A field with a natural or artificially induced mite infestation is selected and divided into treatment and control plots in a randomized block design.
-
Fungal Formulation: A suspension of fungal conidia (e.g., Beauveria bassiana) is prepared at the desired concentration.
-
Application: The fungal suspension is applied to the plant foliage using a sprayer, ensuring thorough coverage. Control plots are sprayed with water or a carrier-only solution.
-
Sampling: At set intervals post-application, leaves are randomly collected from each plot.
-
Mite Population Assessment: The number of live mites on the sampled leaves is counted.
-
Confirmation of Infection: A subset of dead mites can be surface-sterilized and placed on a selective medium to confirm death by fungal infection.
-
Data Analysis: The reduction in the mite population in the treated plots is compared to the control plots to determine the efficacy of the fungal treatment.[9]
Non-Target Effects
A critical advantage of biological control agents is their specificity, which generally results in minimal harm to non-target organisms.
-
Phytoseiulus persimilis : This predatory mite is a specialist predator of spider mites and is not known to harm other beneficial insects or mites.[10][11] However, its survival is dependent on the presence of its prey.
-
Beauveria bassiana : While it has a broader host range than some other biological control agents, field studies have shown minimal adverse effects on many non-target beneficial insects.[7][12] Some studies indicate potential harm to beneficials like lady beetles and bees in laboratory settings, but this is not consistently observed in the field.[7]
-
Metarhizium anisopliae : Some studies have shown this fungus to be non-pathogenic to certain beneficial insects, while others have reported some level of pathogenicity to natural enemies like lacewings.[13]
-
Bacillus thuringiensis : Different strains of B. thuringiensis have specific host ranges. Strains used for mite control are generally considered safe for non-target organisms, including beneficial insects and vertebrates.[6]
-
This compound : In contrast, this compound is known to be incompatible with most biological control agents and can be harmful to a range of non-target organisms.[7][8]
Conclusion
Biological control agents present a powerful and sustainable alternative to chemical acaricides like this compound for the management of mite populations. Predatory mites, entomopathogenic fungi, and bacteria offer high efficacy with the significant advantages of target specificity and reduced environmental impact. While more direct comparative studies with this compound are needed to provide a complete quantitative picture, the existing body of research strongly supports the integration of these biological agents into pest management programs. For researchers and professionals in drug development, where controlled environments and minimal chemical contamination are paramount, the adoption of biological control strategies offers a promising path towards effective and responsible mite control.
References
- 1. scialert.net [scialert.net]
- 2. library.acadlore.com [library.acadlore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Metarhizium anisopliae in controlling the two-spotted spider mite Tetranychus urticae on common bean in screenhouse and field experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 7. utia.tennessee.edu [utia.tennessee.edu]
- 8. protectingbees.njaes.rutgers.edu [protectingbees.njaes.rutgers.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. plantprotection.pl [plantprotection.pl]
- 12. Leaf-disk technique for laboratory tests of acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Enantioselective Toxicity of Dicofol Isomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantioselective toxicity of Dicofol isomers, focusing on their estrogenic activity. Technical this compound is a pesticide comprised of two main isomers: the achiral p,p'-dicofol (approximately 80%) and the chiral o,p'-dicofol (approximately 20%). The chiral nature of o,p'-dicofol gives rise to two enantiomers, (R)- and (S)-Dicofol, which may exhibit different biological activities and toxicities. This comparison is based on available experimental data to highlight the importance of considering stereochemistry in toxicological assessments.
Comparative Analysis of Estrogenic Activity
The primary evidence for the enantioselective toxicity of this compound isomers comes from studies on their ability to act as agonists for the human estrogen receptor alpha (hERα). The following table summarizes the quantitative data from a key study that evaluated the estrogenic activity of this compound isomers and enantiomers using a yeast-based steroid hormone receptor gene transcription assay.
| Compound | EC50 (M) | Relative Potency (Estradiol = 1) |
| (+)-17β-Estradiol | 3.7 x 10⁻¹⁰ | 1 |
| p,p'-Dicofol | 1.6 x 10⁻⁶ | 2.31 x 10⁻⁴ |
| (±)-o,p'-Dicofol (racemic) | 4.2 x 10⁻⁶ | 8.81 x 10⁻⁵ |
| (-)-o,p'-Dicofol | 5.1 x 10⁻⁷ | 7.25 x 10⁻⁴ |
| (+)-o,p'-Dicofol | Negligible Activity | Not Applicable |
Data sourced from Liu et al. (2006). EC50 represents the half-maximal effective concentration.
The data clearly demonstrates enantioselectivity in the estrogenic activity of o,p'-dicofol. The (-)-o,p'-dicofol enantiomer is a significantly more potent agonist of the human estrogen receptor than the racemic mixture and the p,p' isomer. In contrast, the (+)-o,p'-dicofol enantiomer shows negligible estrogenic activity. This highlights that the estrogenic effects of technical this compound are primarily attributable to the p,p' isomer and the (-)-o,p' enantiomer.
Experimental Protocols
The following is a detailed methodology for the Yeast Estrogen Screen (YES) assay, a common method for assessing the estrogenic activity of compounds.
Yeast Estrogen Screen (YES) Assay Protocol
1. Principle: The YES assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae. This strain co-expresses the human estrogen receptor (hER) and a reporter gene, typically lacZ, which encodes the enzyme β-galactosidase. The expression of the reporter gene is under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, the receptor-ligand complex binds to the EREs, initiating the transcription of the lacZ gene. The resulting β-galactosidase activity can be quantified by the conversion of a chromogenic substrate, providing a measure of the estrogenic potency of the test compound.
2. Materials:
-
Recombinant Saccharomyces cerevisiae strain expressing hERα and a lacZ reporter plasmid.
-
Yeast growth medium (e.g., YPD: yeast extract, peptone, dextrose).
-
Assay medium (minimal medium containing a chromogenic substrate such as chlorophenol red-β-D-galactopyranoside - CPRG).
-
Positive control: 17β-estradiol.
-
Test compounds (this compound isomers and enantiomers) dissolved in a suitable solvent (e.g., ethanol).
-
Sterile 96-well microplates.
-
Microplate reader.
3. Procedure:
-
Yeast Culture Preparation: A single colony of the recombinant yeast is inoculated into growth medium and incubated at 30°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Assay Plate Preparation: Serial dilutions of the test compounds and the positive control are prepared in the solvent and dispensed into the wells of a 96-well plate. The solvent is allowed to evaporate completely.
-
Inoculation: The yeast culture is diluted in the assay medium containing the chromogenic substrate. This yeast suspension is then added to each well of the microplate containing the dried test compounds.
-
Incubation: The microplate is sealed and incubated at 30°C for a specified period (e.g., 48-72 hours).
-
Measurement: After incubation, the absorbance of each well is measured at a specific wavelength (e.g., 570 nm for CPRG) using a microplate reader. A reference wavelength (e.g., 690 nm) is also measured to correct for cell density.
-
Data Analysis: The estrogenic activity is determined by the intensity of the color change, corrected for cell growth. Dose-response curves are generated, and the EC50 values are calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the estrogen receptor signaling pathway activated by an agonist and a general workflow for comparing the enantioselective toxicity of this compound isomers.
Caption: Estrogen receptor signaling pathway upon agonist binding.
Caption: General experimental workflow for comparing enantioselective toxicity.
Conclusion
The available scientific evidence strongly indicates that the toxicity of this compound, specifically its estrogenic activity, is enantioselective. The (-)-o,p'-dicofol enantiomer is a notable contributor to the estrogenic potential of technical this compound, while the (+)-o,p'-dicofol enantiomer is largely inactive in this regard. This underscores the critical importance of evaluating the toxicity of individual enantiomers of chiral pesticides, as assessing only the racemic mixture may not accurately represent the potential environmental and health risks. Further research is warranted to explore the enantioselective effects of this compound isomers on other toxicological endpoints, such as acute toxicity and neurotoxicity, to provide a more complete understanding of their differential impacts.
A Comparative Guide to SPE Cartridges for Effective Dicofol Cleanup in Analytical Samples
For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of the organochlorine pesticide Dicofol necessitates a robust sample cleanup strategy. Solid Phase Extraction (SPE) is a critical step in removing matrix interferences that can suppress instrument response and lead to inaccurate results. This guide provides an objective comparison of the performance of different SPE cartridges for this compound cleanup, supported by available experimental data and detailed methodologies.
The selection of an appropriate SPE cartridge is paramount for obtaining high recovery rates and minimizing matrix effects. The most commonly employed SPE sorbents for the cleanup of organochlorine pesticides like this compound include C18, Florisil, and Primary Secondary Amine (PSA). Each of these materials offers distinct selectivity and retention mechanisms, making them suitable for different sample matrices and analytical requirements.
Performance Comparison of SPE Cartridges for this compound Cleanup
The efficiency of an SPE cartridge for this compound analysis is primarily evaluated based on its ability to provide high analyte recovery while effectively removing interfering compounds from the sample matrix. The following table summarizes the performance of commonly used SPE cartridges based on available studies.
| SPE Cartridge Type | Sorbent Type | Typical Recovery Rate for this compound/Organochlorines | Key Advantages | Common Applications |
| C18 | Reverse-Phase | 70-110% | Broad applicability for non-polar to moderately polar compounds; effective for fatty matrices when combined with other sorbents. | Water, soil, food matrices with moderate fat content. |
| Florisil | Normal-Phase | 77-107% | Excellent for cleanup of chlorinated pesticides; effective in removing polar interferences from non-polar extracts.[1] | Fatty foods, environmental samples. |
| PSA | Normal-Phase/Anion-Exchange | 72-110% | Effective in removing organic acids, sugars, and fatty acids. | Fruits, vegetables, and other complex food matrices. |
| Mixed-Mode | e.g., Florisil/C18 | 70-120% | Combines the properties of different sorbents for enhanced cleanup of complex matrices. | Citrus essential oils and other challenging samples.[2] |
Note: Recovery rates can vary depending on the specific matrix, elution solvent, and overall analytical method.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting cleanup methods. Below are representative methodologies for this compound cleanup using different SPE cartridges.
Florisil SPE Cleanup for Fatty Food Matrices
This method is adapted from a procedure for the determination of organochlorine pesticide residues in fatty foods.[1]
a. Sample Preparation:
-
A homogenized sample (e.g., fish, meat) is extracted with a suitable organic solvent such as acetonitrile (B52724) or a mixture of petroleum ether and ethyl ether.
-
The extract is then concentrated and solvent-exchanged into a non-polar solvent like petroleum ether.
b. SPE Cleanup:
-
Conditioning: A Florisil SPE cartridge (e.g., 1 g) is conditioned with the elution solvent, typically a mixture of petroleum ether and ethyl ether (e.g., 95:5 v/v).
-
Loading: The sample extract in the non-polar solvent is loaded onto the conditioned cartridge.
-
Washing (Optional): The cartridge can be washed with a small volume of the non-polar solvent to remove weakly retained interferences.
-
Elution: this compound and other organochlorine pesticides are eluted with a solvent mixture of appropriate polarity, such as 12 mL of petroleum ether-ethyl ether (95:5 v/v).[1]
-
Concentration: The eluate is collected and concentrated under a gentle stream of nitrogen before analysis.
C18/PSA Dispersive SPE (d-SPE) Cleanup (QuEChERS-based Method)
This protocol is a common approach for multi-residue pesticide analysis in fruits and vegetables.
a. Sample Extraction (QuEChERS):
-
A homogenized sample (10-15 g) is placed in a 50 mL centrifuge tube.
-
Acetonitrile (10-15 mL) is added, and the tube is shaken vigorously.
-
A salt mixture (e.g., MgSO₄ and NaCl) is added to induce phase separation.
-
The tube is centrifuged, and the upper acetonitrile layer is collected.
b. Dispersive SPE Cleanup:
-
An aliquot of the acetonitrile extract is transferred to a 2 mL microcentrifuge tube containing a mixture of SPE sorbents. For this compound, a combination of MgSO₄ (for water removal), PSA (for removing sugars and organic acids), and C18 (for removing non-polar interferences like fats) is often effective.[3]
-
The tube is vortexed for 1 minute and then centrifuged.
-
The cleaned supernatant is collected for instrumental analysis. Recovery efficiencies for this type of method for a broad range of pesticides, including those with properties similar to this compound, typically range from 71.9% to 110.5%.[3]
Experimental Workflow and Signaling Pathways
To visualize the general workflow of this compound analysis using SPE cleanup, the following diagram illustrates the key steps from sample preparation to final analysis.
Caption: General experimental workflow for this compound analysis using SPE.
Conclusion
The choice of SPE cartridge for this compound cleanup is highly dependent on the sample matrix. For fatty food samples, Florisil cartridges have demonstrated high efficiency in removing interferences while providing good recoveries for organochlorine pesticides.[1] For fruits and vegetables with complex matrices containing sugars and organic acids, a dispersive SPE approach using a combination of PSA and C18 sorbents within a QuEChERS workflow is a widely adopted and effective strategy.[3] C18 cartridges alone are a versatile option for less complex matrices like water. Ultimately, method validation with the chosen SPE cartridge and specific sample matrix is essential to ensure data quality, accuracy, and reliability in this compound residue analysis.
References
A Comparative Guide to the Cost-Effectiveness of Dicofol Alternatives in Modern Agriculture
For Researchers, Scientists, and Drug Development Professionals
The phasing out of Dicofol, an organochlorine miticide, due to environmental and health concerns has necessitated a comprehensive evaluation of its alternatives. This guide provides an objective comparison of the performance and cost-effectiveness of various chemical, biological, and botanical alternatives to this compound. The information presented is supported by experimental data to aid researchers and professionals in making informed decisions for sustainable pest management strategies.
Executive Summary
The ideal this compound alternative offers high efficacy against target mite species, minimal impact on non-target organisms and the environment, a low risk of resistance development, and cost-effectiveness. This guide evaluates a range of alternatives, including chemical miticides like Abamectin, Bifenazate, and Spiromesifen, biological controls such as predatory mites, and botanical insecticides derived from Neem (Azadirachtin).
Our analysis indicates that while chemical miticides often provide rapid and high-level control, their cost and potential for resistance development are significant considerations. Biological controls offer a more sustainable and environmentally friendly approach, though their initial costs and specificity can be higher. Botanical insecticides present a middle ground with moderate efficacy and a favorable safety profile. The ultimate cost-effectiveness of any approach is heavily dependent on the specific crop, pest pressure, and the implementation of Integrated Pest Management (IPM) strategies.
Data Presentation: Performance and Cost Comparison of this compound Alternatives
The following tables summarize the efficacy and estimated costs of various this compound alternatives. Efficacy is presented as the percentage reduction in mite populations observed in field trials, while costs are estimated based on publicly available retail prices and typical application rates. It is important to note that actual costs can vary based on location, supplier, and purchase volume.
Table 1: Efficacy of this compound Alternatives Against a Target Mite Species (Tetranychus urticae)
| Miticide Alternative | Class | Target Mite | Crop | Efficacy (% Mite Reduction) | Source(s) |
| Chemical Miticides | |||||
| Abamectin | Avermectin | Two-spotted spider mite | Strawberry | 80-95% | |
| Bifenazate | Carbazate | Two-spotted spider mite | Strawberry | 85-95% | |
| Spiromesifen | Tetronic Acid | Two-spotted spider mite | Cucumber | 70-85%[1] | [1] |
| Etoxazole | Diphenyl oxazoline | Two-spotted spider mite | Strawberry | 75-90% | |
| Fenpyroximate | Pyrazole | Two-spotted spider mite | Strawberry | 80-90% | |
| Hexythiazox | Thiazolidinone | Two-spotted spider mite | Strawberry | 70-85% | |
| Biological Controls | |||||
| Phytoseiulus persimilis | Predatory Mite | Two-spotted spider mite | Various | High (establishes population) | [2][3] |
| Neoseiulus californicus | Predatory Mite | Various spider mites | Various | High (establishes population) | [2] |
| Bacillus thuringiensis | Microbial | Carmine spider mite | Tomato | Variable (strain dependent)[4] | [4] |
| Botanical Insecticides | |||||
| Neem Oil (Azadirachtin) | Botanical | Various mites | Various | Moderate (disrupts growth)[5][6] | [5][6] |
| Pyrethrins | Botanical | Various mites | Various | 60-75% | [7] |
Table 2: Estimated Cost Comparison of this compound Alternatives
| Miticide Alternative | Formulation | Estimated Price (USD) | Typical Application Rate | Estimated Cost per Acre (USD) |
| Chemical Miticides | ||||
| Abamectin | 0.15 EC | $150 - $250 per gallon | 16 fl oz/acre | $18.75 - $31.25 |
| Bifenazate | 50 WDG | $200 - $300 per lb | 0.5 - 1 lb/acre | $100 - $300 |
| Spiromesifen | 240 SC | $400 - $600 per liter | 8 - 16 fl oz/acre | $47 - $141 |
| Biological Controls | ||||
| Phytoseiulus persimilis | Live Predators | $92.50 per 10,000 mites[3] | 20,000 - 200,000/acre[3] | $185 - $1850 |
| Neoseiulus californicus | Live Predators | Varies by supplier | Varies | Varies |
| Botanical Insecticides | ||||
| Neem Oil (70% concentrate) | Concentrate | $27.99 per pint[8] | 1-2 pints/acre | $27.99 - $55.98 |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. Below are representative protocols for key experiments cited in the comparison of acaricide efficacy.
Laboratory Bioassay: Residual Efficacy on Mite Mortality
Objective: To determine the residual toxicity of different acaricides on a target mite species over time.
Materials:
-
Technical grade or formulated acaricides
-
Target mite species (e.g., Tetranychus urticae)
-
Host plant leaf discs (e.g., bean or strawberry)
-
Petri dishes with a moistened filter paper or agar (B569324) base
-
Fine camel-hair brush
-
Stereomicroscope
-
Controlled environment chamber (25±1°C, 60±5% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Leaf Discs: Punch leaf discs of a uniform size (e.g., 2 cm diameter) from untreated host plants.
-
Acaricide Application: Prepare serial dilutions of each acaricide in distilled water with a non-ionic surfactant. Dip individual leaf discs in the respective acaricide solutions for 10 seconds and allow them to air dry completely. Control discs are dipped in water with surfactant only.
-
Mite Infestation: Place the treated leaf discs, adaxial side up, on the moistened filter paper or agar in the Petri dishes. Using a fine camel-hair brush, transfer 20-30 adult female mites onto each leaf disc.
-
Incubation and Observation: Place the Petri dishes in the controlled environment chamber.
-
Mortality Assessment: Assess mite mortality at 24, 48, and 72 hours post-infestation under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the observed mortality using Abbott's formula if control mortality is between 5% and 20%. Calculate the LC50 (lethal concentration to kill 50% of the population) for each acaricide at each time point using probit analysis.
Field Efficacy Trial: Mite Population Dynamics
Objective: To evaluate the efficacy of different acaricides in controlling a target mite population under field conditions.
Experimental Design:
-
Randomized complete block design with four replicates per treatment.
-
Each plot consists of a designated number of plants (e.g., 10 strawberry plants).
-
Include an untreated control group in each block.
Procedure:
-
Pre-treatment Sampling: One day before acaricide application, randomly select 10 leaves per plot and count the number of motile mites (adults and nymphs) using a hand lens or by collecting the leaves for laboratory counting under a stereomicroscope.
-
Acaricide Application: Apply the acaricides at their recommended field rates using a calibrated sprayer, ensuring thorough coverage of the foliage. The control plots are sprayed with water only.
-
Post-treatment Sampling: Conduct mite counts at 3, 7, 14, and 21 days after treatment using the same sampling method as the pre-treatment count.
-
Calculation of Efficacy: Calculate the percentage reduction in the mite population for each treatment at each sampling date using the Henderson-Tilton formula, which corrects for changes in the control population.
-
Yield and Phytotoxicity Assessment: At the end of the trial, assess the crop yield (e.g., total weight of marketable fruit) from each plot. Also, visually inspect the plants for any signs of phytotoxicity (e.g., leaf burn, discoloration).
-
Statistical Analysis: Analyze the data on mite populations and yield using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Signaling Pathways and Mechanisms of Action
Understanding the mode of action of different miticides is crucial for developing effective resistance management strategies. The following diagrams illustrate the known or proposed signaling pathways and mechanisms of action for key this compound alternatives.
Chemical Miticides: Disruption of a Mite's Nervous System by Abamectin
Abamectin acts on the nervous system of mites by binding to glutamate-gated chloride channels (GluCls).[9] This binding keeps the channels open, leading to an excessive influx of chloride ions into nerve and muscle cells.[9] The resulting hyperpolarization disrupts nerve signals, causing paralysis and ultimately death of the mite.[10]
Chemical Miticides: Inhibition of Mitochondrial Respiration by Bifenazate
Bifenazate targets the mitochondria, the powerhouse of the cell. It specifically inhibits Complex III of the electron transport chain at the Qo site.[11][12][13] This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to a cessation of cellular functions and the death of the mite.[11]
Chemical Miticides: Inhibition of Lipid Biosynthesis by Spiromesifen
References
- 1. researchgate.net [researchgate.net]
- 2. greenmethods.com [greenmethods.com]
- 3. Mite Predator, Phytoseiulus persimilis - Spider Mite Control [arbico-organics.com]
- 4. Bacillus thuringiensis var. tenebrionis control of synanthropic mites (Acari: Acaridida) under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gpnmag.com [gpnmag.com]
- 6. Azadirachtin & Neem Oil [growertalks.com]
- 7. researchgate.net [researchgate.net]
- 8. groworganic.com [groworganic.com]
- 9. News - How Does Abamectin Work? [bigpesticides.com]
- 10. peptechbio.com [peptechbio.com]
- 11. researchgate.net [researchgate.net]
- 12. awiner.com [awiner.com]
- 13. irac-online.org [irac-online.org]
Navigating the Analytical Challenges of Dicofol: A Comparative Guide to Method Validation Following SANTE Guidelines
For researchers, scientists, and professionals in drug development, the accurate quantification of the acaricide Dicofol presents significant analytical hurdles. Its inherent instability and tendency to degrade to p,p'-dichlorobenzophenone (DCBP) necessitate robust and validated analytical methods. This guide provides a comparative overview of method validation for this compound analysis, adhering to the stringent requirements of the SANTE/11312/2021 guidelines, to ensure reliable and defensible results.
This compound's structural similarity to DDT and its classification as a moderately hazardous pesticide by the World Health Organization underscore the importance of its accurate monitoring in various matrices.[1] The primary challenge in this compound analysis is its degradation, which can occur abiotically under alkaline conditions, induced by UV light, or during analytical procedures, particularly in the hot inlet of a gas chromatograph (GC).[2][3] This degradation to DCBP, which is not part of the MRL residue definition for this compound, can lead to inaccurate quantification and misinterpretation of results.[3]
To address these challenges, this guide outlines two primary analytical approaches—a common QuEChERS-based method with GC-MS/MS and an alternative method employing on-column injection—and evaluates their validation parameters against the SANTE guidelines.
Comparison of Analytical Methods for this compound
A successful method validation for this compound analysis as per SANTE/11312/2021 guidelines must demonstrate acceptable performance across several key parameters.[4][5][6][7] The following table summarizes and compares the expected performance of a standard QuEChERS-based method with an alternative approach designed to mitigate this compound degradation.
| Validation Parameter | Standard QuEChERS with GC-MS/MS | Alternative Method (e.g., On-Column Injection GC-MS/MS) | SANTE/11312/2021 Guideline Requirements |
| **Linearity (R²) ** | ≥ 0.99 (often with matrix-matched calibration to compensate for degradation) | ≥ 0.995 (improved linearity due to minimized degradation) | Correlation coefficient (R²) ≥ 0.99. Visual inspection of residuals. |
| Recovery (%) | 70-120% (can be variable and lower due to degradation, may require use of isotope-labeled internal standards for correction)[3] | 80-110% (generally higher and more consistent recoveries)[8][9] | Mean recovery within 70-120%. |
| Precision (RSDr, %) | ≤ 20% (can be higher if degradation is not well-controlled)[3] | ≤ 15% (improved precision due to more controlled degradation) | Repeatability (RSDr) ≤ 20%. |
| Precision (RSDw, %) | ≤ 25% | ≤ 20% | Within-laboratory reproducibility (RSDw) should be considered. |
| Limit of Quantification (LOQ) | Typically 0.01 mg/kg, but can be affected by degradation leading to lower sensitivity for this compound itself.[3] | Potentially lower LOQs for this compound due to enhanced signal intensity. | The LOQ should be ≤ the Maximum Residue Limit (MRL). |
| Matrix Effect | Significant matrix effects are common in GC analysis and must be compensated for, often through matrix-matched standards.[7] | Matrix effects are still present but may be more manageable due to the absence of inlet-induced degradation. | To be assessed and compensated for if significant (typically > ±20%). |
| Specificity/Selectivity | Generally good with MS/MS detection, but interference from DCBP already present in the sample needs to be considered.[3] | High specificity with MS/MS detection. The clear separation of this compound from its degradation product is a key advantage. | No significant interfering peaks at the retention time of the analyte. |
Experimental Protocols
Standard Method: QuEChERS with GC-MS/MS
This method is widely used for multi-residue pesticide analysis. However, for this compound, modifications are crucial to minimize degradation.
-
Sample Preparation: Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Extraction: Add QuEChERS extraction salts (e.g., EN 15662 pouch containing magnesium sulfate (B86663), sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant and add it to a d-SPE tube containing magnesium sulfate and a sorbent. Crucially, for this compound analysis, avoid alkaline sorbents like Primary Secondary Amine (PSA) which can promote degradation. [3] A C18 sorbent is a more suitable alternative. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at ≥ 3000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to a vial for GC-MS/MS analysis. The use of an isotope-labeled internal standard (e.g., this compound-d8) added before extraction is highly recommended to compensate for losses during sample preparation and analysis.[3]
Alternative Method: Modified QuEChERS with On-Column Injection GC-MS/MS
This approach focuses on minimizing thermal degradation in the GC inlet.
-
Sample Preparation and Extraction: Follow steps 1-3 of the standard QuEChERS protocol.
-
Cleanup: A simplified cleanup using only magnesium sulfate in the d-SPE step can be employed to reduce potential interactions.
-
Analysis: Inject the final extract using a GC equipped with an on-column injector. This technique introduces the sample directly onto the analytical column at a lower temperature, preventing the thermal degradation that occurs in a hot split/splitless inlet.[8][9]
Visualizing the Workflow and Validation Logic
To better illustrate the experimental processes and the logic of method validation, the following diagrams are provided in DOT language.
Caption: QuEChERS workflow for this compound analysis.
Caption: Key parameters for method validation.
Conclusion
The analysis of this compound is fraught with challenges, primarily due to its instability. A standard QuEChERS method coupled with GC-MS/MS can be successfully validated according to SANTE guidelines, provided that critical steps are taken to minimize degradation, such as avoiding alkaline conditions during cleanup and using an appropriate internal standard. However, for enhanced accuracy and robustness, alternative approaches like on-column injection GC-MS/MS offer a superior solution by directly addressing the issue of thermal degradation. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of confidence in the results. Regardless of the chosen method, a thorough validation following the SANTE/11312/2021 guidelines is paramount for generating reliable and defensible data for this challenging analyte.
References
- 1. toxicslink.org [toxicslink.org]
- 2. This compound degradation to p,p'-dichlorobenzophenone - a potential antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Development and validation of MRM analysis of pesticide metabolites for the environmental safety assessment of biobeds disposal - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis - GSC [gscsal.com]
- 6. bvl.bund.de [bvl.bund.de]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Reproductive Effects of Dicofol and DDE in Avian Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reproductive toxicities of Dicofol and its historically more notorious counterpart, DDE (a metabolite of DDT), in various avian models. The following sections detail quantitative data on their respective impacts on key reproductive endpoints, outline common experimental methodologies, and illustrate the primary signaling pathway implicated in DDE-induced eggshell thinning.
Quantitative Comparison of Reproductive Effects
The reproductive toxicity of this compound and DDE in avian species manifests in several ways, most notably in the thinning of eggshells, which leads to increased breakage and subsequent reproductive failure. The following table summarizes key quantitative findings from various studies.
| Compound | Avian Model | Exposure Route & Dose | Key Reproductive Effects & Quantitative Data | Reference(s) |
| This compound | American Kestrel (Falco sparverius) | Dietary: 3 µg/g (wet weight) | - Eggshell thinning observed. | [1] |
| American Kestrel (Falco sparverius) | Dietary: 10 µg/g (wet weight) | - Reduced hatchability of eggs. | [1] | |
| American Kestrel (Falco sparverius) | Dietary: 20 mg/kg | - Significantly thinner eggshells compared to control birds. | [2] | |
| Japanese Quail (Coturnix japonica) | In ovo injection (o,p'-Dicofol): 0.3 µg/g of egg | - Significant reduction in eggshell thickness. | [3] | |
| Japanese Quail (Coturnix japonica) | In ovo injection (o,p'-Dicofol): 1 µg/g of egg | - Significant reduction in eggshell mass. | [3] | |
| Japanese Quail (Coturnix japonica) | In ovo injection (o,p'-Dicofol): 3 µg/g of egg | - Significant reduction in eggshell strength. | [3] | |
| DDE | Brown Pelican (Pelecanus occidentalis) | Environmental Exposure | - Associated with severe eggshell thinning and population declines. | [4] |
| Various bird species | Environmental & Experimental | - A critical threshold of 8 µg/g DDE in eggs is associated with 20% eggshell thinning. | [5] | |
| Various bird species | Environmental & Experimental | - Levels as low as 3 µg/g DDE in eggs can lead to severely lowered reproductive success. | [5] | |
| American Kestrel (Falco sparverius) | Dietary | - Established a dose-response relationship between dietary DDE and eggshell thinning. | [6] |
Experimental Protocols
The methodologies employed to assess the reproductive toxicity of this compound and DDE in avian models share common principles, focusing on controlled exposure and the subsequent evaluation of reproductive success. Below are generalized protocols representative of the cited studies.
Dietary Exposure Study (e.g., American Kestrels)
-
Animal Model: Captive-bred American Kestrels (Falco sparverius) are often used due to their sensitivity to organochlorine compounds.
-
Acclimation: Birds are acclimated to laboratory conditions, including housing and a basal diet, for a specified period before the experiment begins.
-
Dosing:
-
The test compound (this compound or DDE) is mixed into the birds' food at various concentrations. A control group receives the basal diet without the test compound.
-
The treated diet is provided to the birds for a predetermined duration, often spanning before and during the breeding season.
-
-
Reproductive Monitoring:
-
Pairs of birds are monitored for courtship behavior, egg-laying, and incubation.
-
Eggs are collected, and parameters such as clutch size, fertility, and hatchability are recorded.
-
-
Eggshell Analysis:
-
A subset of eggs is used for eggshell quality analysis.
-
Measurements include eggshell weight, thickness (often measured at the equator after the shell has dried), and strength (using a specialized apparatus to determine the force required to fracture the shell).
-
-
Data Analysis: Statistical analyses are performed to compare the reproductive endpoints and eggshell quality parameters between the control and treated groups.
In Ovo Exposure Study (e.g., Japanese Quail)
-
Animal Model: Japanese Quail (Coturnix japonica) are frequently used for in ovo studies due to their short generation time and the accessibility of their eggs.
-
Egg Preparation: Fertile eggs are obtained from a breeding colony.
-
Dosing:
-
A solution of the test compound (e.g., o,p'-Dicofol) in a suitable solvent (e.g., ethanol) is prepared at various concentrations.
-
A small hole is drilled in the eggshell, and a precise volume of the dosing solution is injected into the yolk.
-
Control eggs are injected with the solvent only. The hole is then sealed with a non-toxic sealant.
-
-
Incubation and Hatching:
-
The eggs are incubated under standard conditions of temperature and humidity.
-
Hatching success is recorded for each treatment group.
-
-
Post-Hatch Monitoring:
-
Chicks are raised to sexual maturity.
-
The reproductive performance of the birds exposed in ovo is then assessed, including the egg-laying capacity of females and the quality of the eggs they produce.
-
-
Data Analysis: The reproductive parameters of the birds exposed to the test compound are statistically compared to those of the control group.
Signaling Pathway and Experimental Workflow
The primary mechanism by which DDE is understood to cause eggshell thinning involves the disruption of calcium transport in the shell gland, a process regulated by prostaglandins. While the precise mechanism for this compound is less definitively established, its structural similarity to DDT suggests a comparable mode of action.
References
- 1. This compound (Kelthane®)-induced eggshell thinning in captive american kestrels [pubs.usgs.gov]
- 2. Reproductive and morphological effects of o,p'-dicofol on two generations of captive American kestrels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the impact of in-ovo exposure to this compound on avian reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. ecotox.oehha.ca.gov [ecotox.oehha.ca.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Integrated Pest Management (IPM) Strategies for the Replacement of Dicofol
The increasing global restrictions on the use of Dicofol, a persistent organochlorine miticide, have necessitated the adoption of effective and environmentally benign pest control alternatives. This guide provides a comprehensive comparison of Integrated Pest Management (IPM) strategies that can serve as viable replacements for this compound in the management of mite infestations. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the performance of these alternatives, supported by experimental data and detailed methodologies.
Overview of this compound Alternatives
A variety of IPM strategies are available to manage mite populations effectively while minimizing environmental impact. These can be broadly categorized into biological controls, chemical alternatives with different modes of action, and botanical pesticides. The Stockholm Convention on Persistent Organic Pollutants has identified over 25 technically feasible alternatives to this compound, encompassing these categories.[1]
Biological Control Agents: These are natural enemies of mites and include predatory mites, predatory insects, and entomopathogenic fungi. They offer a sustainable and non-toxic approach to pest management.[1][2]
Chemical Alternatives: Several modern acaricides with novel modes of action provide effective mite control and are often compatible with IPM programs.[1][3][4] These alternatives are crucial for managing resistance to conventional pesticides.[3][4]
Botanical Pesticides: Derived from plants, these compounds offer a more biodegradable and often safer alternative to synthetic pesticides.[5][6]
Comparative Efficacy of this compound Alternatives
The selection of an appropriate IPM strategy depends on various factors, including the target pest, crop type, environmental conditions, and the level of infestation. The following table summarizes the efficacy of various alternatives based on available experimental data.
| IPM Strategy | Active Ingredient/Agent | Target Pests | Efficacy | Key Advantages |
| Biological Control | ||||
| Predatory Mites | Phytoseiulus persimilis | Two-spotted spider mite (Tetranychus urticae)[7][8] | Highly effective, especially in high-density pest populations.[7][9] A single predator can consume up to 20 mites or 30 eggs per day.[7] | Specialist predator with a rapid reproductive rate.[7][8] |
| Neoseiulus californicus | Spider mites[10] | Effective at low pest densities and in a wider range of environmental conditions than P. persimilis.[9][10] | Generalist predator that can survive on alternative prey.[11] | |
| Amblyseius andersoni | Generalist predator for various mites.[2][12] | Tolerates high temperatures.[2] | Suitable for preventative control. | |
| Entomopathogenic Fungi | Beauveria bassiana | Spider mites, whiteflies, aphids[13][14] | Can be effective in reducing mite populations, with efficacy improving with increased dose and frequency.[15] | Offers a natural, non-toxic alternative with a broad host range.[13] |
| Chemical Alternatives | ||||
| Abamectin (B1664291) | Abamectin | Spider mites, leafminers, thrips, aphids, whiteflies[4][16] | Provides rapid knockdown and long-lasting residual control through translaminar movement.[4][16][17] | Unique mode of action (IRAC Group 6) helps in resistance management.[4] |
| Spiromesifen | Spiromesifen | Mites (all life stages), whiteflies[3][18][19] | Offers outstanding knockdown and residual control for four to eight weeks.[3] Effective against pests resistant to conventional products.[3][18] | Novel mode of action (lipid biosynthesis inhibitor, IRAC Group 23) and is soft on beneficial insects.[3][18][19] |
| Hexythiazox | Hexythiazox | Mites | Registered for mite control on various crops.[1] | - |
| Botanical Pesticides | ||||
| Neem Oil | Azadirachtin | Mites, aphids, mealybugs, thrips, whiteflies[20] | A 20% neem oil formulation showed a 94.65% to 99.80% reduction in poultry red mite populations after three applications in one week.[21] | Acts as an anti-feedant, hormone disruptor, and growth regulator.[20] Generally less harmful to natural enemies than broad-spectrum insecticides.[1] |
| Botanical Extracts | Plant oils and extracts | Mites, aphids, mealybugs, scale crawlers, thrips, whiteflies[5] | Provides contact control of various life stages of pests.[5] | Environmentally safe and non-toxic to people and pets.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating the efficacy of IPM strategies.
Protocol 1: Laboratory Bioassay for Acaricide Efficacy
This protocol is adapted from a study evaluating the efficacy of abamectin against the carmine (B74029) spider mite (Tetranychus cinnabarinus) on tomato.[22]
-
Pest Culture: Maintain a culture of the target mite species on a suitable host plant (e.g., tomato seedlings) under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Acaricide Preparation: Prepare serial dilutions of the test acaricide (e.g., Abamectin) in distilled water. A surfactant may be added to ensure uniform coverage.
-
Leaf Disc Assay:
-
Excise leaf discs from untreated host plants.
-
Place the leaf discs, abaxial side up, on a layer of wet cotton in a petri dish.
-
Transfer a known number of adult female mites (e.g., 20) to each leaf disc.
-
Spray the leaf discs with the different acaricide concentrations using a Potter spray tower to ensure even application. A control group should be sprayed with water only.
-
-
Mortality Assessment:
-
Incubate the petri dishes under the same controlled conditions as the pest culture.
-
Assess mite mortality at 24, 48, 72, and 96 hours post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis to determine the lethal concentrations (e.g., LC50, LC90) of the acaricide.
-
Protocol 2: Field Trial for IPM Package Efficacy
This protocol is based on a study comparing an IPM package with conventional acaricide treatment for managing spider mites on eggplant.[23][24]
-
Experimental Design:
-
Establish experimental plots in a randomized complete block design with multiple replications for each treatment.
-
Treatments may include:
-
-
Pest Population Monitoring:
-
On a regular basis (e.g., weekly), randomly select a predetermined number of leaves from each plot.
-
Count the number of mites (all life stages) on each leaf using a hand lens or microscope.
-
-
Predator Population Monitoring:
-
Similarly, count the number of predatory insects or mites present on the sampled leaves.
-
-
Yield Assessment:
-
At the end of the growing season, harvest the crop from each plot.
-
Measure the total yield (e.g., weight of fruits) for each treatment.
-
-
Data Analysis:
-
Analyze the mite and predator population data using appropriate statistical methods (e.g., ANOVA) to compare the different treatments.
-
Compare the yield data between treatments to determine the economic impact of each pest management strategy.
-
Visualizing IPM Workflows and Signaling Pathways
Understanding the logical flow of an IPM program and the molecular mechanisms of action of different control agents is essential for their effective implementation.
Caption: A flowchart illustrating the key components of an Integrated Pest Management (IPM) program.
Caption: Simplified signaling pathways illustrating the modes of action for select this compound alternatives.
References
- 1. chm.pops.int [chm.pops.int]
- 2. naturesgoodguys.com [naturesgoodguys.com]
- 3. Spiromesifen Miticide Insecticides | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 4. controlsolutionsinc.com [controlsolutionsinc.com]
- 5. californiashopsmall.com [californiashopsmall.com]
- 6. mdpi.com [mdpi.com]
- 7. Spider Mite Treatment: 5 Proven Organic Control Methods [farmonaut.com]
- 8. youtube.com [youtube.com]
- 9. Effective spider mite control with predatory mites | Koppert US [koppertus.com]
- 10. bugsforbugs.com.au [bugsforbugs.com.au]
- 11. biological control of two-spotted mite | College of Agricultural Sciences [agsci.oregonstate.edu]
- 12. Spider Mite Predators; Choosing the Best Biological For Your Situation | Koppert Canada [koppert.ca]
- 13. How to Get Rid of Spider Mites: Biological Control and Solutions [novobac.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Use of Beauveria bassiana to Control Northern Fowl Mites (Ornithonyssus sylviarum) on Roosters in an Agricultural Research Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pestandplants.com [pestandplants.com]
- 17. News - How to Use Abamectin Spray for Spider Mites [bigpesticides.com]
- 18. highyieldsagro.com [highyieldsagro.com]
- 19. peptechbio.com [peptechbio.com]
- 20. Neem Oil Insecticides | Knockdown Control Sprays [arbico-organics.com]
- 21. researchgate.net [researchgate.net]
- 22. entomoljournal.com [entomoljournal.com]
- 23. Comparative effectiveness of an integrated pest management system and other control tactics for managing the spider mite Tetranychus ludeni (Acari: Tetranychidae) on eggplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Journey of Dicofol: A Guide to Proper Disposal
For researchers, scientists, and drug development professionals, the integrity of the work extends beyond the bench to the responsible management of all chemical agents, including the organochlorine miticide, Dicofol. Due to its persistence and high toxicity to aquatic organisms, proper disposal is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling this compound in any form—pure substance, solution, or waste—donning the appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. More than 97% of pesticide exposure occurs through the skin, making dermal protection paramount. The following table summarizes the required PPE for handling this compound waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Unlined, elbow-length, chemical-resistant gloves (e.g., Nitrile, Butyl, Neoprene). | Prevents skin contact and absorption. Elbow-length design protects wrists and prevents chemicals from running down sleeves into gloves. |
| Eye Protection | Snug-fitting, non-fogging chemical safety goggles or a full-face shield. | Protects against splashes and aerosols, which can cause severe eye irritation or be absorbed. |
| Body Covering | A chemical-resistant apron worn over a long-sleeved shirt and long pants or a dedicated protective suit. | Provides a barrier against spills and splashes of liquid formulations. For significant contamination risk, waterproof coveralls are recommended. |
| Footwear | Chemical-resistant boots. Pant legs must be worn outside the boots. | Prevents pesticide from draining into boots. Leather and fabric footwear are unsuitable as they absorb and retain chemicals. |
| Respiratory Protection | An appropriate respirator, as specified by a facility's safety assessment, especially during spill cleanup or when handling dusts. | Protects against the inhalation of toxic chemical dusts or vapors. |
Emergency Procedures: this compound Spill Response
In the event of a this compound spill, a swift and systematic response is crucial to minimize exposure and environmental contamination. The "Three C's"—Control, Contain, and Clean Up—provide a clear framework for action.
| Spill Response Phase | Action Steps |
| 1. CONTROL the Spill | • Immediately alert personnel in the area and restrict access.• If a container is leaking, try to stop the source (e.g., turn it upright, cap it) only if it is safe to do so . Do not expose yourself unnecessarily. |
| 2. CONTAIN the Spill | • For liquid spills, create a dam using absorbent material like kitty litter, vermiculite, or sand to prevent spreading.• For solid/powder spills, lightly mist with water to prevent dust from becoming airborne, or cover with a plastic sheet.• Never use sawdust or other combustible materials for a spill involving an oxidizer. |
| 3. CLEAN UP the Spill | • Apply absorbent material over the entire spill area and allow it to fully soak up the liquid.• Using a scoop or dustpan, carefully collect the contaminated absorbent material and place it into a heavy-duty, labeled plastic bag or a designated hazardous waste container.• Proceed with the appropriate decontamination protocol for the affected surfaces. |
Decontamination Protocols
Thorough decontamination of surfaces and equipment is essential after a spill or routine use.
Protocol 1: Surface Decontamination This protocol is for non-porous surfaces like benchtops, floors, and equipment.
-
Initial Cleanup : Following a spill, ensure all absorbed chemical waste is physically removed as described above.
-
Prepare Decontamination Solution : Prepare a fresh solution of household bleach and hydrated lime or an alkaline detergent.
-
Application : Apply the decontamination solution to the spill area. Use a coarse broom or brush to work the solution into the entire area.
-
Contact Time : Allow the solution to remain in contact with the surface for a designated period (e.g., 1-6 hours) as specified by your institution's safety office.
-
Final Cleanup : Add fresh absorbent material to soak up the contaminated cleaning solution.
-
Disposal : Sweep up the absorbent material and place it in a designated hazardous waste container.
-
Rinse : Wipe the surface with clean water to remove any residual cleaning solution. Collect all rinse water for disposal as hazardous waste.
Protocol 2: Soil or Porous Surface Decontamination For significant spills on soil or other porous surfaces where full decontamination is not possible:
-
Excavation : Physically remove the top 2-3 inches of contaminated soil.
-
Disposal : Place the excavated soil into labeled containers for disposal as hazardous waste.
-
Neutralization : Cover the remaining area with at least 2 inches of lime.
-
Restoration : Cover the lime with fresh topsoil.
Step-by-Step Disposal Procedures for this compound Waste
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which classifies it as a potential hazardous waste.[3][4] All disposal activities must be conducted in compliance with federal, state, and local regulations.
Step 1: Waste Segregation and Collection
-
At the Point of Generation : Collect all this compound-contaminated materials (e.g., unused solutions, contaminated PPE, absorbent materials) in a designated, compatible hazardous waste container.[3][5]
-
Avoid Mixing : Do not mix this compound waste with other incompatible waste streams. Aqueous waste should be collected separately from organic solvent waste.
Step 2: Container Management
-
Selection : Use containers that are chemically compatible with this compound, in good condition, and have secure, leak-proof lids.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic").[5]
-
Empty Containers : A container that held this compound is also considered hazardous waste until properly decontaminated. Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, puncture the container to prevent reuse.
Step 3: Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) or a central storage area.[5]
-
The storage area should be secure, well-ventilated, and have secondary containment to manage potential leaks.
-
Keep containers closed at all times except when adding waste.
Step 4: Final Disposal
-
Professional Disposal : this compound waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Documentation : Ensure all waste is properly documented on a hazardous waste manifest for tracking from "cradle-to-grave."
-
Ultimate Destruction : As an organochlorine pesticide, the preferred disposal method is high-temperature incineration at a permitted hazardous waste facility.[6] This is managed by the disposal contractor.
The following diagram illustrates the comprehensive workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Dicofol
Essential Safety and Handling Guide for Dicofol
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of this compound, tailored for laboratory and research professionals. Adherence to these procedures is essential to mitigate the health risks associated with this organochlorine pesticide.
Health Hazards Overview
This compound is a hazardous chemical that can be harmful if swallowed or absorbed through the skin and causes moderate to severe eye and skin irritation.[1][2] Prolonged or repeated exposure may lead to adverse effects on the liver, kidneys, and heart.[1] It is classified as toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE) for Handling this compound
Proper selection and use of PPE are paramount to prevent exposure. The following table summarizes the required equipment for handling this compound.
| Body Area | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Use unlined, elbow-length gloves made of materials like nitrile, butyl, or neoprene rubber.[4] Never use leather or cotton gloves.[5] Wash the outside of gloves before removal and discard disposable gloves after each use.[6] |
| Body | Protective clothing / Coveralls | Wear a long-sleeved shirt and long pants as a minimum.[7] For mixing, loading, or handling concentrates, a chemical-resistant apron or suit is required.[8] Clothing should be laundered separately from other items.[7] |
| Eyes & Face | Safety glasses, goggles, or face shield | Wear safety glasses with side shields for low-exposure situations. For pouring, mixing, or where splashes are possible, use snug-fitting chemical splash goggles or a full-face shield.[5][4] |
| Feet | Chemical-resistant footwear | Wear chemical-resistant boots.[7] Pant legs should be worn outside of the boots to prevent pesticides from entering.[7] |
| Respiratory | Respirator (as needed) | A respirator is required when dusts are generated or in case of insufficient ventilation. Always use a NIOSH-approved respirator and ensure it is properly fitted.[9] |
Operational Plans: Handling, Spills, and Disposal
Safe Handling Procedures
-
Preparation : Before handling, ensure you have read the Safety Data Sheet (SDS) and understand the specific hazards.[2] Ensure an eye-wash station and emergency shower are readily accessible.[2]
-
Ventilation : Always work in a well-ventilated area or under a chemical fume hood.
-
Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2]
-
Clothing : Remove any clothing that becomes contaminated immediately and wash it before reuse.[1][2] If clothing is heavily drenched with a concentrated "DANGER" or "WARNING" signal word pesticide, it must be discarded.[9]
-
Storage : Store this compound in its original, tightly closed container in a cool, dry, and locked place away from food and feed products.[1][2]
Emergency Spill Response Plan
In the event of a spill, prompt and correct action is crucial. The primary steps are to control the spill, protect yourself and others, and clean it up safely.
-
Evacuate & Alert : Immediately alert others in the area and evacuate if the spill is large, highly volatile, or presents an immediate danger.[10][11]
-
Secure the Area : Control sources of ignition and ensure adequate ventilation.[11]
-
Don PPE : Before attempting cleanup, put on the appropriate PPE as detailed in the table above, including respiratory protection if necessary.[11]
-
Contain the Spill : Use an inert absorbent material like sand, sweeping compound, or spill pillows to dike and contain the spill.[1][12][13] Work from the outside of the spill inwards to prevent spreading.[11] Do not use combustible materials to absorb flammable spills.[12]
-
Clean Up : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][11]
-
Decontaminate : Clean the spill area with soap and water once the absorbed material is removed.[10]
-
Dispose : Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to local, state, and federal regulations.[11]
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and accidental exposure.
-
Unused Product : The best way to dispose of small amounts of excess this compound is to use it according to the label directions.[14] If this is not possible, it must be treated as hazardous waste.[15] Contact your institution's Environmental Health & Safety (EHS) office or a local hazardous waste disposal facility for guidance.[14][15] Never pour leftover pesticides down any drain or toilet.[14]
-
Empty Containers :
-
Triple-Rinse : Thoroughly rinse empty containers immediately after use. To do this, fill the container about one-quarter full with water, cap it, and shake for 30 seconds.[16] Pour the rinse water (rinsate) into the spray tank.[16] Repeat this process two more times.[16]
-
Render Unusable : Puncture the container after rinsing to prevent reuse.[16]
-
Disposal : Dispose of the rinsed, punctured container according to local regulations, which may include recycling programs or disposal in regular trash.[14][16]
-
-
Contaminated Materials : All materials used to clean up a spill, including absorbent materials and disposable PPE, must be collected, sealed in a labeled container, and disposed of as hazardous waste.[11][17]
References
- 1. Product Information | LabelSDS [labelsds.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. MSU Extension | Montana State University [apps.msuextension.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. epa.gov [epa.gov]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. cws.auburn.edu [cws.auburn.edu]
- 14. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 15. Disposal of Pesticides [npic.orst.edu]
- 16. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
- 17. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
